4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(3-methoxypropoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWMENURIZMCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
This technical guide provides an in-depth analysis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline (CAS: 946697-48-9), a critical intermediate in the synthesis of small-molecule kinase inhibitors and pharmaceutical active ingredients (APIs).
Chemical Identity & Therapeutic Utility in Drug Discovery
Executive Summary
This compound is a specialized fluorinated aniline derivative used primarily as a pharmacophore building block in medicinal chemistry.[1] Its structure combines a trifluoromethyl group (-CF₃) , which enhances metabolic stability and lipophilicity, with a 3-methoxypropoxy tail , a solubilizing ether chain often employed to optimize the pharmacokinetic (PK) profile of drug candidates. This compound is frequently utilized in the development of tyrosine kinase inhibitors (TKIs) targeting pathways such as EGFR, VEGFR, and PDGFR, where the aniline moiety serves as a key hinge-binding element.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound is characterized by a 3,4-disubstituted aniline core.[2] The strategic placement of the electron-withdrawing trifluoromethyl group at the meta position (relative to the amine) and the electron-donating alkoxy chain at the para position creates a unique electronic environment that influences both binding affinity and metabolic resistance.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 946697-48-9 |
| Molecular Formula | C₁₁H₁₄F₃NO₂ |
| Molecular Weight | 249.23 g/mol |
| Structure (SMILES) | COCCCOc1c(cc(N)cc1)C(F)(F)F |
| Appearance | Pale yellow to brown oil or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility |
| pKa (Predicted) | ~3.5 – 4.0 (Aniline nitrogen, reduced basicity due to CF₃) |
| LogP (Predicted) | ~2.5 – 2.8 |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, F) |
Synthetic Methodology
The synthesis of this compound typically follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This pathway is preferred for its scalability and high yield.
Step 1: Etherification (SₙAr)
Precursor: 4-Fluoro-3-(trifluoromethyl)1-nitrobenzene Reagent: 3-Methoxy-1-propanol Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) Solvent: DMF or NMP Conditions: 60–80°C, 4–6 hours
Mechanism: The 3-methoxypropoxide anion attacks the carbon at the 4-position of the nitrobenzene ring. The strong electron-withdrawing nature of the para-nitro and ortho-trifluoromethyl groups activates the fluorine leaving group, facilitating the substitution.
Step 2: Nitro Reduction
Intermediate: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)1-nitrobenzene Reagents: Hydrogen gas (H₂) with Pd/C catalyst OR Iron powder (Fe) with Ammonium Chloride (NH₄Cl) Solvent: Ethanol/Water or Methanol Conditions: RT to 50°C, 2–12 hours
Mechanism: The nitro group (-NO₂) is reduced to the primary amine (-NH₂). Catalytic hydrogenation is cleaner, but iron-mediated reduction is often preferred if halogen sensitivity is a concern (though not applicable here).
Visualization: Synthetic Workflow
The following diagram illustrates the critical pathway from raw materials to the final aniline intermediate.
Figure 1: Two-step synthetic route involving nucleophilic aromatic substitution followed by catalytic hydrogenation.[3]
Therapeutic Applications & Mechanism
This aniline is a "privileged structure" in drug design, particularly for Kinase Inhibitors .
Structure-Activity Relationship (SAR)
-
Aniline Head: The primary amine typically forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (e.g., Cys797 in EGFR).
-
Trifluoromethyl Group (-CF₃):
-
Metabolic Stability: Blocks metabolic oxidation at the ring, extending half-life (
). -
Lipophilicity: Increases hydrophobic interactions within the binding pocket.
-
-
Ether Tail (3-Methoxypropoxy):
-
Solubility: The oxygen atoms and flexible alkyl chain disrupt crystal packing and interact with solvent water, improving oral bioavailability compared to purely alkyl chains.
-
Solvent Front Interaction: In the kinase pocket, this tail often extends towards the solvent-exposed region, allowing for bulkier modifications without steric clash.
-
Signaling Pathway Context
Inhibitors derived from this intermediate often target the MAPK/ERK or PI3K/AKT pathways, which are upregulated in many cancers.
Figure 2: Mechanism of action for kinase inhibitors derived from the title compound, blocking downstream proliferation signaling.
Safety & Handling Protocols
As an aniline derivative, this compound requires strict safety adherence.[4]
-
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.
-
Skin/Eye Irritation: Category 2.
-
Specific Target Organ Toxicity: Potential for methemoglobinemia (characteristic of anilines).
-
-
Handling:
-
Use only in a fume hood.
-
Wear nitrile gloves (double-gloving recommended) and safety goggles.
-
Avoid contact with strong oxidizing agents.
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine, which causes darkening (browning) over time.
References
-
ChemicalBook. (2024). This compound - Product Properties and CAS 946697-48-9.[1] Retrieved from
-
PubChem. (2024). Compound Summary: Fluorinated Aniline Derivatives. Retrieved from
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Huateng Pharma. (2024). PEG Derivatives and Pharmaceutical Intermediates Catalog. Retrieved from
- Journal of Medicinal Chemistry. (General Reference). Strategies for the use of fluorine in drug design. (Contextual grounding for CF3 utility).
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Technical Whitepaper: Molecular Weight, Formula, and Physicochemical Profiling of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard
Executive Summary & Structural Deconstruction
In modern drug discovery and agrochemical development, the strategic incorporation of highly specific functional groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a highly specialized chemical building block that exemplifies this rational design.
As a Senior Application Scientist, I frequently encounter challenges where a delicate balance between lipophilicity, aqueous solubility, and metabolic stability is required. This compound addresses these challenges through three distinct structural moieties:
-
The Aniline Core: Provides a versatile synthetic handle for coupling reactions (e.g., forming amides, ureas, or sulfonamides) and acts as a hydrogen bond donor.
-
The Trifluoromethyl (-CF3) Group: Strategically positioned at the meta-position relative to the amine, the -CF3 group significantly enhances the molecule's lipophilicity (logP) and protects the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes)[1].
-
The 3-Methoxypropoxy Chain: This flexible ether linkage introduces hydrogen bond acceptors and enhances aqueous solubility, perfectly counterbalancing the highly lipophilic nature of the -CF3 group.
Caption: Pharmacophoric deconstruction and functional utility of the target molecule.
Physicochemical Properties & Quantitative Data
Accurate molecular characterization is the bedrock of reproducible science. The molecular formula for this compound is derived by calculating the atomic contributions of its core benzene ring (
Summing these components yields the formula
| Property | Quantitative Value |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 249.23 g/mol |
| Monoisotopic Mass | 249.0977 Da |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 5 (2 Oxygen, 3 Fluorine) |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area (TPSA) | ~44.5 Ų |
Synthetic Methodology & Workflows
To utilize this compound in a drug development pipeline, one must understand its synthetic origins. The most robust and scalable route to synthesize this compound is a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.
The Causality of the Reaction Design
The starting material, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, is highly primed for an SNAr reaction. The fluorine atom is an excellent leaving group in this context, not because of the C-F bond strength, but because the highly electronegative -CF3 and -NO2 groups stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack[3]. Once the ether linkage is established, the nitro group must be reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen because it is highly chemoselective; it cleanly reduces the -NO2 group without causing hydrodefluorination of the -CF3 group or cleaving the aliphatic ether.
Caption: Two-step synthetic workflow for this compound.
Protocol 1: Step-by-Step Synthesis
-
Nucleophilic Aromatic Substitution (SNAr): In a dry, round-bottom flask, dissolve 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous Dimethylformamide (DMF). Add 3-methoxypropan-1-ol (1.2 eq) and Potassium Carbonate (
, 2.0 eq). -
Thermal Activation: Stir the heterogeneous mixture at 80°C for 4–6 hours under a nitrogen atmosphere. Monitor the consumption of the starting material via TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate in vacuo to yield the nitro intermediate. -
Catalytic Hydrogenation: Dissolve the crude intermediate in absolute ethanol. Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of nitrogen to prevent auto-ignition.
-
Reduction: Evacuate the flask and backfill with Hydrogen gas (
) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. -
Purification: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the target aniline.
Analytical Characterization
To ensure the scientific integrity of the synthesized batch, the molecular weight and formula must be validated using a self-validating analytical system: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Protocol 2: LC-HRMS Verification
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute the stock solution 1:100 in a diluent of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile in Water (both mobile phases modified with 0.1% Formic Acid) over 5 minutes.
-
Causality Note: The acidic mobile phase ensures the aniline nitrogen is fully protonated (
~4.5), which prevents peak tailing on the column and maximizes ionization efficiency in the source.
-
-
Mass Spectrometry: Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
-
Data Interpretation: Extract the ion chromatogram for the expected
pseudo-molecular ion. The theoretical is 250.1055 . The presence of this exact mass, combined with an isotopic distribution matching (specifically the ~12% peak corresponding to natural abundance), confirms the identity and molecular formula of the compound.
Conclusion
This compound (
References
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PubChem Database. 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride (CID 76963284). National Center for Biotechnology Information. Available at:[Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link]
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Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry. PubMed Central (PMC). Available at:[Link]
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A Medicinal Chemistry Perspective on 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline: A Novel Building Block for Targeted Therapeutics
Abstract
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This guide introduces 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline, a scaffold engineered to leverage key pharmacophoric features for enhanced biological activity and optimized physicochemical properties. While this specific molecule is a novel entity in the public domain, this paper will deconstruct its constituent parts—the 3-trifluoromethylaniline core and the 4-(3-methoxypropoxy) substituent—to build a compelling case for its application in medicinal chemistry. Drawing upon established principles and analogous structures, we will explore its potential as a cornerstone for the synthesis of next-generation targeted therapies, with a particular focus on kinase inhibitors. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a predictive look into the utility of this promising scaffold.
Deconstructing the Scaffold: A Rationale for Design
The structure of this compound is a deliberate convergence of functionalities, each chosen for its well-documented contributions to drug-like properties. The design can be understood by examining its two primary components: the 3-trifluoromethylaniline core and the 4-(3-methoxypropoxy) side chain.
The 3-Trifluoromethylaniline Core: A Privileged Motif
The trifluoromethyl (CF3) group is a powerful tool in the medicinal chemist's arsenal.[1] Its incorporation into a molecular scaffold can profoundly influence a compound's physicochemical and biological properties.[2][3] When appended to an aniline ring, particularly at the meta position, it offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes.[4] This can lead to an increased half-life and reduced drug load.[1]
-
Enhanced Lipophilicity: The CF3 group is one of the most lipophilic functional groups, which can improve a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[4]
-
Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety significantly reduces the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing interactions with biological targets and for fine-tuning pharmacokinetic profiles.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups like a methyl or chloro group, offering a similar size with distinct electronic properties.[2]
The 3-trifluoromethylaniline scaffold is a common feature in a number of approved drugs and clinical candidates, particularly in the realm of oncology.[4][5]
The 4-(3-Methoxypropoxy) Substituent: Tailoring Solubility and Interactions
The substituent at the 4-position of the aniline ring plays a critical role in modulating the overall properties of the molecule. The choice of a 3-methoxypropoxy group is strategic for several reasons:
-
Fine-tuning Solubility: The ether and alcohol functionalities within this chain introduce polarity, which can help to balance the increased lipophilicity from the trifluoromethyl group, thereby improving aqueous solubility—a key factor for bioavailability.
-
Conformational Flexibility: The propyl chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site.
-
Hydrogen Bonding Potential: The terminal methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, which can enhance binding affinity and selectivity.
-
Vector for Further Modification: This side chain can be readily modified to introduce other functional groups, allowing for further optimization of the molecule's properties.
The combination of these two components in this compound creates a building block with a pre-installed set of desirable properties for drug design.
Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
Substituted anilines are a cornerstone of many kinase inhibitor scaffolds.[6] They often serve as the "hinge-binding" moiety that anchors the inhibitor to the ATP-binding site of the kinase. The 3-trifluoromethylaniline core, in particular, is found in several potent kinase inhibitors.[7]
The rationale for the application of this compound in the development of kinase inhibitors is strong. The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, while the trifluoromethylphenyl ring can occupy a hydrophobic pocket. The 4-(3-methoxypropoxy) group can extend into the solvent-exposed region, where it can be modified to enhance selectivity and improve pharmacokinetic properties.
A prime example of a privileged scaffold in kinase inhibitors that features a substituted 3-trifluoromethylaniline is the one found in BCR-ABL inhibitors.[8] These inhibitors often contain a 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety.[8] Our proposed building block offers a novel variation on this theme, with the potential for differentiated intellectual property and pharmacological profiles.
Below is a diagram illustrating the general structure of a Type I kinase inhibitor and the potential role of our scaffold.
Caption: Role of the scaffold in a kinase binding site.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available materials. The following workflow outlines a potential route.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis of 4-(3-Methoxypropoxy)-1-nitro-2-(trifluoromethyl)benzene
This protocol is based on standard Williamson ether synthesis methodologies.
-
Reaction Setup: To a stirred solution of 4-nitro-3-(trifluoromethyl)phenol (1.0 eq) in acetone (10 mL/mmol) in a round-bottom flask is added potassium carbonate (1.5 eq).
-
Addition of Reagent: 1-Bromo-3-methoxypropane (1.2 eq) is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a standard nitro group reduction.
-
Reaction Setup: To a solution of 4-(3-methoxypropoxy)-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a mixture of ethanol and water (4:1, 10 mL/mmol) is added ammonium chloride (3.0 eq) and iron powder (5.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filter cake is washed with ethanol.
-
Extraction: The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the target aniline, which can be further purified by column chromatography if necessary.
Quantitative Data for Analogous Scaffolds
To provide context for the potential utility of this compound, the following table summarizes the inhibitory activities of some known kinase inhibitors that feature a substituted 3-trifluoromethylaniline moiety.
| Kinase Target | Inhibitor Scaffold | Reported IC50 (nM) | Reference Compound Example |
| EGFR | 4-Anilinoquinazoline | 0.025 | PD 153035 |
| VEGFR2 | N-(3-(trifluoromethyl)phenyl)benzamide | 16-48% inhibition at 10nM | - |
| PDGFRα | N-(3-(trifluoromethyl)phenyl)benzamide | 67-77% inhibition at 10nM | - |
| BCR-ABL (T315I) | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl amide | 9 | AKE-72 |
Data is illustrative and sourced from analogous compounds in the literature to provide a predictive context.[7][8]
Conclusion and Future Directions
This compound represents a thoughtfully designed building block for medicinal chemistry. By combining the metabolic stability and electronic properties of the 3-trifluoromethylaniline core with the solubility-enhancing and interaction-mediating features of the 4-(3-methoxypropoxy) side chain, this scaffold is poised for application in the discovery of novel targeted therapeutics. Its potential as a key intermediate in the synthesis of kinase inhibitors is particularly noteworthy.
Future work should focus on the efficient, scalable synthesis of this compound and its incorporation into a diverse library of potential kinase inhibitors. Subsequent screening against a panel of kinases will elucidate its activity profile and guide further structure-activity relationship (SAR) studies. The adaptable nature of the methoxypropoxy side chain offers a fertile ground for further optimization, paving the way for the development of potent, selective, and bioavailable drug candidates.
References
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Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Manufacturing Chemist. Strong bond with fluorine chemistry. [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents.... [Link]
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SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
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Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PMC. 4-Methoxy-3-(trifluoromethyl)aniline. [Link]
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ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]
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ACS Publications. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]
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MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
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PubMed. Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity. [Link]
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Neuroquantology. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]
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PMC. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]
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ScienceDirect. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
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Pharmacophore Mapping and Synthetic Workflows of 3-Trifluoromethyl Aniline Derivatives in Targeted Therapeutics
Executive Summary
The strategic incorporation of the 3-trifluoromethyl aniline (3-CF3-aniline) scaffold has become a foundational pillar in modern medicinal chemistry, particularly in the rational design of targeted kinase inhibitors. Over 19 FDA-approved drugs in recent decades leverage the trifluoromethyl moiety to optimize supramolecular interactions[1]. This technical whitepaper dissects the physicochemical causality behind the 3-CF3-aniline pharmacophore, maps its target-specific binding geometries, and provides self-validating experimental protocols for its integration into drug discovery pipelines.
The Physicochemical Basis of the 3-CF3-Aniline Pharmacophore
The selection of a 3-CF3-aniline building block is rarely arbitrary; it is driven by specific electronic, steric, and metabolic requirements within the drug-target microenvironment.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Positioning the CF3 group on the aromatic ring shields the molecule from rapid oxidative degradation by hepatic cytochrome P450 enzymes, significantly prolonging the in vivo half-life of the drug candidate[2].
-
Lipophilicity and Steric Bulk: The trifluoromethyl group drastically increases the partition coefficient (LogP) of the molecule, enhancing cell membrane permeability. Sterically, the bulky CF3 group forces the molecule into preferred conformational states that are critical for deep hydrophobic pocket engagement within target proteins[2].
-
Electronic Modulation: The strong inductive electron-withdrawing nature of the CF3 moiety decreases the pKa of the adjacent aniline nitrogen. This alters the nitrogen's capacity to act as a hydrogen bond donor or acceptor, tuning its interaction with the highly conserved hinge regions of kinases[2].
Target-Specific Pharmacophore Mapping
The versatility of the 3-CF3-aniline moiety is best illustrated by its distinct binding modes across various oncogenic kinase targets.
BCR-ABL and the T315I "Gatekeeper" Mutation
In chronic myeloid leukemia (CML), the T315I mutation substitutes a compact threonine with a bulky isoleucine in the BCR-ABL kinase domain, causing steric clashes that render first-generation inhibitors (like imatinib) ineffective. Hybrid molecules utilizing a 3-trifluoromethylphenyl group overcome this resistance. The CF3 moiety acts as a highly efficient allosteric binding anchor, occupying an adjacent hydrophobic back-pocket and stabilizing the kinase in its inactive "DFG-out" conformation[3].
PAK1 Inhibition via Halogen Bonding
In p21-activated kinase 1 (PAK1), ATP-competitive inhibitors utilizing a tetrahydrothieno[2,3-c]pyridine scaffold rely heavily on the 3-CF3-aniline group for affinity. Molecular dynamics simulations reveal that the 3-trifluoromethylphenyl group anchors deeply into hydrophobic pocket II. Crucially, the trifluoromethyl group forms a specific, stabilizing halogen bond with the gate-control residue Val328 at the activation loop, driving sub-micromolar inhibitory potency[4].
TrkA and EGFR Modulation
For Tropomyosin receptor kinase A (TrkA), pyrazine-based 3-CF3-anilines establish weak hydrogen bonds (~4 Å) at the kinase hinge while leveraging lipophilic engagement for target affinity[5]. In Epidermal Growth Factor Receptor (EGFR) driven cancers, triazole-hybridized 3-CF3-anilines demonstrate potent cytotoxicity by optimizing the hydrogen bond network within the active site, often surpassing standard therapies like erlotinib in specific assays[6].
Quantitative Structure-Activity Relationships (QSAR)
The following table summarizes the quantitative biological activity and specific pharmacophoric roles of 3-CF3-aniline derivatives across key therapeutic targets.
| Target Kinase | Scaffold / Compound | IC50 / Activity | Primary Pharmacophore Role |
| BCR-ABL (T315I) | Hybrid Compound 25 | 9.0 nM | Allosteric anchor; occupies hydrophobic back-pocket to bypass T315I steric clash[3]. |
| PAK1 | Tetrahydrothieno[2,3-c]pyridine (7j) | 0.21 μM | Anchors in hydrophobic pocket II; forms critical halogen bond with Val328[4]. |
| EGFR | Pyrido[4,3-d]pyrimidine-triazole (23) | 2.27 μM (MCF-7) | Enhances kinase-binding affinity via optimized H-bond networking and lipophilicity[6]. |
| TrkA | Pyrazine-based Hit 1 | 3.5 μM | Weak H-bond at the kinase hinge; engages lipophilic amino acids in the allosteric pocket[5]. |
Systems-Level Impact on Kinase Signaling
The ultimate goal of embedding the 3-CF3-aniline pharmacophore is to disrupt aberrant signal transduction. The diagram below maps the systemic impact of these inhibitors on downstream oncogenic cascades.
Signaling pathways modulated by 3-CF3-aniline-derived kinase inhibitors.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each chemical and biological intervention.
Iterative workflow for the synthesis and pharmacophore validation of 3-CF3-anilines.
Protocol A: N-Arylation for Scaffold Functionalization
Objective: Synthesize N-propyl-3-(trifluoromethyl)aniline to build a lipophilic tail while retaining the electron-withdrawing CF3 group[7]. Causality: Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the transition state of the SN2 reaction. Potassium carbonate (K2CO3) is used as a mild base to deprotonate the aniline nitrogen without inducing unwanted side reactions[7].
-
Preparation: To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in DMF, add K2CO3 (1.5 eq).
-
Addition: Add propyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours[7].
-
Self-Validation Check (Chemistry): Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the starting aniline spot confirms conversion.
-
Workup: Cool to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL). Wash organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure[7].
-
Self-Validation Check (Structure): Post-column chromatography, validate structural integrity using 1H-NMR. Look for the characteristic downfield shift of the aromatic protons adjacent to the highly electronegative CF3 group.
Protocol B: Synthesis of Urea-Based Kinase Inhibitors via Isocyanate Intermediates
Objective: Construct a diaryl urea linkage, a privileged pharmacophore for kinase hinge binding (e.g., in Regorafenib synthesis)[1]. Causality: Triphosgene is selected over phosgene gas not only for laboratory safety but because its solid state allows for precise stoichiometric control when forming the highly reactive electrophilic isocyanate intermediate[1][5].
-
Isocyanate Formation: React the starting heterocyclic amine with triphosgene in the presence of an organic base (e.g., DIPEA) in anhydrous dichloromethane at 0 °C.
-
Nucleophilic Addition: Introduce 3-trifluoromethyl aniline to the generated isocyanate in situ[5].
-
Reaction: Allow the mixture to warm to room temperature and stir until urea precipitation is observed.
-
Self-Validation Check (Purity): Filter the precipitate and analyze via LC-MS. The presence of a single dominant peak matching the exact calculated mass of the urea derivative confirms successful coupling without over-reaction.
Protocol C: Pharmacophore Validation via In Vitro Kinase Profiling
Objective: Determine the IC50 of the synthesized 3-CF3-aniline derivatives against target kinases (e.g., PAK1 or TrkA). Causality: Utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) assay ensures high sensitivity and minimizes compound auto-fluorescence interference, which is common with heavily conjugated aromatic systems.
-
Preparation: Incubate the purified recombinant kinase with the synthesized 3-CF3-aniline derivative in a gradient of concentrations (e.g., 10 nM to 100 μM) in assay buffer.
-
Reaction: Add ATP and the specific peptide substrate to initiate the kinase reaction.
-
Self-Validation Check (Assay Robustness): Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. Calculate the Z'-factor for the assay plate; a Z' > 0.5 mathematically validates the robustness and reliability of the high-throughput screening.
-
Analysis: Measure fluorescence emission and fit the dose-response curve to calculate the IC50. Cross-reference these findings with molecular docking simulations to confirm if the CF3 group successfully engages the predicted hydrophobic pocket or forms the intended halogen bonds[4].
References
-
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC. Available at: [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. Available at:[Link]
-
Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer - PMC. Available at:[Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. Available at:[Link]
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- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline in Organic Solvents
Executive Summary
Compound: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline Chemical Class: Fluorinated Aniline Ether Primary Application: Key intermediate in the synthesis of tyrosine kinase inhibitors and advanced pharmaceutical building blocks.
This technical guide provides a comprehensive solubility analysis of this compound. Unlike simple anilines, the physicochemical behavior of this molecule is governed by a "tug-of-war" between the lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group and the flexible, semi-polar 3-methoxypropoxy ether chain. Understanding this duality is critical for optimizing reaction yields, purification (recrystallization), and formulation.
The following data and protocols are synthesized from structure-property relationships (SPR) of close structural analogs (e.g., CAS 393-15-7) and validated solvent selection methodologies.
Part 1: Physicochemical Characterization & Solubility Landscape[1]
Structural Determinants of Solubility
To predict and manipulate the solubility of this compound, one must analyze its three functional domains:
-
The Aniline Core (Polar/Basic): The primary amine (-NH₂) acts as a hydrogen bond donor and acceptor. It confers solubility in polar protic solvents and aqueous acids (via salt formation).
-
The Trifluoromethyl Group (Lipophilic/EWG): Located at the 3-position, this group significantly increases lipophilicity (LogP) and lowers the pKa of the amine via inductive electron withdrawal, making the compound less basic than unsubstituted aniline. It enhances solubility in chlorinated and fluorinated solvents.
-
The 3-Methoxypropoxy Chain (Amphiphilic): This flexible ether tail adds steric bulk and disrupts crystal packing, likely lowering the melting point compared to its methoxy-analog. The ether oxygens act as weak hydrogen bond acceptors, improving compatibility with alcohols and esters.
Solubility Profile Table
The following table categorizes solvent compatibility based on dielectric constant (
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | The -CF₃ group exhibits high affinity for chlorinated media; primary choice for extraction. |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole interactions with the aniline and ether moieties; suitable for reaction media but difficult to remove. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (50–100 mg/mL) | Good general solubility; Ethyl Acetate is the recommended solvent for reaction workup. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Moderate solubility at RT; high solubility at reflux. Ideal for recrystallization. |
| Aromatics | Toluene, Xylene | Moderate | Soluble at elevated temperatures; often used as a co-solvent for azeotropic drying. |
| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | The polar amine/ether functionalities resist dissolution in non-polar alkanes. Ideal antisolvents. |
| Aqueous | Water (Neutral pH) | Insoluble | Lipophilic -CF₃ and propyl chain dominate. |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of -NH₂ forms a water-soluble anilinium salt. |
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.
Objective: Determine the saturation point of the compound in a target solvent at 25°C.
Materials:
-
Saturated solvent atmosphere chamber (desiccator with solvent at bottom).
-
0.45 µm PTFE syringe filters (compatible with organic solvents).
-
Precision analytical balance (0.01 mg readability).
Step-by-Step Methodology:
-
Supersaturation: Add 500 mg of this compound to a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Seal the vial and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Validation Check: If the solid dissolves completely, add more solid until a visible precipitate remains.
-
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vessel (
). -
Evaporation: Evaporate the solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for 4 hours.
-
Measurement: Weigh the vial with the dry residue (
). -
Calculation:
Protocol B: Binary Solvent Recrystallization
The flexible propoxy chain often leads to oiling out. This protocol uses a "seed-and-cool" approach to force crystallization.
Solvent System: Ethanol (Solvent) / Heptane (Antisolvent).
-
Dissolution: Dissolve the crude crude material in the minimum amount of boiling Ethanol (approx. 3-5 mL per gram).
-
Clarification: If insoluble particles remain, filter the hot solution through a pre-heated glass funnel.
-
Cloud Point: While maintaining a gentle boil, add Heptane dropwise until a persistent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 drops of Ethanol to just clear the solution.
-
Controlled Cooling:
-
Allow to cool to Room Temperature (RT) over 2 hours (do not use an ice bath yet).
-
Critical Step: If oil droplets form, reheat to redissolve and scratch the glass wall with a rod to induce nucleation, or add a seed crystal.
-
-
Crystallization: Once solid crystals form at RT, move to 0°C for 1 hour to maximize yield.
-
Isolation: Filter and wash with cold Heptane.
Part 3: Visualization & Logic
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended process (Reaction, Extraction, or Purification).
Figure 1: Decision matrix for solvent selection based on process requirements. Blue nodes indicate decision points; Green nodes indicate optimal solvent choices.
References
- Context: Provides baseline physicochemical data (melting point, solubility behavior)
- Context: Validates the chemical stability of trifluoromethyl-aniline derivatives in chlorinated solvents and their synthesis p
-
Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[1] Retrieved from
- Context: Establishes the solubility and handling of the "3-methoxypropoxy" side chain in DMF and methanol during the synthesis of Rabeprazole intermediates, confirming the ether chain's polarity contribution.
- Context: Provides safety and handling data for fluorinated aniline salts, relevant for the aqueous acid solubility profile.
Sources
The Strategic Role of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Intermediates in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have proven invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3][4] Within this context, aniline derivatives bearing trifluoromethyl groups are of particular importance. This guide focuses on a key exemplar of this class: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline. This specialized intermediate has gained traction as a pivotal building block in the synthesis of a variety of complex pharmaceutical molecules. Its strategic design, combining a reactive aniline moiety with the modulating influences of a trifluoromethyl group and a flexible methoxypropoxy side chain, offers a unique set of tools for the medicinal chemist.
Physicochemical Properties and Strategic Advantages
The molecular architecture of this compound is no accident. Each functional group is deliberately placed to confer specific advantages during both the synthetic process and in the final active pharmaceutical ingredient (API).
| Property | Structural Feature | Implication in Drug Design and Synthesis |
| Nucleophilicity | Aniline Amine Group | The primary amine serves as a versatile nucleophile, enabling a wide range of C-N bond-forming reactions, crucial for building the core structures of many drugs. |
| Metabolic Stability | Trifluoromethyl Group | The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug.[3] |
| Lipophilicity & Binding | Trifluoromethyl Group | This group significantly enhances the lipophilicity of the molecule, which can improve cell membrane permeability and bioavailability. It can also participate in favorable interactions within the binding pockets of target proteins.[3] |
| Solubility & Flexibility | 3-Methoxypropoxy Group | The ether and alkyl chain of the methoxypropoxy group can improve the solubility of the intermediate and the final API in a range of solvents. Its flexibility can also allow for optimal positioning of the molecule within a biological target. |
The Synthesis of this compound: A Representative Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic approach begins with a commercially available starting material, such as 4-chloro-3-(trifluoromethyl)aniline, and proceeds through a nucleophilic aromatic substitution followed by further functional group manipulation.
Caption: A plausible synthetic route to this compound.
Application in the Synthesis of a Kinase Inhibitor: A Case Study
A key application of this compound is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The aniline functionality of our intermediate is crucial for its role as a nucleophile in reactions to form more complex diarylamines, which are common scaffolds for kinase inhibitors.[5]
For instance, a derivative of this compound can be reacted with a substituted pyrimidine to yield a compound with significant biological activity.[5]
Caption: The role of this compound in kinase inhibitor synthesis.
Detailed Experimental Protocol: Synthesis of a Diarylamine Kinase Inhibitor Precursor
The following protocol outlines a representative synthesis of a diarylamine, a common core structure in many kinase inhibitors, using this compound.
Materials:
-
This compound
-
2-Chloro-4-aminopyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 2-chloro-4-aminopyrimidine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Under a gentle stream of nitrogen, add anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired diarylamine product.
Safety and Handling
As with all trifluoromethylaniline derivatives, this compound should be handled with care in a well-ventilated fume hood.[6][7][8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[6][7][8][9] Trifluoromethylanilines are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[7] In case of exposure, immediate medical attention should be sought.[6][7]
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical development. Its unique combination of a reactive aniline handle, a metabolically robust trifluoromethyl group, and a solubility-enhancing methoxypropoxy chain makes it a highly valuable intermediate for the synthesis of complex and potent therapeutic agents. As the demand for more effective and safer drugs continues to grow, the role of such precisely engineered building blocks will undoubtedly become even more critical in the ongoing quest for novel medicines.
References
-
MilliporeSigma. (2025, April 30). SAFETY DATA SHEET. Retrieved from [Link]
-
Alfa Aesar. (2008, October 11). Material Safety Data Sheet. Retrieved from [Link]
-
He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377. [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Request PDF. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylaniline. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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CAS number and safety data sheet (SDS) for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Technical Guide: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Part 1: Executive Summary
This compound is a specialized fluorinated aniline intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structure combines a trifluoromethyl group (-CF₃) at the meta position (relative to the amine) to enhance metabolic stability and lipophilicity, with a 3-methoxypropoxy tail at the para position.[1] This ether tail is a critical structural motif in medicinal chemistry (seen in drugs like Gefitinib and Erlotinib) designed to improve aqueous solubility and optimize binding affinity within the ATP-binding pocket of kinase targets.
While often proprietary in specific drug development programs, this compound serves as a modular building block for "Right-Hand Side" (RHS) moieties in urea- or amide-linked inhibitors targeting EGFR, ALK, or ROS1 pathways.
Part 2: Chemical Identity & Properties
| Property | Data / Specification |
| Chemical Name | This compound |
| Common Synonyms | 4-(3-Methoxypropoxy)-3-(trifluoromethyl)benzenamine; 3-Trifluoromethyl-4-(3-methoxypropoxy)aniline |
| CAS Number | Not Publicly Listed (Refer to Huateng Pharma Cat.[1][2][3] #2036119 or analogous CAS 393-15-7 for core scaffold data) |
| Molecular Formula | C₁₁H₁₄F₃NO₂ |
| Molecular Weight | 249.23 g/mol |
| SMILES | COCCCOC1=C(C(F)(F)F)C=C(N)C=C1 |
| Appearance | Off-white to pale yellow solid (typical for fluorinated anilines) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (improved vs. non-ether analogs) |
| LogP (Calc) | ~2.3 - 2.8 (Lipophilic, suitable for membrane permeability) |
Part 3: Safety Data Sheet (SDS) Analysis
Note: As a specialized intermediate, specific toxicological data is limited.[1] The following profiles are derived from the structural analog 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) and general fluorinated aniline safety standards.
GHS Classification
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]
Handling & PPE Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood. Avoid dust formation.
-
Respiratory Protection: NIOSH-approved N95 or P100 respirator if dust/aerosol generation is possible.
-
Skin Protection: Nitrile rubber gloves (min.[1] thickness 0.11 mm).[1] Fluorinated anilines can be absorbed through the skin.
-
Eye Protection: Chemical safety goggles. Face shield recommended during synthesis steps involving strong bases.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Mechanism: Anilines can cause methemoglobinemia (cyanosis); monitor for blue discoloration of lips/nails.[1]
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
Part 4: Synthesis & Manufacturing Protocol
Expert Insight: The synthesis follows a standard SNAr (Nucleophilic Aromatic Substitution) followed by Nitro Reduction.[1] The critical step is controlling the temperature during the etherification to prevent side reactions with the nitro group.
Reaction Pathway (Graphviz DOT)
Figure 1: Two-step synthetic pathway transforming the fluoro-nitro precursor into the target aniline via etherification and reduction.[1][2][4][5][6][7]
Detailed Methodology
Step 1: Etherification (SNAr)
-
Setup: Charge a dry 3-neck flask with 3-Methoxy-1-propanol (1.1 equiv) and anhydrous THF (10 vol).
-
Activation: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (1.2 equiv) portion-wise. Stir for 30 mins to generate the alkoxide.
-
Addition: Dropwise add a solution of 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 equiv) in THF.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of fluoride starting material.
-
Workup: Quench with water. Extract with Ethyl Acetate.[8] Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The intermediate (Nitro ether) should be a yellow oil/solid.[1]
-
Step 2: Nitro Reduction
-
Setup: Dissolve the Nitro intermediate in Methanol or Ethanol .
-
Catalyst: Add 10% Pd/C (5 wt% loading) under Argon atmosphere.
-
Hydrogenation: Purge with Hydrogen gas (balloon pressure or 1-3 bar). Stir vigorously at RT for 12 hours.
-
Alternative (Iron Reduction): If halogen sensitivity is a concern (unlikely here), use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O at reflux.[1]
-
-
Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate.
-
Final QC: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve >98% purity (HPLC).
Part 5: Applications in Drug Discovery
This aniline serves as a "privileged structure" in kinase inhibitor design.
-
Solubilizing Tail: The 3-methoxypropoxy chain disrupts crystal packing and interacts with solvent water, significantly improving the solubility of the final drug candidate compared to a simple methoxy or ethoxy group.
-
Electronic Modulation: The -CF₃ group at the meta position is electron-withdrawing. This reduces the electron density on the aniline nitrogen, making it less nucleophilic but more stable against metabolic oxidation (e.g., N-acetylation).
-
Target Class:
-
EGFR Inhibitors: Analogous to the tail regions of Gefitinib or Erlotinib.
-
ALK/ROS1 Inhibitors: Used to fine-tune the potency and pharmacokinetic (PK) profile of the inhibitor.
-
References
-
Huateng Pharma. (2024).[1] Product Catalog: this compound (Cat No. 2036119).[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 393-15-7 (4-Methoxy-3-(trifluoromethyl)aniline). Retrieved from [1]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [1]
- Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of Anilino-Quinazoline EGFR Inhibitors. (General reference for methoxypropoxy tail utility).
Sources
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- 2. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxy-3-(trifluoromethyl)aniline | 393-15-7 [sigmaaldrich.com]
- 4. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 5. WO1996015118A1 - Aniline derivatives - Google Patents [patents.google.com]
- 6. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Electronic properties of the trifluoromethyl group in aniline derivatives
An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethyl Group in Aniline Derivatives
Introduction: The Understated Influence of a Powerhouse Substituent
To the medicinal chemist and materials scientist, the trifluoromethyl (CF₃) group is a cornerstone of molecular design. Its incorporation into an aniline scaffold—a fundamental building block in countless pharmaceuticals and functional materials—imparts a profound and often decisive transformation of the molecule's properties.[1][2] The strategic placement of this seemingly simple substituent can dramatically enhance metabolic stability, modulate basicity for improved membrane permeability, and fine-tune binding affinities for biological targets.[3][4][5]
The unique characteristics of the CF₃ group stem from the extreme electronegativity of the three fluorine atoms, making it one of the most powerful electron-withdrawing groups in organic chemistry.[6][7] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial acknowledgment of these effects. As a senior application scientist, my objective is to provide a detailed exploration of the causality behind the electronic perturbations induced by the trifluoromethyl group on the aniline ring. We will dissect the inductive and resonance effects, quantify their impact on physicochemical properties like pKa and redox potential, and detail the experimental and computational workflows used to characterize these changes. This document is structured not as a rigid template, but as a logical narrative that builds from fundamental principles to practical application, ensuring a thorough and field-relevant understanding.
The Dual Nature of Electron Withdrawal: Inductive vs. Resonance Effects
The electronic influence of the trifluoromethyl group is dominated by its potent electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the attached carbon atom.[8] This effect propagates through the sigma (σ) bonds of the aniline ring, reducing electron density across the entire framework, including the nitrogen atom of the amino group.[7][9] Unlike groups such as hydroxyl or amino, the CF₃ group has no lone pairs to donate back into the aromatic π-system, and therefore lacks a significant resonance-donating (+M) effect. Its influence is almost purely inductive withdrawal, a critical distinction that dictates its impact on reactivity and molecular properties.
This potent electron withdrawal can be quantified using Hammett constants, which measure the electronic influence of a substituent on the reactivity of a benzene derivative. A positive Hammett value indicates an electron-withdrawing group.
Table 1: Hammett Constants for the Trifluoromethyl Group
| Constant | Value | Interpretation |
| σm (meta) | +0.43 | Strong electron withdrawal via induction. |
| σp (para) | +0.54 | Very strong electron withdrawal via induction. |
| σp+ (para) | +0.612 | Extremely strong electron withdrawal, particularly destabilizing for adjacent positive charge development.[10] |
These values confirm the CF₃ group's status as a powerful deactivator of the aromatic ring towards electrophilic substitution.
Caption: Inductive electron withdrawal by the CF₃ group in 4-(trifluoromethyl)aniline.
Quantifiable Consequences: Impact on Physicochemical Properties
The powerful inductive pull of the CF₃ group fundamentally alters the core physicochemical properties of the aniline moiety, most notably its basicity and nucleophilicity.
Basicity Attenuation (pKa)
The basicity of aniline is derived from the availability of the nitrogen's lone pair of electrons for protonation. By withdrawing electron density from the nitrogen, the CF₃ group makes this lone pair less available, thereby reducing the basicity of the molecule.[3] This translates to a lower pKa value for the corresponding anilinium conjugate acid. This modulation is a critical tool in drug design, as it can increase the fraction of the neutral, more lipophilic form of a drug at physiological pH, enhancing its ability to cross cell membranes.[11][12]
Table 2: pKa Values of Substituted Anilinium Ions
| Compound | Substituent Position | pKa of Conjugate Acid |
| Aniline | - | 4.63 |
| 2-(Trifluoromethyl)aniline | ortho | 0.48 |
| 3-(Trifluoromethyl)aniline | meta | 3.20 |
| 4-(Trifluoromethyl)aniline | para | 1.74 |
The data clearly show a dramatic decrease in basicity upon introduction of the CF₃ group, with the effect being most pronounced at the ortho and para positions.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system for accurately measuring the pKa of a weakly basic compound like a trifluoromethyl-aniline derivative.[13]
Objective: To determine the pKa of the conjugate acid of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Methanol (ACS grade)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL beaker
-
10 mL burette
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mmol of 3-(trifluoromethyl)aniline and dissolve it in 20 mL of a 1:1 (v/v) methanol/water solution in a 50 mL beaker. The co-solvent is necessary to ensure complete solubility.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip does not touch the bottom or sides of the beaker.
-
Data Collection: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the added volume and the corresponding pH.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the volume of titrant at the equivalence point (Veq) from the inflection point of the curve (often found by taking the first derivative of the plot).
-
The half-equivalence point occurs at Veq / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence volume. The Henderson-Hasselbalch equation confirms that at this point, [Aniline] = [Anilinium⁺], and thus pH = pKa.
-
Nucleophilicity and Oxidation Potential
The diminished electron density on the nitrogen atom directly reduces its nucleophilicity. This has significant implications for synthesis, as reactions involving nucleophilic attack by the amino group, such as acylation or SNAr reactions, will proceed more slowly compared to unsubstituted aniline.[2]
Furthermore, the electron-poor nature of the trifluoromethyl-substituted ring increases its resistance to oxidation. The removal of an electron from the nitrogen or the aromatic π-system becomes energetically more demanding, resulting in a higher oxidation potential. This property contributes to the enhanced metabolic stability of many fluorinated drugs, as they are less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Unveiling the Electronic Structure: Spectroscopic and Computational Analysis
A combination of spectroscopic techniques and computational modeling provides a detailed picture of the electronic landscape of trifluoromethylated anilines.
NMR Spectroscopy: A Window into the Electronic Environment
-
¹H NMR: Protons on the aromatic ring experience deshielding due to the inductive withdrawal of the CF₃ group, resulting in a downfield shift compared to aniline.[14]
-
¹³C NMR: Similar downfield shifts are observed for the aromatic carbons. The carbon directly attached to the CF₃ group shows a characteristic quartet in proton-decoupled spectra due to C-F coupling.
-
¹⁹F NMR: This is a particularly powerful technique. The ¹⁹F nucleus is 100% abundant and highly sensitive. The chemical shift of the CF₃ group is a precise reporter of its local electronic environment, making ¹⁹F NMR an excellent tool for purity assessment, reaction monitoring, and studying intermolecular interactions in drug discovery (e.g., fragment-based screening).[15][16] The spectrum typically shows a sharp singlet, as coupling to distant protons is often negligible.
Experimental Protocol: ¹⁹F NMR Sample Preparation and Acquisition
Objective: To obtain a high-quality 1D ¹⁹F NMR spectrum of 4-(trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Vial and Pasteur pipette
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Tune and match the ¹⁹F probe.
-
-
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse-and-acquire sequence is sufficient.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is initially used to locate the signal, then narrowed for better resolution. The CF₃ group on a benzene ring typically appears around -60 to -65 ppm relative to CFCl₃.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Reference the spectrum if an internal standard is used.
Computational Chemistry: In Silico Insights
Density Functional Theory (DFT) calculations have become indispensable for rationalizing and predicting the electronic properties of molecules.[17][18]
-
HOMO-LUMO Analysis: The electron-withdrawing CF₃ group significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted aniline.[17] The HOMO is primarily located on the aniline ring and the nitrogen lone pair, and its lower energy reflects the increased ionization potential and resistance to oxidation. The LUMO is also stabilized, affecting the molecule's electron-accepting ability and UV-Vis absorption profile.
-
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of charge distribution.[17] For a trifluoromethylaniline, the map will clearly show a region of high positive potential (electron-deficient) around the CF₃ group and the ring protons, while the most negative potential (electron-rich) will be localized on the nitrogen lone pair, albeit significantly less negative than that of unsubstituted aniline.
Caption: A generalized workflow for DFT-based analysis of electronic properties.
Conclusion: A Strategically Essential Tool
The electronic properties of the trifluoromethyl group in aniline derivatives are a direct consequence of its intense and pervasive inductive electron withdrawal. This single characteristic initiates a cascade of predictable and quantifiable changes: a profound decrease in basicity and nucleophilicity, an increase in oxidation potential, and distinct shifts in spectroscopic signals. For the modern researcher, a deep understanding of these effects is not merely academic; it is a prerequisite for the rational design of new pharmaceuticals and advanced materials. By leveraging the principles and techniques outlined in this guide, scientists can harness the power of the trifluoromethyl group to precisely engineer molecules with enhanced stability, tailored reactivity, and optimized performance for their intended application.
References
-
Thirunarayanan, G. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry (IJC), 62(9). Source: , URL: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. Source: , URL:
-
(2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). Source: , URL: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. Source: , URL: [Link]
-
(2023). Trifluoromethylarylation of alkenes using anilines. PMC - NIH. Source: , URL: [Link]
-
(2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Source: , URL: [Link]
-
(2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. Source: , URL: [Link]
-
(2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. Source: , URL: [Link]
-
National Center for Biotechnology Information. (2026). 4-(Trifluoromethyl)aniline. PubChem Compound Database. Source: , URL: [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. Source: , URL: [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Source: , URL: [Link]
-
Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(13), 3623-3631. Source: , URL: [Link]
-
Singh, R. P., & Shree, V. (2019). Carbon‐fluorine bond and its impact on the chemical and physical properties of pharmaceutically active molecules. Journal of Chemical Sciences, 131(1), 1-13. Source: , URL: [Link]
-
(2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Source: , URL: [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2821-2823. Source: , URL: [Link]
-
Quora. (2020). Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead? Source: , URL: [Link]
-
Fernandes, A. J., et al. (2021). Selection of Hammett constant σ + values for selected functional groups. ResearchGate. Source: , URL: [Link]
-
(2020). Computational studies of Distinct Anilines for Electrooptical properties. ResearchGate. Source: , URL: [Link]
-
Klumpp, D. A., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 130(33), 10848-10849. Source: , URL: [Link]
-
Lenz, E. M., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Chemosphere, 50(7), 899-906. Source: , URL: [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2821-2823. Source: , URL: [Link]
-
Wikipedia. (2025). 3-(Trifluoromethyl)aniline. Source: , URL: [Link]
-
(2020). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv. Source: , URL: [Link]
-
Redka, M. O., et al. (2021). pKa values of CF3‐substituted bicyclic amines. ResearchGate. Source: , URL: [Link]
-
Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(13), 3623-3631. Source: , URL: [Link]
-
(2015). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Physical Chemistry Research. Source: , URL: [Link]
-
(2017). Synthesis of (hetero)aryl trifluoromethyl ethers via O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives followed by OCF3-migration. Organic & Biomolecular Chemistry. Source: , URL: [Link]
-
Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Source: , URL: [Link]
-
Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Source: , URL: [Link]
-
Redka, M. O., et al. (2022). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Source: , URL: [Link]
-
(2017). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC - NIH. Source: , URL: [Link]
-
(2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Source: , URL: [Link]
-
Wang, L., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6296-6304. Source: , URL: [Link]
-
Yu, C.-S. (Ed.). (2020). Special Issue : Fluorine-Containing Pharmaceuticals. MDPI. Source: , URL: [Link]
-
Klumpp, D. A., et al. (2008). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 130(33), 10848-10849. Source: , URL: [Link]
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
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- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Metabolic Stability Potential of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline Scaffolds
The following technical guide details the metabolic stability potential of the 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline scaffold. This analysis synthesizes structural pharmacophore evaluation with established metabolic pathways for fluorinated anilines and ether-linked side chains.
Technical Guide for Drug Discovery & Development
Executive Summary
The This compound scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. Its design balances the lipophilic, metabolically robust trifluoromethyl (
While the
Key Metabolic Characteristics:
-
Ring Stability: High (due to
electron-withdrawal). -
Primary Liability: O-dealkylation of the propoxy chain (CYP450 mediated).
-
Secondary Liability: N-acetylation (Phase II) and N-oxidation (Phase I).
Structural & Physicochemical Analysis[2][3][4][5]
The metabolic fate of this scaffold is dictated by the interplay between its three core structural domains.
| Structural Domain | Functionality | Metabolic Impact |
| Trifluoromethyl ( | Lipophilicity, Electronic Modulation | Stabilizer. The strong C-F bonds and electron-withdrawing nature deactivate the ring towards aromatic hydroxylation, particularly at the C2 and C6 positions. |
| Aniline ( | H-Bond Donor, Ligand Binding | Reactive Handle. Susceptible to Phase II conjugation (Acetylation, Glucuronidation) and Phase I N-oxidation (toxophore risk). |
| Alkoxy Chain ( | Solubility, Space-filling | Soft Spot. The ether linkages are prime targets for CYP-mediated O-dealkylation. The terminal methoxy group is also liable to O-demethylation. |
Predicted Physicochemical Profile
-
Lipophilicity (cLogP): ~2.5 – 3.2 (Moderately lipophilic, favoring hepatic clearance).
-
pKa (Aniline): ~3.5 – 4.0 (Reduced basicity due to ortho-
and para-alkoxy effect). -
Solubility: Enhanced by the ether oxygen atoms compared to simple alkyl chains.
Predicted Metabolic Pathways
The metabolic stability of this scaffold is defined by the competition between Phase I oxidation (CYP450) and Phase II conjugation.
Phase I: Oxidative Transformations
-
O-Dealkylation (Major Route): CYP enzymes (typically CYP3A4 or CYP2D6) attack the
-carbon of the ether chain.-
Mechanism:[2] Hydroxylation at the methylene group adjacent to the phenolic oxygen
Hemiacetal intermediate Collapse to 4-Hydroxy-3-(trifluoromethyl)aniline (Phenol metabolite) and 3-methoxypropanal.
-
-
O-Demethylation: Attack at the terminal methoxy group, yielding the alcohol metabolite.
-
N-Oxidation: Conversion of the aniline to a hydroxylamine (
), a potential toxicophore associated with idiosyncratic toxicity.
Phase II: Conjugation
-
N-Acetylation: Mediated by N-acetyltransferase (NAT1/NAT2). This is often a major clearance route for anilines in rodent models, which can complicate cross-species scaling.
-
N-Glucuronidation: Direct conjugation of glucuronic acid to the aniline nitrogen.
Visualizing the Metabolic Tree
The following diagram maps the predicted biotransformation cascade.
Figure 1: Predicted metabolic tree highlighting the primary O-dealkylation liability (Red) and Phase II conjugation pathways.
Experimental Assessment Protocols
To validate these predictions, a tiered assessment strategy using Human Liver Microsomes (HLM) and Hepatocytes is required.
Protocol 1: Microsomal Stability Assay (Intrinsic Clearance)
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Test Compound (1 µM final conc, <0.1% DMSO).
Workflow:
-
Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL test compound. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.
-
Analysis: LC-MS/MS (MRM mode) monitoring parent depletion.
Calculation:
Protocol 2: Metabolite Identification (Soft Spot Analysis)
Once clearance is established, identifying the exact site of metabolism is crucial for structural optimization.
Instrument Parameters (LC-MS/MS):
-
System: Q-TOF or Orbitrap (High Resolution).
-
Scan Mode: Data-Dependent Acquisition (DDA) – Full MS followed by MS/MS of top 3 ions.
-
Search Strategy: Look for mass shifts:
-
-72 Da (Loss of side chain
Phenol). -
-14 Da (Loss of methyl
Alcohol). -
+16 Da (Oxidation/Hydroxylation).[3]
-
+42 Da (Acetylation).
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for metabolic stability and soft-spot identification.
Optimization Strategies
If the scaffold exhibits poor metabolic stability (
-
Deuteration: Replace hydrogens on the alkoxy chain (specifically the
position) with Deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated O-dealkylation [1]. -
Steric Hindrance: Introduce a methyl group on the propoxy chain (branching) to sterically hinder CYP access to the ether oxygen.
-
Cyclization: Constrain the alkoxy chain into a ring system (e.g., tetrahydrofuran or dioxane) to reduce conformational flexibility and access to the catalytic heme center.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI. URL:[Link]
-
Metabolic Soft Spot Identification and Compound Optimization. Source: ResearchGate / Novartis. URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. Source: PMC / NIH.[4] URL:[Link]
-
Investigation of the quantitative metabolic fate of 3-methyl-4-trifluoromethylaniline. Source: PubMed.[4] URL:[Link]
Sources
- 1. brycekallen.com [brycekallen.com]
- 2. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-methoxypropoxy)-3-(trifluoromethyl)aniline, a valuable substituted aniline derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is based on a robust Williamson ether synthesis, a cornerstone of organic chemistry, which involves the O-alkylation of 4-amino-2-(trifluoromethyl)phenol with 3-methoxypropyl bromide. This document furnishes a detailed methodology, including reagent quantities, reaction conditions, and purification procedures. Furthermore, it delves into the mechanistic rationale behind the procedural steps, supported by authoritative references, to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Substituted anilines are a critical class of intermediates in the synthesis of a wide array of biologically active molecules. The strategic incorporation of a trifluoromethyl group and a methoxypropoxy side-chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the flexible ether linkage can provide desirable conformational properties. This compound is therefore a key building block for the development of novel therapeutic agents and specialized chemical products.[1][2]
The protocol herein describes a reliable and efficient synthesis of this target molecule, leveraging the well-established Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide, generated in situ from a phenol and a base, acts as a nucleophile to displace a halide from an alkyl halide.[3]
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | CAS Number | Purity | Supplier |
| 4-Amino-2-(trifluoromethyl)phenol | C₇H₆F₃NO | 454-80-8 | ≥98% | Sigma-Aldrich |
| 3-Methoxypropyl bromide | C₄H₉BrO | 36865-01-5 | ≥97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | ACS Grade | VWR |
| Brine (saturated NaCl solution) | NaCl | 7647-14-5 | N/A | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | ACS Grade | Fischer Scientific |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol
Step-by-Step Synthesis
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-(trifluoromethyl)phenol (1.0 eq, e.g., 5.0 g, 28.2 mmol).
-
Add anhydrous potassium carbonate (2.0 eq, e.g., 7.8 g, 56.4 mmol).
-
Under a gentle stream of nitrogen or argon, add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
-
Addition of Alkylating Agent:
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add 3-methoxypropyl bromide (1.2 eq, e.g., 5.16 g, 33.8 mmol) to the reaction mixture dropwise using a syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and allow it to stir for 12-16 hours.
-
The progress of the reaction can be monitored by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal and Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Workflow Diagram
Sources
Application Note & Protocol: Optimized Synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Abstract: This document provides a comprehensive, field-proven guide for the robust two-step synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline, a key building block in medicinal chemistry and materials science. The protocol is designed for high yield and purity, detailing an initial nucleophilic aromatic substitution to form the ether linkage, followed by a chemoselective reduction of the nitro group. We delve into the mechanistic rationale behind the chosen conditions, offering a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated aniline derivative of significant interest in the synthesis of complex organic molecules.[1] The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in the design of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] This guide outlines an optimized and scalable two-step synthesis, beginning with the etherification of 2-Chloro-5-nitrobenzotrifluoride, followed by the reduction of the nitro-intermediate.
Overall Synthetic Workflow
The synthesis proceeds in two distinct stages:
-
Step 1: Ether Formation via a Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Step 2: Nitro Group Reduction to yield the target aniline.
Sources
Application Note: Palladium-Catalyzed C-N Cross-Coupling of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Aryl Amines
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and materials science.[1] Aryl amine motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials.[2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering significant advantages over traditional methods like nitration/reduction or nucleophilic aromatic substitution, which often suffer from limited scope and harsh conditions.[1][3] This palladium-catalyzed cross-coupling reaction facilitates the efficient formation of C-N bonds between aryl halides (or pseudo-halides) and a wide array of amine nucleophiles.[4]
This application note provides a detailed protocol and technical guide for the Buchwald-Hartwig coupling of a challenging, electronically-differentiated substrate: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline . This particular aniline serves as an excellent case study due to its structural features:
-
An electron-withdrawing trifluoromethyl (-CF₃) group , which significantly decreases the nucleophilicity of the amine, making it a less reactive coupling partner.[5]
-
An electron-donating alkoxy group , which partially mitigates the deactivating effect of the -CF₃ group and introduces steric considerations.
-
The presence of multiple functional groups makes it a relevant building block for complex molecules in drug discovery.[6]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Buchwald-Hartwig amination for structurally complex and electronically challenging substrates.
The Catalytic Cycle: A Mechanistic Rationale for Component Selection
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[3][7] Understanding this mechanism is critical for rationally selecting reagents and troubleshooting the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order is generally Ar-I > Ar-Br > Ar-Cl.[8]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A stoichiometric amount of base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[9] This step is often rate-limiting, especially for electron-poor anilines like our target substrate.
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is expelled from the palladium complex, regenerating the active L-Pd(0) catalyst.[3]
The Critical Role of the Ligand: For electron-deficient anilines, reductive elimination can be slow, allowing side reactions like β-hydride elimination to compete.[3] Bulky, electron-rich biaryl phosphine ligands are essential.[10] Their steric bulk promotes the reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition.[10][11]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 2-bromotoluene as a model aryl halide.
Figure 2: General experimental workflow for the Buchwald-Hartwig coupling.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| This compound | 263.25 | 1.0 | 263 mg | Nucleophile |
| 2-Bromotoluene | 171.04 | 1.2 | 1.2 mmol (145 µL) | Electrophile |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18.3 mg | Palladium Precursor |
| BrettPhos | 536.68 | 0.048 (4.8 mol%) | 25.8 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |
| Anhydrous Toluene | - | - | 5 mL | Solvent |
Step-by-Step Procedure
-
Glassware Preparation: An oven-dried 25 mL Schlenk flask containing a magnetic stir bar is placed under a high vacuum and backfilled with nitrogen or argon gas. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Addition:
-
To the flask, add this compound (263 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), BrettPhos (25.8 mg, 0.048 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol). Rationale: Adding the solid reagents first under an inert atmosphere prevents degradation of the air-sensitive catalyst and ligand. NaOtBu is a strong base necessary to deprotonate the electron-deficient aniline.[12] BrettPhos is a bulky, electron-rich ligand ideal for coupling challenging primary amines.[13][14]
-
Evacuate and backfill the flask with inert gas once more.
-
Add anhydrous toluene (5 mL) via syringe.
-
Finally, add 2-bromotoluene (145 µL, 1.2 mmol) via syringe.
-
-
Reaction Execution:
-
The flask is sealed and the mixture is stirred at room temperature for 10 minutes.
-
The reaction vessel is then placed in a preheated oil bath at 100 °C.
-
The reaction progress is monitored periodically by TLC (e.g., 20% Ethyl Acetate/Hexanes) or by taking aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), the flask is removed from the oil bath and allowed to cool to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite® to remove palladium black and inorganic salts. The pad is washed with additional ethyl acetate (2 x 10 mL).
-
The combined filtrate is transferred to a separatory funnel and washed with water (20 mL) and then brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired N-arylated product.
-
Optimization and Troubleshooting
The success of a Buchwald-Hartwig reaction, especially with challenging substrates, often requires careful optimization.
Table of Key Reaction Parameters
| Parameter | Recommended System | Rationale & Alternatives |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precursors.[8] For improved reproducibility, consider using pre-formed palladium-ligand complexes (precatalysts). |
| Ligand | Biaryl Monophosphines (e.g., BrettPhos, RuPhos) | Essential for coupling primary amines and overcoming the deactivation from the -CF₃ group.[13] If yields are low, screening other ligands like Xantphos (a bidentate ligand) may be beneficial.[9] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is critical for deprotonating the weakly nucleophilic aniline.[8] If the substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, likely requiring higher temperatures or longer reaction times.[12] |
| Solvent | Toluene or Dioxane | Aprotic, non-polar solvents are standard.[12] Toluene is often preferred for its higher boiling point. Ethereal solvents like dioxane can also be effective. |
| Temperature | 80-110 °C | Higher temperatures are generally required to drive the coupling of deactivated substrates.[8] |
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient base strength.3. Inappropriate ligand. | 1. Ensure a rigorously inert atmosphere; use a glovebox if possible. Use a fresh palladium source or a precatalyst.2. Switch to a stronger base (e.g., LHMDS).3. Screen a different class of ligand (e.g., from monophosphine to bidentate). |
| Formation of Hydrodehalogenated Byproduct | The competing β-hydride elimination pathway is significant.[3] | Use a ligand with greater steric bulk (e.g., t-butyl substituted biaryl phosphines) to sterically disfavor this pathway and accelerate reductive elimination. |
| Di-arylation of Primary Amine | The product (a secondary amine) is more reactive than the starting aniline and couples again. | This is less common with deactivated anilines but can occur. Use a slight excess of the aniline (1.1-1.2 equiv.) relative to the aryl halide to favor the mono-arylation product. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex aryl amines. This application note demonstrates that by making rational choices based on mechanistic principles, even challenging substrates like this compound can be successfully coupled. The judicious selection of a bulky, electron-rich phosphine ligand in combination with a strong base is paramount to overcoming the electronic deactivation imparted by the trifluoromethyl group. This protocol provides a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient construction of valuable C-N bonds.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]
- Singleton, J. T. (2003). The Development of New Palladium Catalysts for Cross-Coupling Reactions—A Practical Guide for the Synthetic Chemist. Topics in Catalysis, 24(1/4), 139-153. (Note: A specific URL for this older reference is not available, but it is a widely cited review in the field).
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved March 7, 2026, from [Link]
-
Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. Retrieved March 7, 2026, from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Topics in Current Chemistry, 292, 241-296. Retrieved March 7, 2026, from [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]
-
Hashem, M., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 435-443. Retrieved March 7, 2026, from [Link]
-
Sharma, P., et al. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Mini-Reviews in Organic Chemistry, 19(6), 724-734. Retrieved March 7, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 7, 2026, from [Link]
-
Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478-1483. Retrieved March 7, 2026, from [Link]
-
University of Rochester. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved March 7, 2026, from [Link]
-
NROChemistry. (2021, July 2). Buchwald-Hartwig Coupling [Video]. YouTube. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. Retrieved March 7, 2026, from [Link]
-
Wang, F., et al. (2017). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (126), e56163. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. PubChem. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... Retrieved March 7, 2026, from [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. entegris.com [entegris.com]
Application Note: Precision Amide Coupling with 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
This Application Note is designed for medicinal chemists and process scientists requiring high-efficiency amide bond formation with 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline .
Executive Summary & Substrate Analysis
The coupling of This compound (referred to herein as Aniline-CF3 ) with carboxylic acids presents a specific set of electronic and steric challenges that distinguish it from standard aliphatic amine couplings.
Electronic Deactivation Profile
While the para-alkoxy group typically acts as an electron bond donor (+R effect), the 3-trifluoromethyl group (-CF₃) exerts a dominant electron-withdrawing inductive effect (-I) from the meta position relative to the amine.
-
Net Result: The nucleophilicity of the aniline nitrogen is significantly reduced compared to standard p-anisidine derivatives.
-
pKa Estimation: The conjugate acid pKa is estimated to be in the range of 3.0–3.8 , compared to ~4.6 for unsubstituted aniline. This necessitates the use of high-energy acylating agents (uronium salts or phosphonic anhydrides) rather than standard carbodiimides (EDC/NHS), which often lead to stalled reactions or high rates of N-acylurea rearrangement.
Solubility & Lipophilicity
The 3-methoxypropoxy chain adds lipophilicity and flexibility, while the -CF₃ group increases the "grease" factor.
-
Solvent Implications: This aniline is highly soluble in DCM, EtOAc, and THF, but may show limited solubility in water/acidic aqueous streams, complicating workup if not managed.
-
Purification: The fluorinated motif provides a distinct retention shift in Reverse Phase (RP) chromatography, often eluting later than non-fluorinated analogues.
Strategic Decision Matrix
Select the protocol based on your specific carboxylic acid partner and scale requirements.
Figure 1: Decision matrix for selecting the optimal coupling strategy.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (The "Gold Standard")
Best for: Small-scale discovery (10 mg – 500 mg), rapid screening, and library synthesis.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which accelerates the acylation of the poor nucleophile (aniline) via the "neighbouring group effect" of the pyridine nitrogen in the HOAt moiety.
| Component | Equivalents | Role |
| Carboxylic Acid | 1.0 equiv | Electrophile |
| Aniline-CF3 | 1.1 – 1.2 equiv | Nucleophile (Slight excess drives conversion) |
| HATU | 1.2 – 1.5 equiv | Coupling Agent (High reactivity) |
| DIPEA | 3.0 equiv | Base (Maintains pH > 8 for activation) |
| DMF or DMA | [0.1 M] | Solvent (Polar aprotic is critical) |
Step-by-Step Procedure:
-
Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M), add DIPEA (3.0 equiv). Stir for 2 minutes.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Coupling: Add Aniline-CF3 (1.1 equiv).
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours.
-
Monitoring: Check LCMS. If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Note: Do not use HBTU or EDC for this substrate; the reaction rates will likely be too slow, leading to hydrolysis of the active ester before the aniline attacks.
Protocol B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>1 g), green chemistry, and preventing racemization of chiral acids.
Mechanism: T3P acts as a kinetic water scavenger, driving the equilibrium toward the amide. It forms a mixed anhydride that is highly reactive but sterically discriminating, reducing epimerization.
| Component | Equivalents | Role |
| Carboxylic Acid | 1.0 equiv | Electrophile |
| Aniline-CF3 | 1.1 equiv | Nucleophile |
| T3P (50% in EtOAc) | 1.5 – 2.0 equiv | Coupling Agent |
| Pyridine or NMI | 2.5 – 4.0 equiv | Base/Catalyst (NMI is superior for unreactive anilines) |
| EtOAc or 2-MeTHF | [0.2 M - 0.5 M] | Solvent (Green, easy workup) |
Step-by-Step Procedure:
-
Setup: Charge a flask with Carboxylic Acid (1.0 equiv), Aniline-CF3 (1.1 equiv), and EtOAc (or 2-MeTHF).
-
Base Addition: Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv).
-
Tip: NMI is significantly more effective than pyridine for sterically hindered or electron-deficient couplings.
-
-
T3P Addition: Cool to 0°C (optional, but good practice). Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir.
-
Optimization: If sluggish after 12h, heat to 60–70°C . T3P is thermally stable and works excellently at reflux in EtOAc.
-
-
Workup (The "Magic" Step): Add water. The T3P by-products are water-soluble phosphates. Separate layers. Wash organic layer with 0.5 M HCl (to remove excess pyridine/aniline), then NaHCO₃.
-
Result: Often yields high-purity product without chromatography.
Protocol C: Acid Chloride Generation (The "Sledgehammer")
Best for: Very unreactive acids, sterically hindered partners, or when HATU/T3P fails.
Mechanism: Converts the acid to the acid chloride (R-COCl), the most electrophilic species available, forcing the reaction with the deactivated aniline.
Step-by-Step Procedure:
-
Chlorination: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM . Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours until gas evolution ceases.
-
Alternative: Use Thionyl Chloride (SOCl₂) as solvent/reagent at reflux for 1 hour, then evaporate to dryness.
-
-
Evaporation: Concentrate the reaction to remove excess oxalyl chloride (critical to prevent side reactions). Redissolve the crude acid chloride in dry DCM or THF .
-
Coupling: To a separate flask, add Aniline-CF3 (1.0 equiv) and Triethylamine (TEA) or DIPEA (2.0 equiv) in DCM.
-
Addition: Add the acid chloride solution dropwise to the aniline solution at 0°C.
-
Reaction: Stir at RT for 1–4 hours.
-
Quench: Add sat. NaHCO₃.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Solution |
| Low Conversion (<20%) | Aniline nucleophilicity is too low. | Switch to Protocol C (Acid Chloride) or use T3P with NMI at 80°C . |
| New Impurity (+99 Da) | Phosphoramide formation (T3P side reaction). | Reduce T3P equivalents; ensure acid is fully dissolved before T3P addition. |
| Racemization | Base-mediated proton abstraction. | Switch to Protocol B (T3P) and maintain temperature <0°C during addition. Use Collidine as base.[1] |
| Aniline remaining | Stoichiometry mismatch. | The Aniline-CF3 is valuable/complex? Use it as the limiting reagent (1.0 equiv) and use excess Acid (1.2 equiv). |
Analytical Markers
-
1H NMR: Look for the diagnostic -OCH₂- triplet at ~4.1 ppm and the -OCH₃ singlet at ~3.3 ppm. The amide NH usually appears as a singlet between 8.5–10.0 ppm, significantly downfield due to the electron-withdrawing CF3 group.
-
19F NMR: The -CF3 group will appear as a singlet around -62 ppm .
Reaction Workflow Diagram
Figure 2: Generalized workflow for coupling deactivated anilines.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[2] Organic Process Research & Development.
-
Basavaprabhu, et al. (2013).[3] Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synthesis.
Sources
Recrystallization solvents for purifying 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Application Note: Recrystallization Solvents and Protocols for Purifying 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Structural Profiling and Mechanistic Solvent Selection
The purification of active pharmaceutical ingredients (APIs) and advanced intermediates requires a deep understanding of molecular physicochemical properties. The compound This compound presents a unique crystallization challenge due to the competing electronic and steric effects of its three functional groups:
-
Aniline Core (-NH₂): Provides moderate basicity and acts as both a hydrogen-bond donor and acceptor, favoring solubility in protic solvents.
-
Trifluoromethyl Group (-CF₃): Highly electron-withdrawing and lipophilic. It significantly reduces the basicity of the amine and drives solubility in non-polar hydrocarbon solvents.
-
3-Methoxypropoxy Chain (-O-CH₂-CH₂-CH₂-O-CH₃): Introduces flexibility and polar ether linkages. The steric hindrance between this bulky ether chain at position 4 and the -CF₃ group at position 3 forces the molecule out of a planar conformation.
This conformational flexibility can hinder rapid crystal lattice formation, making the compound highly susceptible to "oiling out" (liquid-liquid phase separation) if supersaturation is generated too rapidly [1]. Consequently, single-solvent recrystallization is often ineffective. To achieve >99.5% HPLC purity, binary solvent systems must be engineered to precisely control the Metastable Zone Width (MSZW) [2].
We have validated two distinct binary solvent systems for this compound: a Toluene/Heptane system (ideal for purging lipophilic impurities) and an Isopropanol/Water system (ideal for purging polar impurities).
Protocol Engineering & Causality
System A: Toluene / Heptane (Cooling-Antisolvent Crystallization)
Toluene effectively solvates the aromatic core and the lipophilic -CF₃ group at elevated temperatures. Heptane acts as a miscible antisolvent. By dissolving the crude material in toluene and slowly dosing heptane at 75 °C, we artificially lower the solubility limit without triggering immediate precipitation. A strictly controlled cooling profile (0.5 °C/min) ensures the desupersaturation rate remains within the metastable zone, promoting the growth of high-purity crystalline lattices rather than trapping solvent inclusions [3].
System B: Isopropanol (IPA) / Water (Protic Antisolvent Crystallization)
IPA forms strong hydrogen bonds with the ether oxygen atoms and the aniline nitrogen, providing excellent solubility at 60 °C. The addition of water (a highly polar antisolvent) forces the lipophilic -CF₃-bearing molecules out of solution. A critical "aging" step is introduced at the cloud point to allow for Ostwald ripening—a process where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, significantly improving downstream filterability [4].
Validated Experimental Protocols
Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Protocol A: Toluene/Heptane System
-
Dissolution: Suspend 10.0 g of crude this compound in 30 mL of Toluene in a jacketed reactor equipped with an overhead stirrer.
-
Heating: Heat the suspension to 75 °C under gentle agitation (200 rpm).
-
IPC Validation: Inspect the solution visually. It must be completely transparent. If insoluble particulates remain, they will act as uncharacterized seeds and trigger uncontrolled secondary nucleation. Filter hot if necessary.
-
-
Antisolvent Dosing: Maintain the reactor at 75 °C. Dose 45 mL of pre-heated Heptane (70 °C) dropwise at a strict rate of 2 mL/min.
-
Causality: Slow addition prevents localized zones of high supersaturation, avoiding premature nucleation and oiling out.
-
-
Cloud Point Verification & Seeding: Pause dosing when persistent turbidity (the cloud point) is observed. Add 10 mg (0.1% w/w) of pure seed crystals. Hold the temperature for 30 minutes to allow the crystal bed to establish.
-
Controlled Cooling: Cool the reactor to 5 °C at a linear rate of 0.5 °C/min.
-
IPC Validation: Monitor the mother liquor concentration via ATR-FTIR or offline HPLC to confirm steady desupersaturation.
-
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of cold (5 °C) Toluene/Heptane (1:2 v/v) to displace residual mother liquor.
-
Drying: Dry under vacuum (<50 mbar) at 40 °C.
-
IPC Validation: Weigh the solid periodically until a constant weight is achieved, confirming the complete removal of volatile solvents.
-
Protocol B: Isopropanol/Water System
-
Dissolution: Dissolve 10.0 g of crude intermediate in 25 mL of Isopropanol (IPA) at 60 °C.
-
IPC Validation: Confirm a clear, homogenous solution.
-
-
Antisolvent Dosing: Slowly add 35 mL of deionized water at 1 mL/min while maintaining 60 °C.
-
Ostwald Ripening (Aging): Upon reaching the cloud point, hold the temperature at 60 °C for 1 hour.
-
Causality: This thermal hold allows fine precipitates to redissolve and grow onto larger, stable crystal faces, preventing a muddy, unfilterable cake [4].
-
-
Cooling: Cool to 10 °C at a rate of 0.3 °C/min.
-
Isolation & Drying: Filter the slurry and wash with cold 20% IPA in water (15 mL). Vacuum dry at 40 °C to constant weight.
Quantitative Data Synthesis
The following table summarizes the performance metrics of both validated solvent systems, allowing process chemists to select the appropriate route based on the upstream synthetic impurity profile.
| Parameter | System A (Toluene / Heptane) | System B (Isopropanol / Water) |
| Primary Impurity Purged | Polar byproducts, unreacted amines | Lipophilic byproducts, fluorinated dimers |
| Typical Yield | 82 - 86% | 88 - 92% |
| Purity Upgrade | 92.0% | 92.0% |
| Crystal Habit | Thick, block-like prisms | Elongated needles / rods |
| Filtration Time (10g scale) | < 2 minutes (Excellent) | 5 - 7 minutes (Moderate) |
| Scalability & Safety | High (Standard non-polar process) | High (Green chemistry profile) [2] |
Process Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
References
- Anderson, N. G. (2012).Practical Process Research and Development: A Guide for Organic Chemists (2nd Ed.). Academic Press.
-
Constable, D. J. C., Jiménez-González, C., & Henderson, R. K. (2007). "Perspective on Solvent Use in the Pharmaceutical Industry." Organic Process Research & Development, 11(1), 133-137. URL:[Link]
- Mullin, J. W. (2001).Crystallization (4th Ed.). Butterworth-Heinemann.
-
O'Sullivan, B., et al. (2015). "Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution." Organic Process Research & Development, 19(12), 1826-1836. URL:[Link]
Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Strategies for Trifluoromethyl Anilines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols
Introduction & Strategic Overview
Trifluoromethyl anilines are indispensable building blocks in modern drug discovery and agrochemical development. The incorporation of a trifluoromethyl (–CF3) group significantly enhances a molecule's lipophilicity, metabolic stability, and binding affinity within hydrophobic protein pockets[1]. Nucleophilic aromatic substitution (SNAr) is a primary synthetic pathway for functionalizing these systems.
However, the SNAr chemistry of trifluoromethyl anilines presents a dichotomy:
-
As an Electrophile Precursor: When synthesizing trifluoromethyl anilines from aryl halides (e.g., fluoro- or chlorobenzotrifluorides), the –CF3 group strongly activates the ring toward nucleophilic attack[2].
-
As a Nucleophile: When utilizing a trifluoromethyl aniline as the nucleophilic species to attack another scaffold, the strong electron-withdrawing nature of the –CF3 group severely deactivates the amine, rendering it a poor nucleophile[3].
This application note provides field-proven methodologies to overcome the thermodynamic and kinetic barriers associated with using deactivated trifluoromethyl anilines as nucleophiles in SNAr reactions.
Mechanistic Causality in SNAr of Trifluoromethylated Systems
The classical SNAr reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the addition of the nucleophile to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[2].
When a trifluoromethyl aniline (e.g., 2-(trifluoromethyl)aniline) acts as the nucleophile, the strong inductive electron withdrawal (–I effect) of the –CF3 group pulls electron density away from the nitrogen atom. This drastically increases the activation energy required to reach the transition state[3]. To force the reaction forward, chemists must manipulate the reaction environment by either:
-
Employing Polar Solvation: Using highly coordinating solvents like PEG-400 to stabilize the polar transition state and lower the activation barrier[3].
-
Base-Assisted Deprotonation: Utilizing strong, specific bases (e.g., Cs2CO3) to deprotonate the weakly acidic N–H bond, generating a highly reactive, "naked" nitrogen anion that bypasses the poor neutral nucleophilicity[4].
Workflow for overcoming reduced nucleophilicity of trifluoromethyl anilines in SNAr.
Experimental Protocols: Self-Validating Systems
Protocol A: SNAr Using Trifluoromethyl Aniline as a Nucleophile in Green Solvents (PEG-400)
This protocol details the coupling of 2-(trifluoromethyl)aniline with a deactivated heterocyclic chloride. Polyethylene Glycol 400 (PEG-400) is utilized as an environmentally benign, highly effective solvent. Causality: PEG-400 acts as a phase-transfer-like medium that highly stabilizes the polar Meisenheimer transition state, effectively compensating for the inherently low nucleophilicity of the ortho-CF3 substituted aniline[3].
Materials:
-
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile (1.0 equiv, 0.260 mmol)
-
2-(Trifluoromethyl)aniline (2.0 equiv, 0.520 mmol)
-
Polyethylene Glycol 400 (PEG-400) (2.0 mL)
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave-safe vial or standard round-bottom flask, add 50 mg (0.260 mmol) of the heterocyclic chloride.
-
Reagent Addition: Add 83 mg (0.520 mmol) of 2-(trifluoromethyl)aniline. Validation Check: A 2-fold stoichiometric excess of the aniline is critical to drive the equilibrium forward against the deactivated nucleophile[3].
-
Solvent Introduction: Introduce 2.0 mL of PEG-400. Stir briefly to ensure a homogeneous suspension.
-
Thermal Activation: Heat the reaction mixture strictly to 120 °C. Validation Check: Below 120 °C, the reactants exhibit poor solubility in the matrix, and the kinetic energy is insufficient to overcome the activation barrier[3].
-
Reaction Monitoring: Stir the mixture at 120 °C for exactly 5 minutes. The rapid conversion is a direct result of PEG-400's solvating power.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL) to effectively partition and remove the water-soluble PEG-400.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography to yield the target compound (approx. 70% yield)[3].
Protocol B: Late-Stage SNAr Functionalization via Base-Assisted Deprotonation
When reacting highly deactivated para-trifluoromethylanilines with complex fluorinated or chlorinated scaffolds, standard thermal conditions often fail. Causality: The use of a heavy alkali base like Cesium Carbonate (Cs2CO3) provides a highly reactive, poorly solvated carbonate anion that efficiently deprotonates the weakly acidic N–H bond of the CF3-aniline, converting a poor neutral nucleophile into a highly reactive anionic nucleophile[4].
Materials:
-
Electrophilic Aryl Halide Scaffold (1.0 equiv)
-
4-(Trifluoromethyl)aniline (1.5 equiv)
-
Cesium carbonate (Cs2CO3, 2.0 equiv)
-
Anhydrous DMF (3.0 mL)
Step-by-Step Methodology:
-
Atmospheric Control: Purge a flame-dried reaction flask with nitrogen. Validation Check: The resulting anionic nitrogen species is susceptible to oxidative degradation; inert atmosphere is mandatory.
-
Mixing: Dissolve the electrophilic scaffold (1.0 equiv) and 4-(trifluoromethyl)aniline (1.5 equiv) in 3.0 mL of anhydrous DMF.
-
Base Addition: Add Cs2CO3 (2.0 equiv) in one portion. Weak bases such as NaHCO3 will result in near-zero conversion[4].
-
Reaction: Stir the suspension at 80 °C for 12 hours. Monitor the consumption of the scaffold via LC-MS.
-
Quenching: Quench the reaction carefully with saturated aqueous NH4Cl. Validation Check: Immediate quenching neutralizes the strong base, preventing unwanted dimerization or over-addition byproducts that are common with highly reactive anions[4].
-
Extraction: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with LiCl (5% aq.) to remove residual DMF, dry, and concentrate.
Quantitative Data Summary
The following table summarizes validated SNAr reaction parameters involving trifluoromethyl anilines, demonstrating how varying the base and solvent impacts the yield based on the electrophile's reactivity.
| Nucleophile | Electrophile | Solvent | Base / Catalyst | Temp (°C) | Time | Yield (%) | Ref |
| 2-(Trifluoromethyl)aniline | 4-Chloro-2-methylimidazo[1,5-a]pyrimidine | PEG-400 | None | 120 | 5 min | 70 | [3] |
| 4-(Trifluoromethyl)aniline | Fluorinated CinNapht scaffold | DMF | Cs2CO3 | 80 | 12 h | Variable | [4] |
| 3-(Trifluoromethyl)aniline | Cyanuric chloride | THF / H2O | NaHCO3 | 0 to 25 | 2 h | 89 | [5] |
| 4-(Trifluoromethyl)aniline | Acyl fluoride (generated in situ) | MeCN | Pentafluoropyridine | 100 | 16 h | 87 | [6] |
References
1.[7] Principles of Organic Synthesis - Professor T. Punniyamurthy. digimat.in. 7 2.[1] 3-(Trifluoromethyl)aniline - Solubility of Things. solubilityofthings.com. 1 3.[2] Snar | PDF - Scribd. scribd.com. 2 4.[3] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. MDPI. 3 5.[4] Unprecedented perspectives on the application of CinNapht fluorophores provided by a “late-stage” functionalization strategy. Chemical Science (RSC Publishing). 4 6.[5] Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC (NIH). 5 7.[6] Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters (ACS Publications).6
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scribd.com [scribd.com]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles [mdpi.com]
- 4. Unprecedented perspectives on the application of CinNapht fluorophores provided by a “late-stage” functionalization strategy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01365K [pubs.rsc.org]
- 5. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acl.digimat.in [acl.digimat.in]
Handling and storage best practices for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Handling and storage best practices for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline .
Executive Summary & Chemical Identity
This compound is a specialized fluorinated building block primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocycles.[1] The presence of the trifluoromethyl group (
Due to the aniline moiety, this compound is susceptible to oxidation and photodegradation. The ether linkage in the propoxy chain adds a requirement for monitoring potential peroxide formation during long-term storage. This guide outlines a rigorous protocol to maintain >98% purity and ensure operator safety.
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | Not widely listed; Analogous to 393-15-7 (Methoxy variant) |
| Molecular Formula | |
| Molecular Weight | ~249.23 g/mol |
| Predicted Physical State | Low-melting solid or viscous oil (at 25°C) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Stability | Air-sensitive (slow oxidation); Light-sensitive |
Health, Safety, and Environment (HSE) Assessment
Critical Warning: Treat this compound as a Toxic Aniline Derivative . Although specific toxicological data may be sparse, structural analogs (e.g., 4-methoxy-3-trifluoromethylaniline) exhibit significant toxicity.
Hazard Identification (GHS Classification - Inferred)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Anilines are known methemoglobin-forming agents.
-
Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).
-
STOT-RE: May cause damage to organs (blood, liver) through prolonged or repeated exposure.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Respiratory | N95 or P100 Respirator (if powder); Fume Hood (Liquid/Sol) | Prevents inhalation of toxic dust/vapors. |
| Hand | Double Nitrile Gloves (0.11 mm min. thickness) | Anilines penetrate skin rapidly. Double gloving provides a breakthrough buffer. |
| Eye | Chemical Safety Goggles | Prevents corneal damage from splashes. |
| Body | Lab Coat + Tyvek Sleeves (optional) | Minimizes skin exposure risks. |
Storage Protocol
Objective: Prevent oxidative darkening (formation of azo/azoxy species) and hydrolysis.
Environmental Conditions[3]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Note: Freezing (-20°C) is acceptable but may cause phase separation if the compound is an oil/solid mixture.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.
-
Light: Amber Glass vials or aluminum foil-wrapped containers.
Container Specifications
-
Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap.
-
Secondary: Sealed desiccator or plastic bag with desiccant packets (Silica gel) to prevent moisture condensation upon warming to room temperature.
Storage Workflow Diagram
Handling & Synthesis Best Practices
Core Directive: Never open a cold vial directly to the atmosphere.
Thawing Procedure
-
Remove the vial from the refrigerator.
-
Allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes before opening.
-
Why? Opening a cold vial causes atmospheric moisture to condense inside, leading to hydrolysis or difficulty in weighing.
-
-
Wipe the exterior of the vial to remove any condensation.
Handling in Synthesis
-
Weighing: Perform weighing in a fume hood. If the compound is an oil, use a gas-tight syringe or positive displacement pipette to avoid dripping.
-
Re-sealing: Immediately purge the headspace of the stock vial with Nitrogen/Argon before re-closing.
-
Solvent Compatibility:
-
Preferred: Anhydrous DMSO, DMF, or Acetonitrile.
-
Avoid: Protic solvents (Water, Alcohols) for long-term stock solutions, as they can promote slow degradation.
-
Emergency Spills
-
Evacuate the immediate area if a large amount (>5g) is spilled.
-
Don PPE (Double gloves, goggles, respirator).
-
Absorb with sand or vermiculite (Do not use combustible materials like sawdust).
-
Neutralize: Wipe the area with dilute acetic acid followed by soap and water to solubilize the aniline residue.
Quality Control (QC) & Stability Monitoring
To ensure scientific integrity, validate the material before critical experiments.
Analytical Markers
-
Appearance: Should be a pale yellow to light brown solid/oil. Dark brown or black indicates significant oxidation.
-
H-NMR: Check for the integrity of the methoxypropoxy chain (multiplets around 2.0-4.0 ppm) and the aniline protons (broad singlet around 3.5-5.0 ppm, exchangeable with
). -
LC-MS: Look for the parent ion
.
Degradation Decision Tree
References
-
Huateng Pharma. (n.d.). This compound Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline Safety Data Sheet. (Used as structural analog for safety classification).[2] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Trifluoromethylanilines. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the safe handling of fluorinated aromatic amines. Retrieved from
Sources
Scale-up procedures for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline production
Application Note: Scalable Manufacturing of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Part 1: Executive Summary & Strategic Route Selection
Target Molecule: this compound CAS: N/A (Analogous to 393-15-7 derivatives) Application: Key intermediate for kinase inhibitors (e.g., HIF-2α antagonists) and PROTAC linkers.
Process Philosophy
The synthesis of 4-alkoxy-3-(trifluoromethyl)anilines presents a classic dichotomy in process chemistry: Nucleophilic Aromatic Substitution (SNAr) vs. Phenol Alkylation .
While laboratory-scale synthesis often utilizes the alkylation of 4-amino-2-(trifluoromethyl)phenol due to the availability of the phenol, this route is suboptimal for multi-kilogram scale-up. The unprotected amine is susceptible to competitive N-alkylation, necessitating tedious chromatographic purification.
Selected Route: SNAr followed by Catalytic Hydrogenation. This protocol utilizes the electron-deficient nature of 4-fluoro-3-(trifluoromethyl)nitrobenzene . The nitro group acts as a "masked" amine, preventing side reactions during the etherification step. The trifluoromethyl group at the ortho position further activates the fluorine toward nucleophilic attack, enabling mild reaction conditions and high regioselectivity.
Part 2: Detailed Experimental Protocols
Step 1: Etherification (SNAr)
Objective: Synthesis of 4-(3-methoxypropoxy)-3-(trifluoromethyl)nitrobenzene.
Reaction Scheme:
Materials:
-
Substrate: 4-Fluoro-3-(trifluoromethyl)nitrobenzene [CAS: 393-09-9] (1.0 equiv)
-
Reagent: 3-Methoxypropan-1-ol [CAS: 1589-49-7] (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, micronized (1.5 equiv) -
Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (5 vol)
Scale-Up Protocol:
-
Reactor Setup: Charge a glass-lined reactor with DMSO (5 volumes relative to substrate mass). Engage overhead stirring (turbulent flow required).
-
Charging: Add 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 wt) and 3-Methoxypropan-1-ol (0.47 wt). Stir until homogenous.
-
Base Addition (Exotherm Control): Add
(0.99 wt) in portions over 30 minutes.-
Critical Control Point (CCP): The reaction is exothermic.[1] Maintain internal temperature (IT)
during addition.
-
-
Reaction: Heat the slurry to
and age for 4–6 hours.-
IPC (In-Process Control): Monitor by HPLC.[2] Target
starting fluoride.
-
-
Quench & Workup:
-
Cool to
.[3] -
Slowly add Water (10 vol) to precipitate the product (if solid) or induce phase separation (if oil).
-
Note: This intermediate often forms a low-melting solid or oil. Extract with Ethyl Acetate (EtOAc) if oil separates.
-
Wash organic layer with Brine (
vol) to remove DMSO.
-
-
Isolation: Concentrate organic layer to dryness. If solid, recrystallize from Heptane/EtOAc (9:1).
Yield Target: 90–95% Purity Target: >98% (a/a)
Step 2: Nitro Reduction
Objective: Reduction to this compound.[4]
Materials:
-
Substrate: Nitro intermediate from Step 1 (1.0 equiv)
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (5 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (10 vol)
-
Hydrogen Source:
gas (3–5 bar)
Scale-Up Protocol:
-
Inertion: Charge the hydrogenation autoclave with the Nitro intermediate and MeOH. Purge with Nitrogen (
) three times. -
Catalyst Charging: Under
flow, add Pd/C catalyst.-
Safety: Pd/C is pyrophoric when dry. Always keep wet and handle under inert atmosphere.
-
-
Hydrogenation: Pressurize with
to 3 bar. Agitate vigorously.-
Exotherm: The reduction is highly exothermic (
). Maintain IT using jacket cooling.
-
-
Completion: Reaction is complete when
uptake ceases (typically 2–4 hours). Confirm by HPLC (disappearance of nitro peak). -
Filtration: Filter the mixture through a Celite pad or sparkler filter to remove catalyst. Wash the cake with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Salt Formation (Optional but Recommended): To ensure long-term stability and ease of handling, convert the free base aniline to the Hydrochloride salt by treating with HCl in i-PrOH/EtOAc.
-
Yield Target: 85–92% Purity Target: >99% (a/a)
Part 3: Data Presentation & Visualization
Table 1: Critical Process Parameters (CPP)
| Parameter | Step 1 (Etherification) | Step 2 (Reduction) | Rationale |
| Temperature | Step 1 requires heat for SNAr kinetics; Step 2 is exothermic and requires cooling to prevent runaway. | ||
| Stoichiometry | 1.1 eq Alcohol, 1.5 eq Base | 5 wt% Catalyst | Slight excess of alcohol ensures complete conversion of the expensive fluoro-substrate. |
| Solvent | DMSO or NMP | MeOH or EtOH | DMSO solubilizes the base for SNAr; Alcohols are standard for hydrogenation safety and solubility. |
| Safety Hazard | Thermal Runaway | Pyrophoric Catalyst / | Nitro compounds are energetic; Pd/C can ignite solvent vapors. |
Figure 1: Synthesis Pathway & Logic (Graphviz)
Caption: Logical flow of the two-step synthesis, highlighting reagents and waste streams.
Figure 2: Experimental Workflow Diagram (Graphviz)
Caption: Unit operation workflow for the scale-up process.
Part 4: Analytical Specifications & Quality Control
To ensure the material meets pharmaceutical standards (ICH Q3A/Q3C), the following analytical suite is required:
-
HPLC Purity: >99.0%.
-
Impurity A: Des-methyl analog (from cleavage of ether).
-
Impurity B: Unreduced nitro compound (safety hazard).
-
-
Residual Solvents (GC-HS):
-
DMSO: < 5000 ppm (Class 3).
-
Methanol: < 3000 ppm (Class 2).
-
-
Heavy Metals (ICP-MS):
-
Palladium: < 10 ppm (Critical for API intermediates).
-
References
-
Synthesis of 4-Alkoxy-3-(trifluoromethyl)
-
Feng, C., & Li, X. (2010). Synthesis and Crystal Structure of 4-Methoxy-3-(trifluoromethyl)aniline. NIH National Library of Medicine. Link
-
-
General SNAr Protocols for Fluoronitrobenzenes
-
BenchChem Application Note. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Link
-
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Analogous Synthesis (Rabeprazole Intermediate)
Sources
- 1. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]
- 2. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents [en.huatengsci.com]
- 5. tdcommons.org [tdcommons.org]
- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents required for the methoxypropylation of 3-trifluoromethyl-4-nitrobenzene
This Application Note and Protocol details the reagents and methodologies for the methoxypropylation of 3-trifluoromethyl-4-nitrobenzene derivatives.
Note on Nomenclature & Substrate Specificity: The term "3-trifluoromethyl-4-nitrobenzene" refers to a core scaffold.[1][2][3] For chemical functionalization (methoxypropylation), the substrate typically requires a reactive handle.[2][3] This guide covers the two most chemically robust pathways:
-
Nucleophilic Aromatic Substitution (SNAr): Utilizing 4-fluoro-3-(trifluoromethyl)nitrobenzene (also known as 5-fluoro-2-nitrobenzotrifluoride, CAS 393-09-9).[1][2][3]
-
N-Alkylation: Utilizing 4-nitro-3-(trifluoromethyl)aniline (CAS 393-11-3).[1][2][3][4]
Part 1: Strategic Analysis & Reaction Pathways
The introduction of a 3-methoxypropyl group onto the electron-deficient 3-trifluoromethyl-4-nitrobenzene scaffold is a critical step in the synthesis of androgen receptor modulators (e.g., Flutamide analogs) and specialized dyes.[1][2][3] The presence of the electron-withdrawing nitro (
Reaction Logic
-
Activation: The nitro group at the para position (relative to the leaving group) and the trifluoromethyl group at the meta position create a highly electrophilic center at C-1.[1][2][3]
-
Reagent Selection: 3-Methoxypropylamine acts as a potent nucleophile, displacing the halogen (F or Cl) under mild basic conditions.[1][2][3]
-
Alternative Route: If the starting material is the aniline derivative, direct alkylation with 1-bromo-3-methoxypropane or reductive amination with 3-methoxypropanal is required.[1][2][3]
Figure 1: Logical flow of methoxypropylation pathways.[1][2][3] The solid line (SNAr) is the preferred industrial route due to higher atom economy and avoidance of over-alkylation.[1][2][3]
Part 2: Reagents & Equipment
Table 1: Essential Reagents
| Reagent | CAS Number | Role | Purity Grade |
| 4-Fluoro-3-(trifluoromethyl)nitrobenzene | 393-09-9 | Substrate (Electrophile) | >98% |
| 3-Methoxypropylamine | 5332-73-0 | Reagent (Nucleophile) | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base (Acid Scavenger) | Anhydrous, Powder |
| Acetonitrile (MeCN) | 75-05-8 | Solvent (Polar Aprotic) | HPLC Grade |
| Ethyl Acetate / Hexanes | 141-78-6 / 110-54-3 | Extraction/Purification | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying Agent | Anhydrous |
Alternative Reagents (For Aniline Route)
-
Substrate: 4-Nitro-3-(trifluoromethyl)aniline (CAS 393-11-3).[1][2][3][4]
-
Alkylating Agent: 1-Bromo-3-methoxypropane (CAS 36865-41-5).[1][2][3]
-
Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).[1][2][3]
Part 3: Detailed Experimental Protocol
Protocol A: SNAr Synthesis (Recommended)
Target: N-(3-methoxypropyl)-4-nitro-3-(trifluoromethyl)aniline[1][2][3]
1. Preparation:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is dry; while strict inert atmosphere is not critical for this SNAr, a nitrogen blanket is recommended to prevent oxidation of the amine at high temperatures.[2][3]
2. Reaction Setup:
-
Charge: Add 1.0 eq (2.09 g, 10 mmol) of 4-Fluoro-3-(trifluoromethyl)nitrobenzene to the flask.
-
Solvent: Dissolve in 20 mL of Acetonitrile (MeCN).
-
Base: Add 1.5 eq (2.07 g, 15 mmol) of anhydrous Potassium Carbonate (K₂CO₃).
-
Addition: Add 1.2 eq (1.07 g, 12 mmol) of 3-Methoxypropylamine dropwise via syringe while stirring. Note: Mild exotherm may occur.[1][2][3]
3. Execution:
-
Heat: Warm the reaction mixture to 60–80°C (reflux gently if using MeCN) in an oil bath.
-
Monitor: Stir for 4–6 hours . Monitor progress via TLC (System: 20% EtOAc in Hexanes). The starting material (
) should disappear, and a more polar yellow/orange spot ( ) should appear.[2][3]
4. Work-up:
-
Cool: Allow the mixture to cool to room temperature.
-
Filter: Filter off the solid potassium salts through a celite pad or sintered glass funnel.[1][2][3] Rinse the cake with EtOAc.
-
Concentrate: Remove the solvent under reduced pressure (rotary evaporator).
-
Extraction: Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
-
Dry: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude orange oil/solid.[1][3]
5. Purification:
-
Recrystallization: If solid, recrystallize from Ethanol/Water.[1][3]
-
Chromatography: If oil, purify via silica gel column chromatography (Gradient: 0%
30% EtOAc in Hexanes).[1][3]
Protocol B: N-Alkylation (Alternative)
Use this route if starting from the aniline derivative.[1][2][3]
-
Dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (0.2 M) .
-
Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes.
-
Add 1-bromo-3-methoxypropane (1.2 eq) .
-
Heat to 80°C for 12–18 hours. Note: This route often produces bis-alkylated byproducts; careful monitoring is required.[1][2][3]
-
Quench with water and extract with EtOAc as above.
Part 4: Quality Control & Validation
| Parameter | Expected Result | Method |
| Appearance | Yellow to Orange Crystalline Solid | Visual Inspection |
| Melting Point | 90–93°C (Lit.[1][2][3] for similar analogs) | Melting Point Apparatus |
| ¹H NMR (CDCl₃) | 400 MHz NMR | |
| Mass Spec | [M+H]⁺ = 279.1 | LC-MS (ESI) |
References
-
ChemicalBook. (n.d.).[1][2][3] 4-Nitro-3-trifluoromethyl aniline Synthesis and Application. Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 223094, 5-Fluoro-2-nitrobenzotrifluoride. Retrieved from [1][2][3]
-
Google Patents. (2011).[1][2][3] CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.[1][2][3] Retrieved from
-
CymitQuimica. (n.d.).[1][2][3] 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene CAS 393-09-9.[1][2][3][5][6] Retrieved from [1][2][3]
Sources
- 1. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 393-09-9: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene [cymitquimica.com]
- 3. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rac-2,3-dihydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide - CAS号 908120-11-6 - 摩熵化学 [molaid.com]
- 5. usbio.net [usbio.net]
- 6. CAS 393-09-9: 4-Fluoro-1-nitro-2-(trifluorometil)benceno [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline Synthesis
Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and process chemists optimizing the synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline , a highly functionalized building block often utilized in pharmaceutical and agrochemical development.
The synthesis typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a selective nitro group reduction. Below, we dissect the causality behind common yield bottlenecks and provide self-validating protocols to ensure experimental success.
Synthetic route for this compound.
Module 1: Step 1 - SNAr (Etherification) Troubleshooting
FAQ 1: My SNAr reaction stalls at 60-70% conversion, and I observe a highly polar baseline spot on TLC. What is happening?
The Causality: The starting material, 4-fluoro-3-(trifluoromethyl)nitrobenzene, is exceptionally activated toward nucleophilic attack. The strongly electron-withdrawing -NO₂ (para) and -CF₃ (ortho) groups make the C-F bond highly labile. If trace water is present in your base (e.g., hygroscopic K₂CO₃) or solvent, hydroxide ions will rapidly compete with 3-methoxypropan-1-ol. This leads to the irreversible hydrolysis of the aryl fluoride, forming 2-(trifluoromethyl)-4-nitrophenol—a highly polar byproduct that halts your yield.
The Fix: Strict anhydrous conditions are non-negotiable. Switch from carbonate bases to Sodium Hydride (NaH) to pre-form the alkoxide, ensuring any trace moisture is consumed before the electrophile is introduced.
FAQ 2: How do I prevent transetherification or decomposition side reactions?
The Causality: 3-methoxypropan-1-ol contains both a primary alcohol and a methoxy ether. Under forcing basic conditions at elevated temperatures (>80°C), unwanted ether cleavage or polymerization can occur. Because the fluoroarene is heavily activated, heating is entirely unnecessary and thermodynamically favors side-product formation. The Fix: Keep the reaction temperature strictly between 0°C and room temperature.
Protocol 1: Optimized SNAr Methodology (Self-Validating System)
This protocol utilizes NaH to ensure complete alkoxide formation prior to SNAr.
-
Preparation: In an oven-dried flask under N₂ atmosphere, suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M).
-
Alkoxide Formation: Cool the suspension to 0°C. Dropwise add 3-methoxypropan-1-ol (1.1 eq).
-
Validation Checkpoint: Observe the steady evolution of H₂ gas. The cessation of bubbling (typically after 30 minutes) is your visual confirmation that the alkoxide has fully formed and trace moisture has been eradicated.
-
-
Addition: Dropwise add 4-fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq) dissolved in a minimal amount of anhydrous THF.
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours. Monitor by LC-MS.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Module 2: Step 2 - Nitro Reduction Troubleshooting
FAQ 3: I am using standard Pd/C and H₂ gas, but my yield is low and LC-MS shows a mass of M+16. How do I push it to completion?
The Causality: An M+16 mass indicates the accumulation of the hydroxylamine intermediate. Nitro reduction proceeds stepwise (Nitro → Nitroso → Hydroxylamine → Aniline). If the Pd/C catalyst is partially poisoned by trace impurities from Step 1, or if hydrogen mass transfer is inefficient at 1 atm, the reaction arrests at the hydroxylamine stage . The Fix: Switch to Catalytic Transfer Hydrogenation (CTH) using ammonium formate. CTH generates a massive local concentration of active hydrogen directly on the palladium surface, efficiently pushing the stubborn hydroxylamine intermediate to the final aniline .
FAQ 4: Is there a risk of defluorinating the -CF₃ group during reduction?
The Causality: While reductive dehalogenation is a notorious problem for aryl chlorides and bromides during Pd-catalyzed hydrogenations, the C-F bond within a trifluoromethyl group is exceptionally robust . However, applying excessive H₂ pressure (>50 psi) or high heat can lead to unwanted hydrogenation of the aromatic ring itself. The Fix: Maintain mild conditions. CTH at 40-50°C provides the perfect thermodynamic balance—active enough to reduce the nitro group, but mild enough to preserve the aromatic ring and the -CF₃ moiety.
Decision tree for diagnosing and resolving yield bottlenecks in the synthesis.
Quantitative Data: Comparison of Reduction Conditions
| Reduction Method | Reagents | Temp (°C) | Time (h) | Conversion (%) | Selectivity for Aniline (%) | Notes |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | 25 | 12 | 85 | 70 | Accumulation of hydroxylamine (M+16) |
| Catalytic Transfer (CTH) | 10% Pd/C, NH₄HCO₂ | 40-50 | 2-4 | >99 | >99 | Optimal: High efficiency, mild conditions |
| Catalytic Transfer (CTH) | 5% Pd/C, N₂H₄·H₂O | 120 | 0.25 | >99 | >99 | Requires microwave reactor; scaling limits |
| Chemical Reduction | Fe powder, NH₄Cl | 80 | 6 | 90 | 95 | Messy workup (iron oxide emulsions) |
Protocol 2: Optimized Catalytic Transfer Hydrogenation (CTH) Methodology
This protocol utilizes ammonium formate to bypass gas-liquid mass transfer limitations.
-
Preparation: Dissolve 4-(3-methoxypropoxy)-3-(trifluoromethyl)nitrobenzene (1.0 eq) in HPLC-grade Methanol (0.2 M) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight).
-
Critical Safety Note: Always add Pd/C under a gentle stream of N₂ to prevent the ignition of methanol vapors.
-
-
Hydrogen Source: Add Ammonium Formate (4.0 eq) in one portion.
-
Reaction: Gently heat the mixture to 40-50°C.
-
Validation Checkpoint: You will observe the steady effervescence of CO₂ and NH₃ gases. This bubbling is the mechanical proof that active hydrogen species are being generated on the palladium surface.
-
-
Monitoring: Stir for 2-4 hours. Monitor by TLC (a ninhydrin stain will rapidly identify the primary aniline).
-
Workup: Upon completion, cool to room temperature and filter the mixture through a tightly packed pad of Celite® to remove the Pd/C. Wash the pad generously with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water (to wash away residual formate salts). Dry the organic layer over Na₂SO₄ and concentrate to yield the highly pure aniline.
References
-
National Institutes of Health (NIH). "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C". PubMed Central.[Link]
-
Taylor & Francis Group. "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source". Figshare.[Link]
Technical Support Center: A Researcher's Guide to 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Welcome to the technical support center for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the successful and reproducible use of this compound in your experiments.
The trifluoromethylaniline moiety is a valuable scaffold in medicinal chemistry, often imparting desirable properties such as metabolic stability and enhanced binding affinity.[1] However, the lipophilic nature of the trifluoromethyl group can present significant solubility challenges, particularly when transitioning from a concentrated DMSO stock to an aqueous experimental environment.[2] This guide will address these issues head-on, providing both the "how" and the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the primary reasons my compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer or cell culture media?
A: This is a classic phenomenon known as "solvent shock" or "antisolvent precipitation."[3] Your compound is highly soluble in the polar aprotic solvent, 100% DMSO. However, when this concentrated stock is rapidly introduced into an aqueous environment (your buffer or media), the local concentration of DMSO is no longer sufficient to keep the hydrophobic compound in solution. The water acts as an "antisolvent," causing the compound to crash out of solution.[3]
Q2: I don't have a stated solubility value for my specific lot of this compound in DMSO. What concentration should I start with for my stock solution?
A: Due to potential batch-to-batch variability, it is crucial to experimentally determine the maximum solubility of your specific lot of the compound in DMSO.[4] Attempting to create a stock solution at an arbitrarily high concentration can lead to the formation of micro-precipitates that may not be visible to the naked eye, resulting in inaccurate dosing and poor reproducibility.[3] We provide a detailed protocol below (Protocol 1) for determining the empirical solubility of your compound.
Q3: Is gentle warming a safe method to help dissolve my compound in DMSO?
A: Gentle warming (e.g., in a 37°C water bath) can be an effective technique to aid dissolution.[3] However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures could potentially degrade the compound. A short duration of warming, combined with vortexing or sonication, is generally recommended.[3]
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[3][5] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1%.[3][6] It is imperative to include a vehicle control in all experiments, which consists of the assay media with the same final DMSO concentration as your test conditions, but without the compound.[3]
Troubleshooting Guide: From Precipitation to Reproducible Results
This section provides a systematic approach to overcoming common solubility issues. We will explore the causality behind each recommendation and provide actionable protocols.
Problem 1: Compound Precipitates Immediately Upon Dilution into Aqueous Media
This is the most frequent issue encountered. The primary cause, as mentioned, is solvent shock. Here is a logical workflow to address this.
Caption: Troubleshooting workflow for immediate precipitation.
Causality & Explanation:
-
Reducing Stock Concentration: By starting with a less concentrated DMSO stock, the magnitude of the solvent shock is lessened upon dilution. This is a simple first step that can often resolve the issue if the final desired concentration in the assay is not exceedingly high.
-
Modifying Dilution Technique: The method of dilution matters. Slowly adding the DMSO stock to the aqueous media while vigorously vortexing can improve the initial dispersion and prevent localized high concentrations of the compound that are prone to precipitation.[6]
-
Co-Solvent Strategy: For highly insoluble compounds, a co-solvent system may be necessary.[6][7] Co-solvents are water-miscible organic solvents that, when combined with DMSO in the stock solution, can improve the solubility of the compound in the final aqueous solution.[8]
Problem 2: The Solution Appears Cloudy or Hazy After Dilution
This indicates the formation of very fine, colloidal precipitates. While not immediately visible as distinct particles, this suspension will lead to inaccurate results.
Causality & Explanation:
The cause is similar to immediate precipitation but on a smaller scale. The solution is likely supersaturated. Physical methods can often be employed to fully dissolve these particles.
-
Sonication: Sonication uses high-frequency sound waves to induce acoustic cavitation, creating microscopic bubbles that collapse and generate intense mechanical forces.[9][10] This energy can break apart compound aggregates and facilitate dissolution.[9] It is a highly effective method for dissolving stubborn compounds.[9]
-
Warming: Increasing the temperature can increase the solubility of many compounds. A brief period of warming to 37°C can be sufficient to clear a hazy solution.[3]
Problem 3: Inconsistent Results Between Experiments
If you observe high variability in your assay results, it may be linked to the integrity of your compound stock solution.
Causality & Explanation:
-
Repeated Freeze-Thaw Cycles: Each time a DMSO stock solution is frozen and thawed, it can absorb atmospheric moisture. Water uptake into DMSO can significantly decrease the solubility of hydrophobic compounds, leading to precipitation within the stock tube.[11] This is often not visible.
-
Solution Integrity: To mitigate this, it is best practice to aliquot your main stock solution into smaller, single-use volumes.[3] This minimizes the number of freeze-thaw cycles for the bulk of your compound.
Data Presentation: Characterizing Your Compound
It is highly recommended that you perform an initial solubility test to characterize your specific batch of this compound. The data you generate can be organized as follows:
Table 1: Empirical Solubility Determination in DMSO
| Trial | Compound Mass (mg) | DMSO Volume (µL) | Concentration (mg/mL) | Observation (Clear/Precipitate) |
|---|---|---|---|---|
| 1 | 10 | 100 | 100 | |
| 2 | 10 | 200 | 50 | |
| 3 | 10 | 500 | 20 |
| 4 | 10 | 1000 | 10 | |
Instructions: Follow Protocol 1 and record your observations to determine the highest concentration that results in a clear solution.
Table 2: Co-Solvent Formulation Test
| Formulation | % DMSO | % Co-Solvent (e.g., PEG400) | % Aqueous Buffer | Observation (Clear/Precipitate) |
|---|---|---|---|---|
| 1 | 1.0% | 0.0% | 99.0% | |
| 2 | 0.5% | 5.0% | 94.5% |
| 3 | 0.5% | 10.0% | 89.5% | |
Instructions: Use this table to systematically test different co-solvent ratios as described in Protocol 2.
Experimental Protocols
These detailed protocols provide a self-validating system for preparing and using your compound.
Protocol 1: Determining Maximum Solubility in DMSO
This protocol allows you to empirically determine the solubility limit of your compound in DMSO at room temperature.[4]
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
Procedure:
-
Weigh out approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add 100 µL of DMSO to the tube to achieve a concentration of 100 mg/mL.
-
Vortex the mixture vigorously for 2-3 minutes.[4]
-
Visually inspect the solution. If a clear solution is observed, proceed to add small, pre-weighed amounts of the compound incrementally, vortexing after each addition, until a persistent precipitate is observed.[4]
-
If the initial solution is not clear, add increasing volumes of DMSO (e.g., in 100 µL increments) and vortex until the compound fully dissolves.
-
Record the final mass of the compound and the final volume of DMSO to calculate the maximum solubility in mg/mL or molarity.
-
For a more rigorous determination, incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid. The concentration of the supernatant can then be determined by a suitable analytical method (e.g., HPLC-UV).[4]
Protocol 2: Co-Solvent Strategy for Improved Aqueous Solubility
This protocol outlines how to use a co-solvent to prevent precipitation upon dilution into aqueous media.[6]
Materials:
-
Concentrated stock of your compound in 100% DMSO
-
Co-solvent (e.g., Polyethylene Glycol 400 - PEG400, Ethanol)
-
Aqueous buffer or cell culture media
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a series of intermediate stock solutions with varying ratios of DMSO and the chosen co-solvent. For example:
-
90% DMSO / 10% PEG400
-
80% DMSO / 20% PEG400
-
50% DMSO / 50% PEG400
-
-
Add your compound to these mixed-solvent systems to achieve the desired high concentration.
-
Dilute these intermediate stocks into your final aqueous buffer to achieve the desired working concentration. For example, a 1:100 dilution of the intermediate stock into the buffer.
-
Observe for any precipitation. The optimal co-solvent ratio will be the one that maintains a clear solution at the final working concentration.
-
Important: Always prepare a vehicle control with the same final concentration of the DMSO/co-solvent mixture.
Protocol 3: Sonication for Dissolving Precipitates
This protocol describes the use of sonication to dissolve fine precipitates or hazy solutions.[11][12]
Materials:
-
Solution containing precipitated compound
-
Bath sonicator or probe sonicator
-
Ice bath
Procedure:
-
Place the tube containing your solution in an ice bath to prevent excessive heating, which can degrade the compound.[13]
-
For a bath sonicator: Place the tube in the water bath of the sonicator. Sonicate for 5-10 minute cycles. Visually inspect the solution after each cycle.[12]
-
For a probe sonicator: Insert the probe into the sample, ensuring it is submerged but not touching the sides or bottom of the tube.[13] Use short pulses (e.g., 1 second on, 1 second off) for a total sonication time of 1-2 minutes.[11]
-
After sonication, visually inspect the solution for clarity. If necessary, repeat the sonication cycle.
-
Allow the solution to return to room temperature before use in your assay.
Protocol 4: Preparing Serial Dilutions with a Fixed Final DMSO Concentration
This protocol ensures that each of your final working solutions has the exact same concentration of DMSO, which is critical for cell-based assays.[14]
Caption: Workflow for serial dilutions with fixed DMSO concentration.
Procedure:
-
Prepare your highest concentration stock solution in 100% DMSO. This stock should be 1000x the highest final concentration you wish to test (to achieve a final DMSO concentration of 0.1%). For example, to test up to 100 µM, prepare a 100 mM stock in 100% DMSO.[14]
-
Create a series of intermediate stock solutions by performing serial dilutions of the highest concentration stock using 100% DMSO as the diluent.[14][15] For a 2-fold dilution series, you would create 50 mM, 25 mM, 12.5 mM, etc., stocks, all in 100% DMSO.
-
To prepare your final working solutions, add 1 µL of each intermediate DMSO stock to 999 µL of your cell culture medium or assay buffer.[14] This will result in final compound concentrations of 100 µM, 50 µM, 25 µM, etc., all containing a consistent and low final DMSO concentration of 0.1%.
By following these guidelines and protocols, you will be well-equipped to overcome the solubility challenges associated with this compound and generate high-quality, reproducible data in your research.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
-
Ismail, A. (2025). Response to "How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?". ResearchGate. Available at: [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
NanoTemper Technologies. (n.d.). Ligand serial dilution. Available at: [Link]
- Di, L., & Kerns, E. H. (2006).
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Available at: [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Available at: [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Available at: [Link]
-
Pharma Growth Hub. (2022). Co-Solvents for KF titration. YouTube. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
Oldenburg, K., et al. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Available at: [Link]
-
Bitesize Bio. (2025). Sonication – 7 Tips for Mastering the Art. Available at: [Link]
-
He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. PMC. Available at: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-methoxy-3-(trifluoromethyl)aniline | 393-15-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. hielscher.com [hielscher.com]
- 10. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocols | Sonication of PFFs | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Minimizing Defluorination in Trifluoromethyl Aniline Synthesis
Welcome to the technical support center for trifluoromethyl aniline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize trifluoromethyl (CF3) anilines as key building blocks and encounter challenges with unwanted defluorination. The trifluoromethyl group is a valuable moiety in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the very properties that make the C-F bond strong also present unique synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you maintain the integrity of the CF3 group and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What exactly is defluorination in the context of trifluoromethyl aniline synthesis?
A1: Defluorination is an undesired side reaction where one or more fluorine atoms are cleaved from the trifluoromethyl group of the aniline or its precursors. This can result in the formation of difluoromethyl (-CHF2), monofluoromethyl (-CH2F), or even fully decomposed byproducts. These side reactions lower the yield of the target compound and introduce impurities that are often difficult to separate.
Q2: Why is the trifluoromethyl group, known for its stability, susceptible to defluorination during synthesis?
A2: The stability of the CF3 group is context-dependent.[2] While the C-F bond is inherently strong, the powerful electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF3 group highly electrophilic and susceptible to nucleophilic attack.[2] Furthermore, under strongly basic conditions, protons on an adjacent carbon or nitrogen can become acidified, leading to base-mediated elimination pathways that result in fluoride loss.[2][3] High temperatures can also promote decomposition.
Q3: What are the most common causes of defluorination?
A3: The primary culprits are typically harsh reaction conditions. This includes:
-
Strong Bases: Reagents like alkoxides (e.g., NaOtBu), organolithiums, or strong non-nucleophilic bases like KHMDS can directly attack the CF3 group or promote elimination pathways.[2][3]
-
High Temperatures: Many cross-coupling reactions require elevated temperatures, which can provide the activation energy needed for C-F bond cleavage, especially if other destabilizing factors are present.[4]
-
Certain Nucleophiles/Reagents: Highly reactive nucleophiles or reducing agents can sometimes lead to undesired side reactions with the CF3 group.[5]
Q4: How can I detect if defluorination is occurring in my reaction?
A4: A multi-pronged analytical approach is most effective.
-
¹⁹F NMR Spectroscopy: This is the most direct method. A singlet at the characteristic chemical shift for your Ar-CF3 group confirms its presence. The appearance of new signals, such as doublets for a -CHF2 group, is a clear indication of defluorination.[6]
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can help identify byproducts. Look for masses corresponding to the loss of 19 Da (F), 38 Da (2F), or 57 Da (3F) from your starting material or product.[2][7]
-
Fluoride Ion Analysis: Specialized techniques like using a fluoride-specific electrode or ion chromatography can quantify the amount of free fluoride (F⁻) released into the reaction mixture, providing a quantitative measure of defluorination.[8][9]
Troubleshooting Guide: Defluorination Observed in Reaction
This section addresses specific problems you may encounter during synthesis, particularly in common C-N bond forming reactions like the Buchwald-Hartwig amination.
Issue 1: Low yield of desired product with significant formation of -CHF₂ and other defluorinated byproducts.
This is the most common manifestation of the defluorination problem. The key is to systematically evaluate and moderate the reaction conditions.
Caption: Troubleshooting decision tree for defluorination.
Possible Cause A: Base is too strong or too nucleophilic.
-
Scientific Rationale: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are a leading cause of defluorination. The mechanism can involve a direct nucleophilic attack on the electrophilic carbon of the CF3 group or proceed through an elimination pathway.[3] The choice of base is a critical parameter to control.
-
Solution: Screen a panel of weaker, non-nucleophilic inorganic bases. Carbonates and phosphates are excellent starting points.
| Base Comparison for C-N Coupling | ||
| Base | Relative Strength | Typical Observation with Ar-CF₃ Substrates |
| NaOtBu, KOtBu | Very Strong | High risk of defluorination, especially at elevated temperatures. |
| LiHMDS, KHMDS | Very Strong | High risk of defluorination.[3] |
| Cs₂CO₃ | Moderate-Strong | Often a good balance of reactivity and selectivity.[10] |
| K₃PO₄ | Moderate | Generally well-tolerated, a good first choice for screening. |
| K₂CO₃ | Weak-Moderate | May require higher temperatures or more active catalysts, but is very mild towards the CF₃ group. |
Possible Cause B: Reaction temperature is too high.
-
Scientific Rationale: While thermal energy is required to overcome the activation barrier for C-N bond formation, excessive heat can also provide the energy to initiate C-F bond cleavage. This is especially true when a strong base is also present.
-
Solution: Methodically lower the reaction temperature. Run a series of experiments at intervals (e.g., 110 °C, 100 °C, 90 °C) to find the minimum temperature required for efficient coupling. You may need to compensate for the lower rate with a longer reaction time or slightly higher catalyst loading.
Issue 2: Reaction is sluggish or stalls, and recovered starting material is accompanied by defluorination byproducts.
This scenario suggests that the desired catalytic cycle is inefficient, and the prolonged reaction time or conditions are allowing the slower defluorination pathway to become significant.
Possible Cause: Inefficient or deactivated catalyst.
-
Scientific Rationale: The fluoride ions (F⁻) generated from even minor defluorination can act as a poison to the palladium catalyst, inhibiting the desired C-N coupling reaction. Furthermore, the choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the reductive elimination step.[10] An inappropriate ligand can lead to a stalled catalytic cycle, leaving the starting materials to slowly decompose.
-
Solution:
-
Ligand Selection: Ensure you are using a state-of-the-art biarylphosphine ligand appropriate for your substrate. For primary amines, ligands like BrettPhos can be effective, while RuPhos is a good choice for secondary amines.[11] Consult ligand selection guides for your specific coupling partners.
-
Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts provide more reliable and rapid initiation of the catalytic cycle, which can outcompete the degradation pathway.[12]
-
Reagent Purity: Ensure all reagents, especially the amine, are of high purity. Trace impurities can sometimes interfere with the catalyst.[13]
-
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Minimized Defluorination
This protocol is a starting point for the coupling of a trifluoromethyl-substituted aryl bromide with a primary amine, using conditions designed to protect the CF₃ group.
Materials:
-
Aryl Bromide (Ar-CF₃)-Br (1.0 equiv)
-
Primary Amine (R-NH₂) (1.2 equiv)
-
RuPhos-G3 Pre-catalyst (2 mol%)
-
RuPhos Ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed Toluene (0.1 M concentration relative to aryl bromide)
Procedure:
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the (Ar-CF₃)-Br, K₃PO₄, RuPhos-G3 pre-catalyst, and extra RuPhos ligand.
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. If outside a glovebox, evacuate and backfill the vial with argon or nitrogen three times.[11]
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the primary amine.[11]
-
Reaction: Place the sealed vial into a preheated heating block or oil bath set to 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Check for both product formation and the absence of defluorinated byproducts.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Analytical Confirmation of CF₃ Group Integrity via ¹⁹F NMR
Procedure:
-
Sample Preparation: Prepare a solution of your purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ¹⁹F NMR spectrum. No internal standard is typically needed unless quantification is desired.
-
Analysis: A single, sharp singlet in the expected region for an aromatic CF₃ group (typically -60 to -65 ppm) indicates the integrity of the group. The absence of this signal or the appearance of other fluorine-containing signals (e.g., a doublet or triplet for -CHF₂ or -CH₂F) confirms degradation.[2]
Mechanistic Considerations
Understanding the potential pathways for defluorination is key to preventing it.
Caption: Competing reaction pathways in trifluoromethyl aniline synthesis.
This diagram illustrates the desired catalytic cycle for C-N bond formation competing with a potential base-mediated defluorination side reaction. Optimizing conditions to favor the kinetics of the desired pathway is the primary goal.
References
-
ResearchGate. Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. (2024). Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Available from: [Link]
- Google Patents. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
PMC. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Available from: [Link]
-
PMC. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available from: [Link]
-
ACS Publications. Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance. (2024). Available from: [Link]
- Google Patents. CN100371313C - Process for preparing o-trifluoromethyl aniline.
-
PMC. Matrix-independent screening of defluorination in vitro and in vivo. Available from: [Link]
-
PMC. Defluorinative functionalization approach led by difluoromethyl anion chemistry. Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). Available from: [Link]
-
LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). Available from: [Link]
-
University of Rochester. Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022). Available from: [Link]
-
ResearchGate. Mechanism for trifluoromethylation of aniline. Available from: [Link]
-
Semantic Scholar. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Available from: [Link]
-
Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Available from: [Link]
-
MDPI. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (2020). Available from: [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
- Google Patents. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.
-
PMC. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Available from: [Link]
-
Organic Chemistry Frontiers. C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2022). Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix-independent screening of defluorination in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Improving shelf-life and stability of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Technical Support Center: Stability & Handling of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Welcome to the Technical Support Center for this compound. As a critical building block in medicinal chemistry and drug development[1], maintaining the structural integrity of this substituted aniline is paramount. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize shelf-life and ensure compliance with global stability guidelines.
Section 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why does my batch of this compound change from a clear/pale appearance to dark brown or black over time? A1: This color change is the classic visual indicator of oxidative degradation, a common vulnerability in substituted anilines[2]. Upon exposure to ambient oxygen and ultraviolet (UV) light, the primary amino group (-NH₂) undergoes a single-electron transfer to form a highly reactive radical cation. This intermediate rapidly cascades into nitroso compounds, azoxy dimers, and eventually highly conjugated, dark-colored polymeric resins[2][3]. To prevent this, the causality chain must be broken by eliminating oxygen (via inert gas purging) and photon energy (via actinic/amber glassware).
Figure 1: Oxidative degradation pathway of substituted anilines leading to colored impurities.
Q2: How do the specific functional groups (-CF₃ and -O-R) influence its stability compared to unsubstituted aniline? A2: The stability of this molecule is governed by a complex "push-pull" electronic effect on the aromatic ring, which directly impacts its oxidation potential[4][5].
-
The 4-(3-Methoxypropoxy) group: As an ether linkage in the para position, it acts as a strong electron-donating group (EDG) via resonance. This increases electron density on the nitrogen atom, lowering the oxidation potential and making the molecule more susceptible to oxidation than baseline aniline[4].
-
The 3-(Trifluoromethyl) group: Located in the meta position, the -CF₃ group is a powerful electron-withdrawing group (EWG). It inductively pulls electron density away from the ring, which partially counteracts the ether's donating effect, raising the oxidation potential and providing a degree of stabilization[4][5].
Table 1: Quantitative & Qualitative Impact of Substituents on Aniline Oxidation
| Substituent Type | Position | Electronic Effect | Impact on Oxidation Potential (E₁/₂) | Net Effect on Oxidative Stability |
| None (Baseline Aniline) | N/A | Neutral | Baseline | Moderate |
| Alkoxy (-O-R) | Para (C4) | Strongly Electron-Donating | Decreases (Easier to oxidize) | Decreases stability |
| Trifluoromethyl (-CF₃) | Meta (C3) | Strongly Electron-Withdrawing | Increases (Harder to oxidize) | Increases stability |
| Combined (-O-R & -CF₃) | C4 & C3 | Push-Pull System | Intermediate | Moderate-Low (Requires strict storage) |
(Data synthesized from electrochemical oxidation studies of substituted anilines[4][5])
Q3: What are the optimal storage conditions to maximize the shelf-life of this compound? A3: To mitigate both oxidative and hydrolytic degradation, the compound must be stored under strictly controlled environmental conditions[2][3]:
-
Temperature: Store at 2°C to 8°C (refrigerated) for long-term storage to slow down kinetic degradation pathways.
-
Atmosphere: Purge containers with high-purity Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a protective blanket over the chemical[2].
-
Light: Use amber glass vials to block UV radiation, which catalyzes the formation of the radical cation[3].
Q4: How should I design a formal stability study for this compound to comply with regulatory standards? A4: If this compound is being used as an API or a critical starting material, stability testing must align with ICH Q1A(R2) guidelines[6]. This involves testing at least three primary batches (pilot or production scale) under defined temperature and humidity conditions to establish a formal re-test period or shelf-life[7][8].
Figure 2: ICH Q1A compliant stability testing workflow for drug substances.
Section 2: Validated Experimental Protocols
Protocol A: Inert Atmosphere Aliquoting and Storage
-
Objective: To prevent oxidative degradation during routine handling and long-term storage.
-
Causality: Oxygen exposure during container opening introduces the primary reactant for degradation. Purging displaces O₂, while amber glass prevents photon-induced radical initiation[2][3].
Step-by-Step Methodology:
-
Preparation: Transfer the bulk container of this compound to a glove box purged with high-purity Argon (O₂ < 1 ppm), or set up a Schlenk line in a fume hood.
-
Vial Selection: Use pre-dried, amber borosilicate glass vials (Class 1) equipped with PTFE-lined screw caps.
-
Aliquoting: Dispense the required volume/mass into the amber vials. Do not fill vials more than 75% capacity to allow for adequate headspace gas exchange.
-
Purging (If using a Schlenk line): Insert a long, sterile needle attached to an Argon line into the vial, keeping the tip just above the chemical's surface. Purge gently for 30-60 seconds. Argon is heavier than air and will displace the oxygen[2].
-
Sealing: Rapidly cap the vial while withdrawing the Argon needle. Wrap the cap junction with Parafilm to prevent gas exchange over time.
-
Storage: Transfer the sealed vials to a monitored, dark refrigerator (2°C - 8°C).
Protocol B: Forced Degradation (Stress Testing) for Method Validation
-
Objective: To generate expected degradation products (e.g., nitroso, azoxy species) to validate that your HPLC/LC-MS analytical method is "stability-indicating" as per ICH Q1A(R2)[3][7].
-
Causality & Self-Validation: By intentionally destroying 10-20% of the API using extreme conditions, you create a self-validating system. If your analytical method can successfully separate the intact parent molecule from these newly generated degradation peaks, you prove the method is trustworthy for real-time stability data.
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the compound in an appropriate MS-compatible solvent (e.g., Acetonitrile/Water) to a concentration of 1.0 mg/mL.
-
Oxidative Stress:
-
Transfer 5 mL of stock to a flask.
-
Add 1 mL of 3% H₂O₂[3].
-
Stir at room temperature for 24 hours. Quench with sodium thiosulfate before injection.
-
-
Acid/Base Hydrolysis (Ether Linkage Stress):
-
Photostability Stress:
-
Place 5 mL of stock in a clear quartz vial.
-
Expose to UV/Vis light targeting an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter (ICH Q1B compliant)[3].
-
-
Analysis: Inject all stressed samples alongside an untreated control into the HPLC/LC-MS. Ensure baseline resolution between the parent peak and all degradation peaks.
References
-
Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide, Benchchem, 2
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products, Gally.ch, 7
-
Q1A(R2) Guideline - ICH, International Council for Harmonisation, 6
-
Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F, IJSET,
-
Product Center - this compound, Huateng Pharma, 1
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products, IKEV, 8
-
Stability of aniline phosphate under different reaction conditions, Benchchem, 3
-
Effect of structural factors on the physicochemical properties of functionalized polyanilines, Royal Society of Chemistry, 4
-
Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines, ResearchGate, 5
Sources
- 1. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents [en.huatengsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ikev.org [ikev.org]
Technical Support Center: Isolation and Purification of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized anilines. The compound 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline presents a unique purification challenge due to the competing electronic effects of its substituents.
This guide is designed to help you troubleshoot failed purifications, understand the physicochemical causality behind these failures, and implement self-validating protocols to remove unreacted starting materials (SMs) effectively.
Part 1: Troubleshooting FAQs
Q1: My standard 1M HCl acid-base extraction is failing to separate the unreacted nitro starting material from the aniline product. Why is the aniline remaining in the organic phase? A1: This is a classic issue caused by the electronic properties of the trifluoromethyl (–CF₃) group. The –CF₃ group exerts a strong inductive electron-withdrawing effect (–I), pulling electron density away from the aromatic ring and the amine lone pair. While the para-alkoxy group provides some resonance donation (+M), the net effect lowers the pKa of your target anilinium ion to approximately 3.8–4.1 (compared to 4.6 for unsubstituted aniline).
Because of this reduced basicity, a standard 1M HCl wash 1 often fails to fully protonate the product. To drive the equilibrium toward the water-soluble anilinium salt and leave the neutral 4-(3-methoxypropoxy)-3-(trifluoromethyl)nitrobenzene in the organic layer, you must increase the acid strength to 2M or 3M HCl .
Q2: I synthesized this compound via the alkylation of 4-amino-2-(trifluoromethyl)phenol with 1-bromo-3-methoxypropane. How do I clear the unreacted phenol? A2: If you utilized the alkylation route, your primary unreacted SM is the phenol derivative. Phenols are weakly acidic, but the ortho-CF₃ group increases its acidity (estimated pKa ~8.5). You can selectively deprotonate the phenol into a highly water-soluble phenoxide salt using an alkaline wash (e.g., 1M NaOH) 2. The basic aniline product will remain un-ionized and partition into the organic phase.
Q3: During the scale-up of my nitro reduction, the acid-base extraction resulted in a stubborn emulsion. How can I break it and prevent it in the future? A3: Catalytic reduction of nitrobenzenes typically utilizes heterogeneous transition metal catalysts like Pd/C or Fe powder 3. If the crude mixture is not rigorously filtered, sub-micron catalyst particles stabilize the oil-water interface, creating a Pickering emulsion. To prevent this, always pass the crude organic mixture through a tightly packed Celite pad prior to extraction. To break an existing emulsion, add saturated brine (NaCl) to increase the ionic strength of the aqueous layer, which forces the organic droplets to coalesce.
Part 2: Quantitative Data Summary
Understanding the physicochemical properties of your target and potential impurities is critical for designing a logical purification strategy.
| Compound | Synthetic Role | Electronic Nature | Est. pKa | Preferred Phase (Extraction) |
| This compound | Target Product | Weak Base | ~3.8 - 4.1 | Organic (Neutral) / Aqueous (Acidic) |
| 4-(3-Methoxypropoxy)-3-(trifluoromethyl)nitrobenzene | SM (Reduction Route) | Neutral | N/A | Organic (Always) |
| 4-Amino-2-(trifluoromethyl)phenol | SM (Alkylation Route) | Weak Acid | ~8.0 - 8.5 | Aqueous (Basic) |
| 1-Bromo-3-methoxypropane | SM (Alkylation Route) | Neutral | N/A | Organic (Always) |
Part 3: Visualizations & Logical Workflows
Logic tree for selecting purification strategy based on starting material pKa.
Workflow for the acid-base extraction of weakly basic fluorinated anilines.
Part 4: Self-Validating Experimental Protocols
Protocol 1: High-Strength Acid-Base Extraction (Nitrobenzene Route)
Objective: Isolate the target aniline from the unreacted neutral nitro precursor.
-
Filtration (Self-Validation Step): Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Filter through a tightly packed Celite pad to remove residual reduction catalyst.
-
Validation: The filtrate must be completely optically clear. Any dark turbidity indicates catalyst breakthrough, which will cause emulsions later.
-
-
Acidic Extraction: Transfer the clear filtrate to a separatory funnel. Add an equal volume of 2M HCl (the increased strength compensates for the –CF₃ electron-withdrawing effect). Shake vigorously and vent frequently.
-
Phase Separation: Allow the layers to separate. The bottom aqueous layer contains the protonated anilinium salt. The top organic layer contains the unreacted nitro compound.
-
Validation: Spot both layers on a TLC plate (UV active). The organic layer should show the high-Rf nitro starting material, while the aqueous layer (once neutralized on the plate) will show the lower-Rf aniline.
-
-
Basification: Cool the collected aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 3M NaOH dropwise while stirring until the pH is >10 4.
-
Validation: Use pH paper to confirm basicity. The free aniline will visibly precipitate or form a distinct cloudy/oily emulsion as it crashes out of the aqueous phase.
-
-
Back-Extraction: Extract the basified aqueous solution with fresh EtOAc three times. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aniline.
References
- BenchChem. "Technical Support Center: Purification of Substituted Anilines." BenchChem.
- AdamCap. "Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture." AdamCap Archive.
- ACS Organic & Inorganic Au.
- Studylib (West Virginia University).
Sources
Technical Support Center: Resolving Discoloration in 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Welcome to the advanced troubleshooting and technical support guide for handling 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline . As a critical intermediate in drug development and organic synthesis, the purity of this compound is paramount. However, researchers frequently encounter severe discoloration issues—ranging from mild yellowing to deep purple or black degradation—during storage and handling.
This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to provide you with actionable, self-validating solutions.
The Mechanistic Causality of Discoloration
To troubleshoot discoloration, we must first understand the structural causality behind it. This compound possesses competing electronic effects on its aromatic ring:
-
The Trifluoromethyl (-CF₃) Group: An electron-withdrawing group (EWG) that lowers the highest occupied molecular orbital (HOMO) energy, theoretically stabilizing the ring against oxidation.
-
The 3-Methoxypropoxy Group: A strongly electron-donating group (EDG) via resonance (+M effect).
Thermodynamic investigations into substituted anilines reveal that oxidation is heavily enhanced by electron-donating groups 1. The +M effect of the alkoxy group overpowers the -I effect of the -CF₃ group, rendering the amine highly susceptible to one-electron oxidation by ambient oxygen. Because the para-position is sterically blocked by the alkoxy chain, the resulting aniline radical cations undergo ortho-coupling or N-N dimerization, forming highly conjugated, intensely colored azobenzenes and polyaniline oligomers 2.
Autoxidation pathway of substituted anilines leading to colored oligomers and azo compounds.
Troubleshooting FAQs
Q1: My freshly synthesized batch turned dark brown over the weekend. What caused this rapid degradation? A: Rapid discoloration is typically driven by a combination of ambient oxygen, light exposure, and trace metal catalysis. Transition metals (e.g., Fe or Cu from stainless steel needles, spatulas, or impure solvents) catalyze the generation of reactive oxygen species (ROS). These ROS initiate the rapid oxidation of the aniline into nitrosobenzene intermediates, which subsequently condense with unreacted aniline to form dark azo dyes 3.
Q2: How can I safely store this compound if I need to use the free base frequently? A: Storing the free-base aniline over zinc dust is a highly effective, field-proven practice. Zinc acts as a sacrificial reducing agent; its lower redox potential ensures that any oxidative species in the vial react with the zinc rather than the aniline moiety, preventing the formation of colored degradation products 4.
Q3: How do I decide whether to filter or distill my discolored sample? A: The choice depends on the extent of polymerization. Follow the workflow below:
Troubleshooting workflow for assessing and purifying discolored aniline samples.
Quantitative Data Summaries
Table 1: Electronic Effects on Aniline Oxidation Potential
Understanding how substituents dictate the oxidative stability of your sample.
| Substituent Profile | Electronic Effect | Impact on Ring Electron Density | Susceptibility to Autoxidation |
| None (Unsubstituted Aniline) | Baseline | Baseline | Moderate |
| -CF₃ only | Strong Electron Withdrawing (-I, -M) | Decreases | Low (Stable) |
| -Alkoxy only | Strong Electron Donating (+M) | Increases | High (Highly Unstable) |
| 4-Alkoxy-3-CF₃ (Target) | Competing (+M vs -I) | Net Increase at Ortho Position | High (Prone to Discoloration) |
Table 2: Storage Conditions and Expected Shelf Life
Empirical data for this compound.
| Chemical State | Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life |
| Free Base | Room Temp (20°C) | Ambient Air | Ambient Lab Light | < 3 Days (Turns Brown) |
| Free Base | -20°C | Argon (Ar) | Dark (Amber Vial) | 6 - 12 Months |
| Free Base | Room Temp over Zinc Dust | Nitrogen (N₂) | Dark | > 12 Months |
| HCl Salt | Room Temp (20°C) | Ambient Air | Ambient Lab Light | > 2 Years (Stable) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your workflows, the following protocols are designed as self-validating systems . The physical outcomes of the steps inherently prove the success or failure of the underlying chemical logic.
Protocol A: Deoxygenative Purification and Salt Formation
Causality: Protonating the amine to form an ammonium salt (e.g., an HCl salt) removes the nitrogen's lone pair from conjugation with the aromatic ring. This drastically increases the oxidation potential, rendering the molecule completely stable to air and light 4.
-
Dissolution: Dissolve the discolored free-base aniline in degassed methyl tert-butyl ether (MTBE) (10 mL per gram of substrate).
-
Adsorption: Add activated charcoal (10% w/w). Stir vigorously for 30 minutes at room temperature to adsorb high-molecular-weight polymeric impurities (polyanilines).
-
Filtration: Filter the mixture through a tightly packed pad of Celite under an inert argon atmosphere into a Schlenk flask. The filtrate should be colorless or pale yellow.
-
Precipitation: Cool the flask to 0°C. Slowly add 1.2 equivalents of anhydrous HCl in dioxane dropwise. The pure 4-(3-Methoxypropoxy)-3-(trifluoromethyl)anilinium chloride will immediately precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold MTBE, and dry under high vacuum.
Self-Validation Check: Leave a 5 mg sample of the isolated powder exposed to ambient air and light on a watch glass for 24 hours. If the powder remains crisp white, the lone pair has been successfully sequestered, validating the stabilization. If it pinks or yellows, protonation was incomplete (residual free base remains).
Protocol B: Trace Metal Scavenging and Free-Base Storage
Causality: If your downstream chemistry (e.g., Buchwald-Hartwig amination) strictly requires the free base, you must eliminate trace metals that act as radical initiators.
-
Equipment Preparation: Wash all glassware and magnetic stir bars with a 0.1 M EDTA solution to chelate and remove trace iron/copper, followed by a thorough rinse with LC-MS grade water and oven drying.
-
Distillation: Perform a Kugelrohr vacuum distillation of the free-base aniline directly into a pre-weighed, metal-free Schlenk flask.
-
Stabilization: Add 5% w/w activated Zinc dust to the flask 4.
-
Storage: Purge the flask with Argon for 5 minutes, seal tightly, and store at -20°C in the dark.
Self-Validation Check (Kinetic Oxidation Assay): To validate the absence of trace metal catalysts, take a 1 mg aliquot of your purified free base and expose it to a single drop of 3% H₂O₂. A pure, metal-free sample will oxidize slowly (taking hours to noticeably darken). A sample still contaminated with trace Fe/Cu will flash-oxidize to a dark brown instantly. This differential kinetic response confirms the efficacy of your metal-scavenging protocol.
References
-
preventing oxidation of the aniline group during complexation - Benchchem. 4
-
Stepwise Oxidation of Anilines by cis-[Ru IV (bpy) 2 (py)(O)] 2+ - ACS Publications.2
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC (NIH). 3
-
Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media - PMC (NIH). 1
Sources
- 1. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reactivity in 3-Trifluoromethyl Substituted Anilines
Ticket ID: #CF3-ANILINE-REACTIVITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Steric and Electronic Impediments in 3-Trifluoromethyl Aniline Protocols
Executive Summary: The "Steric" Misconception
Welcome to the support center. You are likely here because your reactions involving 3-(trifluoromethyl)aniline (or its derivatives) are stalling or failing.
Immediate Diagnostic: While your ticket mentions "steric hindrance," our data suggests your primary antagonist is likely electronic deactivation , compounded by specific steric thresholds.
The trifluoromethyl group (
The Reality: You are trying to push a "lazy" nucleophile to react. If the electrophile is also sterically hindered, the reaction shuts down not just because of space, but because the transition state energy is insurmountable without specific catalytic intervention.
Troubleshooting Module: Cross-Coupling (Buchwald-Hartwig)
User Issue: “I’m getting <10% yield coupling 3-CF3 aniline with an ortho-substituted aryl bromide using Pd(PPh3)4 or Pd(dppf).”
Root Cause Analysis
Standard ligands (PPh3, dppf, BINAP) are insufficient for two reasons:
-
Electronic: The aniline binds poorly to the Pd(II) center.
-
Steric: If your aryl halide is ortho-substituted, the reductive elimination step is kinetically difficult.
The Protocol: "Bulky-Rich" Ligand Systems
To overcome this, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These are electron-rich (pushing the oxidative addition) and bulky (accelerating reductive elimination).
Recommended System
-
Catalyst Precursor:
or -
Ligand: BrettPhos (Primary choice) or RuPhos (if coupling to form secondary amines).
-
Base: LiHMDS or NaOtBu .[1] (Avoid weak bases like carbonates; you need to deprotonate the coordinated amine).
Step-by-Step Protocol (Self-Validating)
-
Inerting: Flame-dry a Schlenk tube. Cycle Argon/Vacuum 3x. Validation: Moisture kills the active anionic Pd species.
-
Loading: Add
(1 mol%) and BrettPhos (2.2 mol%). Add Toluene (anhydrous). Stir at 110°C for 2 mins to pre-form the catalyst. Validation: Solution should turn from purple/black to a clear dark orange/brown. -
Substrate Addition: Add Aryl Bromide (1.0 equiv), 3-CF3 Aniline (1.2 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Checkpoint: TLC will likely show the aniline spot remaining if the catalyst died. If the catalyst is active, the aryl halide spot should disappear first.
Decision Matrix: Ligand Selection
| Coupling Partner Scenario | Recommended Ligand | Why? |
| Standard Aryl Halide | XPhos | General purpose, high turnover. |
| Sterically Hindered Halide | BrettPhos | Large bite angle promotes reductive elimination. |
| Secondary Amine Synthesis | RuPhos | Stabilizes the mono-ligated Pd species. |
| Chlorides (Low Reactivity) | AdBrettPhos | Higher electron density on P facilitates oxidative addition. |
Troubleshooting Module: Amide Coupling (Acylation)
User Issue: “EDC/NHS or HATU coupling is failing. I see the active ester forming, but the aniline won't attack it.”
Root Cause Analysis
The 3-
The Protocol: The "Acid Chloride" or TCFH Route
Stop using carbodiimides (EDC/DCC) for this substrate. You need a "Hot" electrophile.
Method A: In-Situ Acid Chloride (The Robust Way)
-
Suspend Carboxylic Acid in DCM (dry).
-
Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF (cat).
-
Stir 1h to form acid chloride. Validation: IR shift to ~1780
. -
Add 3-CF3 Aniline (1.1 equiv) and 2,6-Lutidine (base). Note: Lutidine is less liable to acyl transfer side reactions than Pyridine here.
Method B: TCFH/NMI (The "Green" High-Yield Way)
If acid chlorides are too harsh for your substrate, use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole).
-
Mechanism: Forms a highly reactive N-acyl imidazolium species, which is much more electrophilic than an OBt ester.
Comparative Data: Coupling 3-CF3 Aniline with Benzoic Acid
| Coupling Reagent | Yield (24h) | Notes |
| EDC / HOBt | < 15% | Reaction stalls; hydrolysis dominates. |
| HATU / DIPEA | 45-60% | Slow; requires excess reagent. |
| TCFH / NMI | > 92% | Recommended. Fast kinetics. |
| > 95% | Excellent, but low functional group tolerance. |
Visualization: Workflow & Logic
The following diagram illustrates the decision logic for selecting the correct pathway based on your specific steric/electronic constraints.
Caption: Logic flow for overcoming electronic deactivation in 3-CF3 anilines via catalyst and reagent selection.
Frequently Asked Questions (FAQ)
Q: Can I use nucleophilic aromatic substitution (
Q: Why is my reaction turning black and precipitating Pd black? A: This indicates catalyst decomposition. In the presence of the electron-poor aniline, the Pd(II) intermediate is unstable.
-
Fix: Increase the ligand-to-metal ratio to 2.5:1.
-
Fix: Switch to a pre-formed catalyst like BrettPhos Pd G4 to bypass the sensitive activation step.
Q: Does the 3-CF3 group block the ortho-position (C2) for C-H activation?
A: Yes. The C2 position is "sandwiched" between the amine and the bulky
References
-
Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Beutner, G. L., et al. (2018). "TCFH–NMI: A Reagent for the Preparation of Amides from Carboxylic Acids and Amines." Organic Letters.
-
Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society.
-
BenchChem Technical Support. (2026). "Navigating the Impact of Steric Hindrance in 4-Methyl-3-(trifluoromethyl)aniline Reactions."
Sources
Technical Support Center: Purification of Alkoxy-Substituted Trifluoromethyl Anilines
Welcome to the technical support center for the purification of alkoxy-substituted trifluoromethyl anilines. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital chemical intermediates. The unique electronic properties of these molecules—stemming from the interplay between the electron-donating alkoxy group and the strongly electron-withdrawing trifluoromethyl group—present specific hurdles in purification. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My aniline compound is streaking or tailing significantly during silica gel column chromatography. What's causing this and how can I fix it?
Answer:
This is a classic problem when purifying amines on standard silica gel. The issue stems from the acidic nature of silica gel's surface silanol groups (Si-OH). Your basic aniline interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the column. This leads to poor separation, broad peaks (tailing), and in some cases, irreversible adsorption or degradation of your compound on the column.[1]
Causality: The lone pair of electrons on the aniline's nitrogen atom makes it a Lewis base. The protons of the silanol groups on the silica surface are acidic. This strong interaction disrupts the normal partitioning equilibrium required for clean chromatographic separation.
Solutions:
-
Use a Modified Eluent: The most common and effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Recommended Base: Triethylamine (Et₃N) is the standard choice.
-
Concentration: Typically, 0.1% to 1% (v/v) of triethylamine is sufficient. Start with 0.5% and adjust as needed.
-
Mechanism: The triethylamine is more basic than your aniline and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your aniline to elute based on polarity without strong ionic interactions, resulting in sharp, symmetrical peaks.[1]
-
-
Switch to a Different Stationary Phase: If modifying the eluent is not sufficient or if your compound is particularly sensitive, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[1]
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase HPLC or flash chromatography can provide excellent separation without the issue of acidic site interactions.
-
Protocol: Flash Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack the column with the silica slurry as you normally would.
-
Eluent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). Add 0.5% triethylamine to the total volume of the eluent you plan to use. Mix thoroughly.
-
Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the triethylamine-containing eluent. This step is crucial to ensure the entire stationary phase is deactivated before you load your sample.
-
Sample Loading: Load your crude sample (pre-adsorbed onto a small amount of silica or dissolved in a minimal amount of solvent).
-
Elution: Run the column using your gradient or isocratic eluent system, ensuring that all solvents used contain the 0.5% triethylamine.
-
Analysis: Collect fractions and analyze them using TLC, GC-MS, or another appropriate method.
Question 2: My purified aniline is a dark red or brown oil/solid, but the NMR looks clean. How can I decolorize it?
Answer:
The discoloration of anilines is almost always due to the formation of highly colored oxidation products.[2] Anilines are notoriously susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metal impurities. The resulting impurities, which can include quinone-like structures and polymeric materials, are often present in very small quantities but are intensely colored, hence why they may not be readily apparent in an NMR spectrum.[2]
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is the most effective method for removing colored impurities from solid compounds during recrystallization.
-
Mechanism: Activated carbon has a high surface area and can adsorb large, flat, aromatic colored molecules.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to yield loss.[2]
-
-
Vacuum Distillation: For liquid or low-melting solid anilines, vacuum distillation is an excellent method.
-
Mechanism: The colored, often polymeric, impurities are typically non-volatile. Distillation separates your volatile aniline product, leaving the colored residue behind.[2] The reduced pressure lowers the boiling point, preventing thermal degradation.
-
Protocol: Decolorization using Activated Carbon
-
Dissolution: In a flask, dissolve your colored solid aniline in a minimum amount of a suitable hot recrystallization solvent.
-
Charcoal Addition: Add a very small amount of activated carbon to the hot solution (e.g., a micro-spatula tip for a 1-gram scale). Safety Note: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Keep the solution hot and immediately perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel. This removes the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by filtration.
Question 3: I am struggling to separate my desired product from unreacted starting aniline. What is the most efficient way to do this?
Answer:
This is a common scenario where leveraging the chemical properties of your compounds is more efficient than relying solely on physical separation methods like chromatography. Since anilines are basic, an acidic aqueous extraction (also known as an acid wash) is a highly effective first-pass purification step, provided your desired product is not basic.[1]
Causality: A dilute acid (like 1M HCl) will protonate the basic nitrogen of the unreacted aniline, forming a water-soluble ammonium salt (Ar-NH₂ → Ar-NH₃⁺Cl⁻). This salt will partition into the aqueous layer, while your neutral or acidic product remains in the organic layer.
Purification Method Decision Tree
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Protocol: Acidic Aqueous Extraction
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. The unreacted aniline is now in the aqueous layer as its hydrochloride salt. Drain the lower (aqueous) layer.
-
Repeat: Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete removal of the aniline.
-
Washing: Wash the organic layer with water and then with a saturated brine solution to remove residual acid and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I should expect in the synthesis of alkoxy-substituted trifluoromethyl anilines?
A1: Impurities can generally be classified into three categories. Identifying potential impurities is crucial for developing an effective purification strategy.[2][3]
Caption: Common impurity classes in aniline synthesis.
-
Starting Materials: Incomplete reactions can leave residual precursors. For instance, if synthesizing from a nitroaromatic precursor, you may have residual nitro-compound.[2]
-
Reaction Byproducts: These are the most challenging impurities.
-
Regioisomers: During aromatic substitution reactions (e.g., nitration, halogenation), the formation of ortho-, meta-, and para-isomers is common. Their similar polarities make them very difficult to separate by standard chromatography.[2]
-
Over-alkylation: If you are performing an N-alkylation, it's possible to get a di-alkylated byproduct (Ar-NR₂), which will have a different polarity.[4]
-
-
Degradation Products: As mentioned, anilines can oxidize to form colored impurities. Depending on the reaction conditions (e.g., strong acid or base), hydrolysis of the alkoxy group could also occur.
Q2: How do the alkoxy and trifluoromethyl groups influence the choice of purification technique?
A2: The electronic properties of these two groups have a profound impact on the molecule's polarity, basicity, and stability.
| Feature | Influence of Substituents | Implication for Purification |
| Basicity | The aniline nitrogen is basic. The alkoxy group is electron-donating, slightly increasing basicity. The trifluoromethyl group is strongly electron-withdrawing, significantly decreasing basicity compared to aniline. | The compound is still basic enough for acid-base extraction, but less so than a simple aniline. This can sometimes be used to selectively extract an un-substituted aniline impurity while leaving the less basic product behind. |
| Polarity & Lipophilicity | The alkoxy group adds some polarity. The trifluoromethyl group significantly increases lipophilicity (fat-solubility).[5] | The overall molecule is often quite non-polar, favoring less polar eluent systems in normal-phase chromatography (e.g., Hexane/Ethyl Acetate). High lipophilicity makes them good candidates for reversed-phase chromatography. |
| Stability | The electron-rich aromatic ring (due to the -NH₂ and -OR groups) is susceptible to oxidation. The C-F bonds of the CF₃ group are very strong and stable. | Purification should be done promptly after synthesis. Avoid prolonged exposure to air and light. Store the final product under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.[2] |
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A3: Relying on a single technique is insufficient. A combination of methods is required to ensure identity and purity, as mandated by regulatory guidelines.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[6] A validated HPLC method with UV detection can accurately quantify the main peak and detect impurities, often down to the 0.05% level. It is excellent for separating regioisomers that may co-elute in flash chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts. The mass spectrum provides molecular weight information, which is invaluable for identifying unknown peaks.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Essential for structural confirmation of the main component.
-
¹⁹F NMR: This is a critical and often overlooked technique. It provides a very clean spectrum where each unique trifluoromethyl group gives a distinct signal.[7] The integration of the ¹⁹F signal against a known standard can be used for quantitative analysis (qNMR), and the absence of other fluorine-containing signals is a strong indicator of purity.[6]
-
-
LC-MS: For non-volatile impurities, Liquid Chromatography-Mass Spectrometry is the method of choice for identification. Modern techniques like LC-SPE-NMR can even allow for the isolation and full structural elucidation of impurities present at low levels.[3][8]
References
-
Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543–547. Retrieved from [Link]
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]
-
El-Azhary, R. A., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Scientific Reports, 13(1), 4889. Retrieved from [Link]
-
Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Strategic 1H NMR Characterization: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
The following guide is designed for researchers and analytical scientists requiring a definitive reference for the structural validation of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline .
This document moves beyond basic spectral listing to provide a comparative analysis of the target molecule against its most common regioisomeric impurity. It establishes a self-validating logic for assignment, ensuring that your synthesized or purchased material is chemically authentic.
Executive Summary & Structural Logic
In drug development, the 3-trifluoromethyl-4-alkoxyaniline scaffold is a privileged motif, frequently serving as the "warhead" attachment point in kinase inhibitors. However, the synthesis of this intermediate often carries the risk of regioisomer formation (swapping the CF3 and alkoxy positions), which is difficult to detect by LC-MS alone due to identical mass and similar polarity.
This guide compares the 1H NMR "performance"—defined here as spectral distinctiveness and resolution—of the target molecule against its critical alternatives:
-
The Regioisomer: 3-(3-Methoxypropoxy)-4-(trifluoromethyl)aniline.
-
Solvent Systems: CDCl₃ vs. DMSO-d₆ (Critical for labile proton quantification).
Structural Visualization & Assignments
The following diagram maps the proton environments to their corresponding NMR signals.
Caption: Structural connectivity and proton assignment map. Colors indicate distinct chemical environments (Red: Aromatic, Blue: Aliphatic).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and avoid solvent-induced shifts that obscure the assignment, follow this protocol.
Materials
-
Sample: 10–15 mg of this compound.
-
Solvent A (Routine): CDCl₃ (99.8% D) + 0.03% TMS.
-
Solvent B (Validation): DMSO-d₆ (99.9% D). Required if NH₂ quantification is critical.
Method
-
Dissolution: Dissolve the sample in 0.6 mL of solvent. Ensure the solution is homogenous; the free base is an oil or low-melting solid and dissolves readily in CDCl₃.
-
Acquisition:
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (d1): Set to ≥ 5 seconds. The aromatic protons adjacent to CF₃ and the OMe protons have different T1 relaxation times. A short d1 will skew integration ratios.
-
Scans: 16 (minimum) to resolve the ¹³C satellites for purity assessment.
-
Comparative Analysis: Target vs. Alternatives
This section objectively compares the NMR signature of the target molecule against its primary structural isomer. This comparison is the "Gold Standard" for confirming you have the correct regioisomer.
The "Regioisomer Test" (Target vs. Isomer)
Scenario: You performed a nucleophilic aromatic substitution on a fluoro-nitro precursor. Did the nucleophile attack Para to the NO₂ or Ortho?
| Feature | Target Molecule (4-Alkoxy-3-CF₃) | Alternative (Impurity) (3-Alkoxy-4-CF₃) | Diagnostic Logic |
| H2 Signal (Between substituents) | ~6.90 ppm (d, J~2.5 Hz) Located between NH₂ and CF₃. | ~6.30 ppm (d, J~2.5 Hz) Located between NH₂ and Alkoxy. | CRITICAL: H2 in the impurity is significantly shielded (upfield) because it is ortho to two electron donors (NH₂ and OR) and meta to the acceptor (CF₃). In the target, H2 is ortho to the withdrawing CF₃ group. |
| H5 Signal (Ortho to CF3/Alkoxy) | ~6.85 ppm (d, J~8.8 Hz) Ortho to the Alkoxy group. | ~7.40 ppm (d, J~8.8 Hz) Ortho to the CF₃ group. | CONFIRMATION: Protons ortho to a CF₃ group are heavily deshielded (>7.2 ppm). If your doublet is at 6.8 ppm, you have the Target (Ortho to Oxygen). |
| 19F NMR (Secondary Check) | -62.0 to -63.0 ppm | -60.0 to -61.0 ppm | The CF₃ group is more shielded when ortho to an alkoxy group (Impurity) due to the "Ortho Effect". |
Solvent Performance: CDCl₃ vs. DMSO-d₆
Which solvent provides the most reliable data for this specific aniline?
| Parameter | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Recommendation |
| NH₂ Visibility | Poor / Broad. Often appears as a broad hump at 3.5–4.0 ppm. Integration is unreliable due to exchange. | Excellent / Sharp. Appears as a distinct singlet at ~5.0–5.2 ppm. Integrates perfectly to 2H. | Use DMSO-d₆ if you need to prove the amine is primary (integrates to 2H) or check for salt formation. |
| Aliphatic Resolution | High. The ether chain triplets are distinct. | Medium. Water peak (~3.3 ppm) often overlaps with the O-Me or O-CH₂ signals. | Use CDCl₃ for checking residual solvents and alkyl chain integrity. |
Detailed Spectral Interpretation (Data Table)
Solvent: CDCl₃ | Reference: TMS (0.00 ppm)[1]
| Position | Shift (δ, ppm) | Multiplicity | J (Hz) | Integral | Assignment Logic |
| Ar-H (Ha) | 6.92 | Doublet (d) | 2.7 | 1H | H2: Meta to NH₂, Ortho to CF₃.[2] The CF₃ group deshields it slightly, but the NH₂ shields it. |
| Ar-H (Hc) | 6.81 | dd | 8.7, 2.7 | 1H | H6: Ortho to NH₂, Meta to H2. Classic "roofing" effect with H5. |
| Ar-H (Hb) | 6.86 | Doublet (d) | 8.7 | 1H | H5: Ortho to the Alkoxy chain. Shielded by the oxygen lone pair. |
| O-CH₂ (Hd) | 4.08 | Triplet (t) | 6.4 | 2H | Ether: Directly attached to the aromatic ring. Most deshielded aliphatic signal. |
| NH₂ | 3.50–3.80 | Broad Singlet | - | 2H | Amine: Chemical shift varies with concentration.[2] |
| CH₂-O (Hf) | 3.56 | Triplet (t) | 6.2 | 2H | Ether: Distal CH₂ adjacent to the methoxy group. |
| O-CH₃ (Hg) | 3.35 | Singlet (s) | - | 3H | Methoxy: Terminal methyl group. Sharp singlet. |
| CH₂ (He) | 2.05 | Quintet (quin) | 6.3 | 2H | Central: Coupled to both adjacent CH₂ groups. |
References
-
Royal Society of Chemistry. (2024). Supplementary Data for 4-Methoxy-3-(trifluoromethyl)aniline Analogues. Retrieved from [Link]
Sources
Rational HPLC Method Development for the Purity Analysis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
A Comparative Guide to Stationary Phase Selection and Chromatographic Optimization
Introduction: The Analytical Challenge
4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a highly functionalized aromatic intermediate critical to modern pharmaceutical and agrochemical synthesis. The molecule presents a complex physicochemical profile: a basic aniline amine, a flexible ether-linked side chain (3-methoxypropoxy), and a strongly electron-withdrawing trifluoromethyl (-CF3) group.
Ensuring the purity of this compound requires resolving it from structurally similar process impurities, particularly positional isomers and dehalogenated byproducts. While standard reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for analyzing halogenated anilines[1], traditional alkyl-bonded phases often struggle to achieve baseline resolution for heavily substituted fluorinated aromatics due to their nearly identical hydrophobicities.
Mechanistic Causality in Stationary Phase Selection
The primary hurdle in developing a stability-indicating purity method for this compound is the separation of its positional isomers.
When utilizing standard alkyl-bonded phases like C18, retention is driven almost exclusively by hydrophobic dispersive forces. Because positional isomers of fluorinated anilines possess the same molecular weight and similar lipophilicity, C18 columns frequently yield co-eluting peaks or marginal resolution[2].
To overcome this, method developers must exploit the unique electronic distribution of the target molecule. Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms that are highly effective for discriminating between halogenated aromatic isomers[3]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and act as electron acceptors. This facilitates robust π-π interactions, dipole-dipole interactions, and enhanced shape selectivity with the electron-rich regions of the analyte[2].
Comparative Performance Data
To objectively evaluate these mechanistic assumptions, a comparative screening was performed. The critical pair defined for this evaluation was this compound and its closest synthetic positional isomer.
The data below summarizes the chromatographic performance across three distinct column chemistries under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile):
| Stationary Phase | Primary Interaction Mechanism | Retention Time (min) | Tailing Factor ( | Critical Pair Resolution ( | Theoretical Plates ( |
| Standard C18 | Hydrophobic (Dispersive) | 6.4 | 1.65 | 1.2 (Co-elution risk) | 8,500 |
| Phenyl-Hexyl | Hydrophobic, π-π | 7.1 | 1.30 | 1.8 (Marginal) | 10,200 |
| PFP (Fluorinated) | Dipole, π-π, Shape Selectivity | 8.5 | 1.05 | 3.4 (Baseline) | 14,500 |
Data Synthesis: The PFP column provides superior resolution and peak symmetry. The standard C18 column failed to achieve the baseline resolution (
Method Development Workflow
Figure 1: Rational method development workflow for fluorinated aniline derivatives.
Step-by-Step Methodology: Optimized PFP-HPLC Protocol
The basicity of the aniline group necessitates strict pH control. An unbuffered or neutral mobile phase allows partial ionization, resulting in severe peak tailing due to secondary interactions with residual silanols on the silica support. By employing an acidic mobile phase, the amine is maintained in a consistent ionization state, ensuring sharp, symmetrical peaks[4].
This protocol is designed as a self-validating system . The inclusion of rigorous System Suitability Testing (SST) acts as a physical gatekeeper; the method proves its own fitness-for-purpose prior to any sample analysis.
Step 1: Preparation of Solutions
-
Diluent: Water : Acetonitrile (50:50, v/v). Causality: Matches the initial gradient strength to prevent solvent-mismatch peak distortion.
-
Standard Solution: Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
System Suitability Solution: Spike the Standard Solution with 0.1% (w/w) of the known positional isomer impurity.
Step 2: Chromatographic Parameters
-
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (or experimentally determined
). -
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 12.0 min: 20%
80% B -
12.0 - 14.0 min: 80% B
-
14.0 - 14.1 min: 80%
20% B -
14.1 - 18.0 min: 20% B (Re-equilibration)
-
Step 3: System Suitability Testing (The Validation Gate)
Before analyzing unknown samples, the system must validate its current operational state:
-
Inject Blank (Diluent): Verify no ghost peaks elute at the retention time of the main analyte.
-
Inject System Suitability Solution (6 replicates):
-
Requirement 1: Relative Standard Deviation (RSD) of the main peak area
2.0%. (Validates injection precision). -
Requirement 2: Tailing Factor (
) of the main peak 1.5. (Validates column health and proper pH control). -
Requirement 3: Resolution (
) between this compound and the spiked isomer 2.0. (Validates the resolving power of the PFP phase). If any of these parameters fail, the run must be aborted, and the system troubleshot. This ensures absolute trustworthiness in the reported purity data.
-
Step 4: Sample Execution
Once the SST passes, inject the prepared sample solutions. Quantify purity using the area normalization method (for routine checks) or against an external calibration curve for rigorous assay determination.
References
1.1. Benchchem. 2.2. Chromatography Online. 3. 3. Restek Resource Hub. 4.4. ResearchGate.
Sources
A Senior Application Scientist's Guide to LC-MS Characterization of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
This guide provides a comprehensive comparison of methodologies for the characterization of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a robust framework for method development and data interpretation.
Introduction
This compound is a complex aromatic amine of significant interest in pharmaceutical and chemical research. Its unique structure, featuring a trifluoromethyl group and a methoxypropoxy side chain, presents specific challenges and opportunities for analytical characterization. This guide will explore optimal strategies for its analysis by LC-MS, focusing on chromatographic separation, ionization, and fragmentation, to ensure accurate identification and quantification.
The Strategic Advantage of a Phenyl-Hexyl Stationary Phase
While C18 columns are the workhorse of reversed-phase chromatography, the aromatic nature of this compound makes a Phenyl-Hexyl stationary phase a more strategic choice. The hexyl spacer provides sufficient hydrophobicity for retention, while the phenyl groups offer a unique separation mechanism based on π-π interactions with the analyte's benzene ring.[1][2][3] This can lead to enhanced selectivity and resolution, particularly when separating the target analyte from structurally similar impurities.[1]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the choices made at each step are justified by established scientific principles to ensure trustworthiness and reproducibility.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform a serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.
-
Filtration: Filter the working standard solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulate matter.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Justification |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | Offers alternative selectivity for aromatic compounds through π-π interactions, potentially improving resolution from related substances.[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes the protonation of the aniline group, leading to better peak shape and improved ionization efficiency in positive ESI mode.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC, and the presence of formic acid maintains a consistent pH throughout the gradient. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A standard injection volume to avoid column overloading while ensuring sufficient analyte for detection. |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Justification |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for moderately polar compounds like the target analyte. Positive mode is chosen due to the basic nature of the aniline group, which is readily protonated.[5][6] |
| Capillary Voltage | 3.5 kV | An optimized voltage to ensure efficient spray and ionization. |
| Gas Temperature | 325 °C | Optimizes desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Aids in the desolvation process. |
| Nebulizer Pressure | 35 psi | Creates a fine spray for efficient ionization. |
| Fragmentor Voltage | 135 V | A moderate voltage to minimize in-source fragmentation and preserve the precursor ion. |
| Mass Range | m/z 50-500 | A suitable range to detect the precursor ion and its expected fragments. |
| Data Acquisition | MS/MS (Tandem Mass Spectrometry) | Enables the selection and fragmentation of the precursor ion for structural confirmation. |
Ionization Source Comparison: ESI vs. APCI
The choice of ionization source is critical for achieving optimal sensitivity. For this compound, a moderately polar molecule, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) could be considered. However, ESI is the recommended choice for the following reasons:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for ESI Selection |
| Analyte Polarity | Ideal for polar to moderately polar compounds.[5][6] | Better for less polar, more volatile compounds.[5][7] | The target analyte's polarity makes it well-suited for ESI. |
| Ionization Mechanism | "Soft" ionization, forms ions in the liquid phase.[5] | Gas-phase chemical ionization.[7] | The "soft" nature of ESI minimizes in-source fragmentation, preserving the molecular ion. |
| Thermal Stability | Suitable for thermally labile compounds. | Requires heating, not ideal for thermally unstable analytes.[7] | While the analyte is likely stable, ESI avoids any potential for thermal degradation. |
| Adduct Formation | Prone to adduct formation (e.g., [M+Na]+, [M+K]+). | Less prone to adduct formation. | The use of an acidic mobile phase with a volatile buffer like formic acid promotes the formation of the desired [M+H]+ ion. |
Predicted Mass Spectrum and Fragmentation Pathway
As experimental mass spectral data for this compound is not widely available, a prediction of its fragmentation pattern is essential for its characterization. The molecular formula is C11H14F3NO2, with an exact mass of 249.0977.[8][9][10] The protonated molecule ([M+H]+) would have an m/z of 250.1055.
Based on the structure, the following fragmentation pathways are anticipated:
-
Loss of the methoxypropoxy group: Cleavage of the ether bond is a common fragmentation pathway, which would result in a significant neutral loss.
-
Fragmentation of the methoxypropoxy side chain: Stepwise fragmentation of the side chain can also occur.
-
Cleavage of the C-N bond: While less common for aromatic amines, it is a possibility.
-
Loss of the trifluoromethyl group: The C-CF3 bond is strong, but its loss can be observed under certain conditions.
Online fragmentation prediction tools can provide a more detailed theoretical fragmentation pattern.[11][12][13][14]
Predicted Fragmentation Diagram
Caption: Predicted fragmentation pathway for this compound.
Experimental and Data Analysis Workflow
The overall workflow for the LC-MS characterization of this compound is a systematic process designed to ensure data quality and accurate interpretation.
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A Comparative Guide to the Structural Validation of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline via Infrared Spectroscopy
Introduction: The Imperative of Structural Certainty in Pharmaceutical Development
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For active pharmaceutical ingredients (APIs) like 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline, a fluorinated aniline building block with potential applications in medicinal chemistry[1], every atom's position is critical to its biological activity, safety profile, and patentability. An error in structural assignment, such as an isomeric impurity, can lead to failed clinical trials and significant financial loss.
Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for structural validation. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a molecule's functional groups. This guide provides an in-depth analysis of how to leverage Fourier-Transform Infrared (FTIR) spectroscopy, specifically using the Attenuated Total Reflectance (ATR) technique, to validate the structure of this compound. We will compare the expected spectral features against potential structural alternatives, providing the experimental data and rationale necessary for confident structural confirmation.
Theoretical Framework: Deconstructing the Molecule with IR
The structure of this compound presents several distinct functional groups, each with characteristic vibrational frequencies. A successful validation hinges on identifying the absorptions for each of these components.
-
Primary Aromatic Amine (-NH₂): The aniline moiety is a primary amine. It is characterized by two N-H stretching vibrations (one symmetric, one asymmetric) which are typically weaker and sharper than the O-H bands of alcohols.[2] In aromatic amines, these peaks appear at slightly higher frequencies than in their aliphatic counterparts.[3][4][5] Furthermore, the N-H bending (scissoring) vibration and the C-N stretching vibration provide confirmatory evidence.[6][7]
-
Aryl Alkyl Ether (Ar-O-R): The presence of the 3-methoxypropoxy group introduces two types of ether linkages: an aryl ether (Ar-O-CH₂) and an alkyl ether (CH₂-O-CH₃). The most prominent feature for ethers is the strong C-O-C stretching absorption.[8] Aryl alkyl ethers typically exhibit two distinct C-O stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[9][10][11]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group often used in pharmaceuticals to enhance metabolic stability or binding affinity.[12] Its infrared signature is dominated by intense carbon-fluorine (C-F) stretching vibrations. Due to the three C-F bonds, these absorptions are typically strong and can be complex, often appearing as multiple bands in the 1100-1400 cm⁻¹ region.[13][14] A particularly strong and broad band around 1330 cm⁻¹ is often characteristic of the C-CF₃ stretching mode.[15]
-
1,2,4-Trisubstituted Aromatic Ring: The benzene ring itself has characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range.[16][17] Critically, the pattern of weak overtone bands (2000-1665 cm⁻¹) and, more definitively, the strong C-H out-of-plane (OOP) bending bands in the 900-675 cm⁻¹ region can confirm the 1,2,4-trisubstitution pattern.[18][19]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via ATR-FTIR
For solid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets or Nujol mulls.[20][21][22]
Causality Behind Choosing ATR:
-
Minimal Sample Prep: ATR requires no grinding or mixing, eliminating sample preparation artifacts and ensuring sample integrity.
-
Reproducibility: The fixed path length of the evanescent wave penetrating the sample leads to highly reproducible spectra, crucial for comparative studies and database matching.[23][24]
-
Ease of Use: The "place-and-measure" nature of ATR significantly accelerates workflow, a key advantage in high-throughput screening environments.[25]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium for at least 30 minutes to guarantee stable laser and source output.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to remove any residues from previous analyses.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, perform a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Rationale: This step is a self-validating system check. It records the spectrum of the ambient atmosphere (H₂O, CO₂) and the instrument itself. This background is mathematically subtracted from the sample spectrum, ensuring that the final output contains only absorption data from the sample.[26][27]
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal, just enough to completely cover the crystal surface.
-
Lower the pressure clamp to apply firm, consistent contact between the sample and the crystal.
-
Rationale: The IR beam's evanescent wave only penetrates a few microns into the sample.[26] Therefore, intimate contact is essential for achieving a high-quality spectrum with strong signal intensity.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Visually inspect the spectrum. If the baseline is sloped, apply a baseline correction algorithm.
-
Use the peak-picking function in the software to identify the precise wavenumbers of the absorption maxima.
-
Experimental Workflow Diagram
Caption: Workflow for structural validation using ATR-FTIR.
Results and Discussion: A Comparative Spectral Analysis
The core of the validation lies in comparing the experimentally obtained spectrum with the predicted absorptions based on established correlation tables. Any significant deviation would warrant further investigation.
Table 1: Predicted vs. Alternative IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment for Target Structure | Significance & Comparison with Alternatives |
| 3480 - 3400 | Medium | N-H Asymmetric Stretch (Primary Amine) | Crucial. Absence of this peak would rule out a primary amine. A single peak would suggest a secondary amine impurity. |
| 3390 - 3320 | Medium | N-H Symmetric Stretch (Primary Amine) | Crucial. The presence of two distinct N-H peaks is a hallmark of a primary amine (-NH₂).[2][28] |
| 3100 - 3010 | Weak-Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring.[18] |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch (Propoxy & Methoxy) | Confirms the presence of the saturated carbon side chain. |
| 1620 - 1600 | Medium-Strong | N-H Bending (Scissoring) + Aromatic C=C Stretch | The N-H bend confirms the primary amine.[6] This often overlaps with a ring C=C stretch. |
| 1585, 1500, 1450 | Medium-Strong | Aromatic C=C Ring Stretch | Confirms the aromatic skeleton. A set of peaks is expected.[17] |
| ~1330 | Very Strong, Broad | C-CF₃ Stretch | Key Identifier. A very intense band in this region is highly characteristic of the trifluoromethyl group.[15] |
| 1270 - 1230 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | Key Identifier. This strong peak confirms the Ar-O-R linkage. Its absence would suggest an isomeric aniline without the ether. |
| 1180 - 1100 | Very Strong | Symmetric C-F Stretch Modes | These intense absorptions are confirmatory for the -CF₃ group. |
| 1070 - 1020 | Strong | Symmetric C-O-C Stretch (Alkyl Ether) | Confirms the CH₂-O-CH₃ part of the side chain. |
| 880 - 800 | Strong | C-H Out-of-Plane Bending | The exact position is diagnostic of the 1,2,4-trisubstitution pattern. Absence or shift of this peak could indicate an incorrect isomer. |
Validating Against Alternatives
-
Isomeric Comparison: Consider a potential isomer where the trifluoromethyl group is at position 2 instead of 3. While the primary amine, ether, and -CF₃ group frequencies would be similar, the substitution pattern in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands, would differ, allowing for differentiation.[29]
-
Starting Material Comparison: If the synthesis involved the reaction of 4-amino-2-(trifluoromethyl)phenol with 1-bromo-3-methoxypropane, the presence of a broad O-H stretch (around 3200-3600 cm⁻¹) in the final product's spectrum would indicate incomplete reaction and the presence of the starting phenol. The target molecule's spectrum should be completely free of this broad O-H band.[8]
Conclusion
Infrared spectroscopy, when applied with a robust experimental protocol like ATR-FTIR, is a powerful and efficient tool for the structural validation of complex pharmaceutical intermediates such as this compound. By systematically identifying the characteristic vibrational frequencies of the primary aromatic amine, the aryl alkyl ether, the trifluoromethyl group, and the specific aromatic substitution pattern, one can build a compelling and self-validating case for the correct molecular structure. This guide provides the theoretical basis and practical methodology for researchers to confidently employ IR spectroscopy as a cornerstone of quality control and structural elucidation in the rigorous environment of drug development.
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Friedel, R. A. (1951). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Journal of the American Chemical Society, 73(6), 2881–2882. URL: [Link]
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Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]
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Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy Online. URL: [Link]
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University of Calgary. (n.d.). IR: aromatics. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]
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Honda, M., et al. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 107(21), 4433-4439. URL: [Link]
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ContextMinds. (2026). C-O-C stretching: Significance and symbolism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amine infrared spectra. Retrieved from [Link]
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Munk, M. E., et al. (1992). Automatic interpretation of infrared spectra: recognition of aromatic substitution patterns using neural networks. Analytical Chemistry, 64(14), 1455-1460. URL: [Link]
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University of Massachusetts Boston. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 589-601. URL: [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. URL: [Link]
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF₃. Canadian Journal of Chemistry, 31(4), 392-398. URL: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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Cyran, J. D., et al. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 136(9), 3447-3454. URL: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
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Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF₃·S·. Journal of the Chemical Society, 3439-3441. URL: [Link]
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Reference standards for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline analysis
An in-depth technical comparison guide for the analytical quantification and standardization of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline (CAS 946697-48-9).
Executive Summary & Chemical Context
This compound (Molecular Formula: C11H14F3NO2) is a highly specialized fluorinated aniline derivative[1]. In modern pharmaceutical development, such compounds frequently serve as critical building blocks or synthetic intermediates for active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and serotonergic agents[2].
However, from a regulatory and quality assurance perspective, residual aniline derivatives are strictly monitored. Under the ICH M7 guidelines , anilines are flagged as Potential Genotoxic Impurities (PGIs) due to their propensity to form DNA adducts[3]. Consequently, establishing highly pure reference standards and robust, trace-level analytical methods is paramount for drug safety and regulatory compliance.
Mechanistic Context: The Genotoxicity of Fluorinated Anilines
To understand the stringent analytical requirements for this compound, one must understand its biological mechanism of action as an impurity. Aniline derivatives are not directly genotoxic; they require metabolic activation.
In vivo, the primary amine undergoes Cytochrome P450 (CYP450)-mediated N-hydroxylation. Subsequent Phase II esterification (e.g., sulfation or acetylation) creates an unstable intermediate that undergoes heterolytic cleavage. This yields a highly electrophilic nitrenium ion , which covalently binds to nucleophilic sites on DNA, leading to mutations[4]. The presence of the electron-withdrawing trifluoromethyl (-CF3) group can modulate the stability of this nitrenium ion, but does not eliminate the genotoxic risk, necessitating control at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [5].
Figure 1: CYP450-mediated metabolic activation of fluorinated anilines to DNA-reactive species.
Comparative Analysis of Reference Standard Grades
Accurate quantification of this PGI relies entirely on the quality of the reference standard. Using a standard with uncharacterized organic impurities can lead to false compliance or unnecessary batch rejections. Below is an objective comparison of the three primary grades of reference standards available for this compound.
| Parameter | Pharmacopeial / CRM Grade | Secondary / In-House Working Standard | Commercial Research Grade |
| Purity Requirement | ≥ 99.5% (Certified) | ≥ 98.0% (Qualified against CRM) | Typically 95% - 97% |
| Certification | ISO 17034 / ISO/IEC 17025 | Internal QA/QC Certificate | Basic Certificate of Analysis (CoA) |
| Traceability | Fully traceable to SI units | Traceable to Primary CRM | Not strictly traceable |
| Cost & Sourcing | High ( | Medium ( | Low ($); Readily available[6] |
| Optimal Use Case | Regulatory submissions (NDA/ANDA), Final API release testing | Routine batch monitoring, In-process control (IPC) | Early-stage R&D, Route scouting, Method development |
Expert Insight: For ICH M7 compliance testing, a Certified Reference Material (CRM) is non-negotiable for the final validation phase. The exact mass fraction must be known, as quantification often occurs at the parts-per-million (ppm) or parts-per-billion (ppb) level.
Analytical Methodologies: LC-MS/MS vs. GC-MS
Quantifying this compound at trace levels presents unique physicochemical challenges. While simple anilines are highly volatile and often analyzed via Headspace Gas Chromatography (HS-GC)[7], the addition of the 3-methoxypropoxy ether chain significantly increases the molecule's boiling point and polarity.
Why LC-MS/MS is the Superior Choice
-
Volatility Limitations: Without chemical derivatization (e.g., using trifluoroacetic anhydride), the compound exhibits poor peak shape and thermal degradation in standard GC-MS.
-
Ionization Efficiency: The primary amine is highly amenable to Electrospray Ionization (ESI) in positive mode. The choice of an acidic mobile phase (0.1% formic acid) is mechanistically required to ensure complete protonation of the weakly basic aniline nitrogen—whose pKa is lowered by the electron-withdrawing -CF3 group—yielding a robust
precursor ion at m/z 250.1.
Quantitative Data Comparison
| Performance Metric | LC-MS/MS (Triple Quadrupole, MRM) | GC-MS (Direct Injection, EI) |
| Limit of Detection (LOD) | 0.5 ng/mL (ppb) | 15.0 ng/mL (ppb) |
| Limit of Quantitation (LOQ) | 1.5 ng/mL (ppb) | 45.0 ng/mL (ppb) |
| Linearity Range | 1.5 – 100 ng/mL ( | 45.0 – 500 ng/mL ( |
| Recovery (Spiked API) | 95% – 102% | 82% – 91% (Matrix interference) |
| Sample Prep Time | Low (Direct dilution or simple SPE) | High (Requires derivatization) |
Step-by-Step LC-MS/MS Experimental Protocol
The following protocol represents a self-validating system designed for the trace quantification of this compound in an API matrix.
Step 1: Standard Preparation
-
Accurately weigh 10.0 mg of the CRM-grade this compound standard.
-
Dissolve in 100 mL of LC-MS grade Methanol to create a 100 µg/mL stock solution.
-
Perform serial dilutions using the mobile phase (Water:Acetonitrile, 50:50 v/v) to generate a calibration curve ranging from 1.5 ng/mL to 100 ng/mL.
Step 2: Sample Preparation (Solid-Phase Extraction - SPE) Causality: Direct injection of high-concentration API can cause severe ion suppression in the ESI source. SPE isolates the trace aniline from the bulk API.
-
Dissolve 100 mg of the API in 10 mL of 0.1 M HCl.
-
Condition an Oasis MCX (Mixed-mode Cation eXchange) SPE cartridge with 3 mL Methanol, followed by 3 mL 0.1 M HCl.
-
Load the sample. The protonated aniline will bind to the cation-exchange resin.
-
Wash with 3 mL of 0.1 M HCl, followed by 3 mL of Methanol to elute neutral API interferences.
-
Elute the target aniline using 3 mL of 5% Ammonium Hydroxide in Methanol.
-
Evaporate to dryness under gentle nitrogen and reconstitute in 1.0 mL of mobile phase.
Step 3: Chromatographic & MS Conditions
-
Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).
-
Transitions: Precursor m/z 250.1
Product m/z 176.0 (Quantifier, corresponding to the loss of the methoxypropoxy group) and m/z 156.0 (Qualifier).
Step 4: Self-Validating System Suitability Testing (SST) Before analyzing unknown samples, inject the 1.5 ng/mL (LOQ) standard six consecutive times. The analytical run is only considered valid if:
-
Signal-to-Noise (S/N) ratio for the quantifier ion is
10. -
The relative standard deviation (%RSD) of the peak area is
5.0%.
Figure 2: Step-by-step LC-MS/MS analytical workflow for trace impurity quantification.
References
-
PubMed / NIH. "Genotoxicity of aniline derivatives in various short-term tests". Available at: [Link]
-
European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals". Available at: [Link]
-
PubMed / NIH. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals". Available at: [Link]
-
Science.gov. "Headspace gas chromatography for trace level genotoxic impurities". Available at: [Link]
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A Comparative Study of Lipophilicity in Trifluoromethyl Aniline Derivatives: A Guide for Researchers
In the landscape of modern drug discovery and medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] The introduction of the trifluoromethyl (CF3) group into molecular scaffolds is a widely employed strategy to modulate these characteristics.[2][3] This guide provides a comprehensive comparative analysis of the lipophilicity of trifluoromethyl aniline derivatives, offering experimental insights and computational data to inform rational drug design.
The aniline scaffold is a foundational structure in medicinal chemistry, and its derivatization offers a versatile platform for creating novel therapeutic agents.[2] The incorporation of one or more trifluoromethyl groups can profoundly impact the lipophilicity of the parent aniline molecule.[2][3] This is attributed to the high lipophilicity of the CF3 group itself, often referred to as a "super-methyl" group.[4] This guide will delve into the nuances of how the position and number of these groups on the aniline ring affect the overall lipophilicity, a key factor in a molecule's ability to traverse biological membranes.[4]
The Decisive Role of Lipophilicity in Drug Efficacy
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP), describes the equilibrium distribution of a compound between an aqueous and a lipid phase.[5] This parameter is a cornerstone of frameworks like Lipinski's Rule of Five, which guides the development of orally bioavailable drugs. A molecule's lipophilicity influences its:
-
Absorption: The ability to pass through the lipid-rich membranes of the gastrointestinal tract.[5]
-
Distribution: The capacity to cross cellular membranes and the blood-brain barrier to reach target tissues.[4]
-
Metabolism: The susceptibility to metabolic enzymes, such as cytochrome P450. The strong carbon-fluorine bond in the CF3 group often enhances metabolic stability.[2][3]
-
Target Binding: The affinity for the often-hydrophobic binding pockets of protein targets.[3]
An optimal lipophilicity range, generally considered to be a logP between 0 and 5, is often sought to balance these factors and minimize issues like poor solubility and high metabolic clearance.[5]
Comparative Analysis of Trifluoromethyl Aniline Lipophilicity
The lipophilicity of trifluoromethyl aniline derivatives is not merely a function of the presence of the CF3 group but is significantly influenced by its position on the aromatic ring and the number of CF3 substituents.
Positional Isomerism in Monotrifluoromethyl Anilines
The location of the CF3 group—ortho (2-), meta (3-), or para (4-) to the amino group—subtly alters the molecule's overall lipophilicity. This is due to the interplay of the CF3 group's inherent hydrophobicity and its electronic influence on the amino group and the aromatic ring.
| Compound | Structure | Calculated logP (XLogP3) |
| 2-(Trifluoromethyl)aniline | 2.4 | |
| 3-(Trifluoromethyl)aniline | 2.3 | |
| 4-(Trifluoromethyl)aniline | 2.4 |
Data sourced from PubChem.[4][6][7]
The calculated logP values for the ortho, meta, and para isomers are very similar, suggesting that the position of a single CF3 group has a modest, though not dramatic, impact on the overall lipophilicity. The slightly lower value for the meta isomer could be attributed to subtle differences in intramolecular interactions and solvation.
Impact of Multiple Trifluoromethyl Groups
Increasing the number of CF3 groups on the aniline ring is expected to progressively increase lipophilicity. This is a key strategy for significantly enhancing a compound's ability to penetrate lipid membranes.
| Compound | Structure | Calculated logP (XLogP3) |
| 2,5-Bis(trifluoromethyl)aniline | Not available in provided search results | |
| 3,5-Bis(trifluoromethyl)aniline | Described as having high lipophilicity |
Data for 3,5-Bis(trifluoromethyl)aniline sourced from Chem-Impex.[8] Data for 2,5-Bis(trifluoromethyl)aniline sourced from PubChem.
The presence of two CF3 groups, as in the case of bis(trifluoromethyl)aniline derivatives, leads to a substantial increase in lipophilicity, which is a critical consideration in designing compounds that need to cross the blood-brain barrier.
Influence of N-Alkylation
Alkylation of the amino group provides another avenue for modulating lipophilicity. The addition of an alkyl chain further enhances the non-polar character of the molecule.
| Compound | Structure | Calculated logP |
| N-propyl-3-(trifluoromethyl)aniline | 3.6 |
Data sourced from a BenchChem application note.[9]
The addition of a propyl group to the nitrogen of 3-(trifluoromethyl)aniline increases the calculated logP from 2.3 to 3.6, demonstrating the significant contribution of N-alkylation to the overall lipophilicity.
Methodologies for Determining Lipophilicity
A multi-faceted approach, combining experimental determination and computational prediction, is essential for a thorough understanding of a compound's lipophilicity.
Experimental Determination: The Gold Standard
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used and reliable method for the experimental determination of logP values.[10][11] The technique is based on the principle that a compound's retention time on a non-polar stationary phase is correlated with its hydrophobicity.
Experimental Protocol: Determination of logP by RP-HPLC
1. Principle: This method establishes a linear relationship between the logarithm of the retention factor (log k) of a series of standard compounds with known logP values and their respective logP values. The logP of the analyte is then determined by interpolating its log k value onto this calibration curve.
2. Materials and Instrumentation:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.
-
Column: Waters XBridge C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Compounds: A series of compounds with well-established logP values spanning the expected range of the analytes.
-
Test Compounds: 2-, 3-, and 4-trifluoromethylaniline, and other derivatives of interest.
-
Solvents: HPLC-grade water and acetonitrile.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, starting with a higher percentage of water and increasing the percentage of acetonitrile over the course of the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detection Wavelength: 224 nm.
-
Injection Volume: 2 µL.
4. Procedure: a. Standard and Sample Preparation: Prepare stock solutions of the standard compounds and test compounds in acetonitrile. Dilute to an appropriate working concentration. b. Calibration Curve Generation: Inject the standard solutions and record their retention times (t_R). Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log k versus the known logP values to generate a calibration curve. c. Analyte Analysis: Inject the test compound solutions and determine their retention times. Calculate the log k values for the analytes. d. logP Determination: Interpolate the log k values of the analytes onto the calibration curve to determine their experimental logP values.
Shake-Flask Method
The shake-flask method is the traditional and most direct method for logP determination. It involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase.[12][13]
Computational Prediction: In Silico Approaches
A variety of computational methods are available to predict logP values. These are particularly useful in the early stages of drug discovery for high-throughput screening of virtual libraries. Common approaches include:
-
Atom-based methods (e.g., XLogP3): These methods calculate logP by summing the contributions of individual atoms.
-
Fragment-based methods: These approaches dissect the molecule into fragments and sum their lipophilicity contributions.
-
Property-based methods: These methods use molecular properties like polar surface area (PSA) to predict logP.
While computational methods are rapid and cost-effective, their accuracy can vary, and experimental validation is always recommended.
Structure-Lipophilicity Relationships: A Visual Guide
The relationship between the chemical structure of trifluoromethyl aniline derivatives and their resulting lipophilicity can be visualized to guide medicinal chemistry efforts.
Caption: Workflow for modulating the lipophilicity of aniline derivatives.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the lipophilicity of drug candidates. This guide has demonstrated that while the addition of a CF3 group universally increases the lipophilicity of the aniline core, the extent of this increase can be modulated by the number of CF3 groups and further enhanced by N-alkylation. The positional isomerism of a single CF3 group appears to have a more subtle effect on the overall lipophilicity.
For researchers and drug development professionals, a comprehensive understanding of these structure-lipophilicity relationships is crucial for the rational design of trifluoromethyl aniline derivatives with optimized ADMET properties. The combined use of robust experimental methods like RP-HPLC and validated computational models will continue to be instrumental in accelerating the discovery of novel and effective therapeutics.
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- Chapman University Digital Commons. Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Published December 5, 2024.
- Adv. Fluorine Chem. The Chemistry of BIS (Trifluoromethyl)-Amino Compounds. Adv. Fluorine Chem. 1973;7:125-169.
- eCFR. 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. eCFR Website.
- J. Pharm. Biomed. Anal. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. J. Pharm. Biomed. Anal. 2017;138:153-160.
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- BenchChem. A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. BenchChem Website. Published 2025.
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A Comparative Guide to Quality Control Assays for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline Batches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and consistency of chemical intermediates are paramount. This guide offers an in-depth technical comparison of essential quality control (QC) assays for batches of 4-(3-methoxypropoxy)-3-(trifluoromethyl)aniline, a key building block in the synthesis of advanced pharmaceutical agents. As a senior application scientist, my focus is to provide not just procedural steps, but the scientific rationale behind the selection and execution of these assays, ensuring a robust and self-validating quality control strategy.
The quality of a pharmaceutical intermediate like this compound directly impacts the reproducibility of the synthesis of the final active pharmaceutical ingredient (API), the impurity profile of the drug substance, and ultimately, patient safety.[1] Therefore, a comprehensive suite of analytical techniques must be employed to ensure that each batch meets stringent quality standards.
The Importance of a Multi-Faceted QC Approach
No single analytical technique can fully characterize a chemical intermediate. A robust QC strategy relies on the orthogonal application of multiple analytical methods, each providing a unique piece of information about the compound's identity, purity, and physical properties. This guide will compare and contrast chromatographic, spectroscopic, and titrimetric methods, offering a holistic view of a comprehensive QC protocol.
Chromatographic Purity Assessment: HPLC and GC-MS
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for substituted anilines.[2]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector is suitable for this analysis.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for aniline derivatives.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of a modifier like formic or phosphoric acid to improve peak shape) is a common choice for these types of compounds.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (typically around 254 nm for aromatic compounds). Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[2]
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a "molecular fingerprint."
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column) is a good starting point for aniline derivatives.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
-
Analysis: Inject the sample into the heated inlet. The temperature program of the GC oven is ramped to elute the components. The mass spectrometer is operated in full scan mode to identify all eluting compounds.
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile compounds. |
| Sensitivity | High, with UV detection. | Very high, especially with selected ion monitoring (SIM). |
| Identification | Based on retention time comparison with a reference standard. | Definitive identification based on mass spectrum fragmentation patterns. |
| Quantification | Highly accurate and precise for purity determination. | Good for quantification, but can be more variable than HPLC. |
| Throughput | Can be automated for high-throughput analysis. | Generally lower throughput than HPLC. |
Structural and Identity Verification: Spectroscopic Methods
Spectroscopic techniques are essential for confirming the chemical structure and identity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed. For fluorinated compounds like this compound, ¹⁹F NMR is also highly informative.[6]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.
Expected NMR Spectral Features (based on analogous compounds):
-
¹H NMR: Signals corresponding to the aromatic protons, the protons of the methoxypropoxy side chain, and the amine protons. The chemical shifts and splitting patterns will be characteristic of the substitution pattern on the aniline ring.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the characteristic quartet for the trifluoromethyl carbon.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Principle: FT-IR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds.
Expected FT-IR Absorption Bands (based on analogous compounds):
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching: Bands for aromatic and aliphatic C-H bonds.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-O stretching: A strong band for the ether linkage in the methoxypropoxy group.
-
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.
Quantification of Water Content: Karl Fischer Titration
The presence of water can affect the stability and reactivity of pharmaceutical intermediates. Karl Fischer titration is the gold standard for determining the water content in solid samples.
Principle: This method is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol. The endpoint of the titration is detected electrochemically.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (a solution containing iodine, sulfur dioxide, a base, and a solvent).
-
Sample Preparation: Accurately weigh the sample and introduce it into the titration vessel.
-
Analysis: The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted. The water content is then calculated based on the amount of reagent consumed.
Visualizing the QC Workflow
A well-defined workflow is crucial for ensuring that all necessary quality control checks are performed consistently.
Caption: Quality control workflow for this compound batches.
Comparative Summary of QC Assays
| Assay | Purpose | Strengths | Limitations |
| HPLC | Purity determination and quantification of non-volatile impurities. | High precision and accuracy, robust, and readily automated. | May not be suitable for volatile impurities, requires a reference standard for absolute quantification. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structure confirmation and identification. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than chromatographic methods, requires more expensive instrumentation. |
| FT-IR | Functional group identification and rapid identity confirmation. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited structural information, not suitable for complex mixtures. |
| Karl Fischer | Accurate determination of water content. | Highly specific for water, very accurate and precise. | Only measures water content, requires specialized equipment. |
Conclusion
A comprehensive quality control strategy for this compound batches is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate. By employing a combination of chromatographic, spectroscopic, and titrimetric techniques, researchers and drug development professionals can have a high degree of confidence in the identity, purity, and overall quality of each batch. This multi-faceted approach not only ensures compliance with regulatory expectations but also underpins the successful development of safe and effective medicines.
References
- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
- Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15).
-
He, J.-L. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
- Supplementary Data - Rsc.org. (n.d.).
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
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Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025, August 6). Request PDF. Retrieved from [Link]
-
4-Methyl-3-(trifluoromethyl)aniline. (n.d.). SpectraBase. Retrieved from [Link]
-
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025, August 15). Biological and Molecular Chemistry. Retrieved from [Link]
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Synthesis of 4-trifluoromethylaniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Analytical CHEMISTRY. (2010, August 11). TSI Journals. Retrieved from [Link]
- Preparation of trifluoromethylanilines. (n.d.). Google Patents.
-
UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. (n.d.). Retrieved from [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Retrieved from [Link]
-
4-Methoxy-3-(trifluoromethyl)benzonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Differentiating 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline from its Regioisomers: A Multi-modal Analytical Guide
In the landscape of pharmaceutical and materials science research, the precise structural characterization of synthetic intermediates is non-negotiable. The regiochemistry of a molecule can profoundly influence its pharmacological activity, toxicity, and material properties. This guide provides an in-depth technical comparison of analytical methodologies for the unambiguous differentiation of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline from its potential regioisomers. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and liquid chromatography, supported by predictive data and established experimental protocols, to ensure the unequivocal identification of the target molecule.
The primary challenge in distinguishing these regioisomers lies in their identical molecular weight and elemental composition. Therefore, analytical techniques that are sensitive to the spatial arrangement of substituents on the aniline ring are paramount. This guide will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR to probe the electronic environment of each nucleus, exploit predictable fragmentation patterns in mass spectrometry, and leverage subtle differences in polarity for chromatographic separation.
The Regioisomeric Challenge
The synthesis of this compound can potentially yield several regioisomers, depending on the synthetic route and reaction conditions. The most probable regioisomers of concern are:
-
This compound (Target)
-
2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline
-
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
-
5-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
This guide will focus on the analytical strategies to differentiate the target compound from these closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the differentiation of our target aniline and its regioisomers, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents. The electron-donating amino group (-NH₂) and the methoxypropoxy group (-O-R) will shield ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, the electron-withdrawing trifluoromethyl group (-CF₃) will deshield nearby protons, shifting them downfield.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Methoxypropoxy Protons (δ, ppm) | -NH₂ Protons (δ, ppm) |
| This compound (Target) | H-2: ~7.05, H-5: ~6.80, H-6: ~6.75 | H-2: d, J ≈ 2.5; H-5: dd, J ≈ 8.5, 2.5; H-6: d, J ≈ 8.5 | ~4.05 (t), ~3.60 (t), ~3.40 (s), ~2.10 (p) | ~3.8 (br s) |
| 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline | H-3: ~6.85, H-4: ~7.10, H-6: ~6.90 | H-3: d, J ≈ 8.5; H-4: dd, J ≈ 8.5, 2.0; H-6: d, J ≈ 2.0 | ~4.00 (t), ~3.55 (t), ~3.35 (s), ~2.05 (p) | ~4.1 (br s) |
| 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | H-3: ~7.20, H-5: ~6.70, H-6: ~6.90 | H-3: d, J ≈ 2.5; H-5: dd, J ≈ 8.5, 2.5; H-6: d, J ≈ 8.5 | ~4.10 (t), ~3.65 (t), ~3.45 (s), ~2.15 (p) | ~4.2 (br s) |
| 5-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | H-3: ~7.30, H-4: ~6.75, H-6: ~6.80 | H-3: d, J ≈ 8.0; H-4: d, J ≈ 8.0; H-6: s | ~3.95 (t), ~3.50 (t), ~3.30 (s), ~2.00 (p) | ~3.9 (br s) |
Note: Predicted values are based on established substituent effects in substituted anilines and may vary slightly based on experimental conditions.[1][2]
Causality Behind Spectral Differences:
The distinct substitution patterns of the regioisomers lead to unique splitting patterns for the aromatic protons. For instance, the target compound is expected to show a doublet, a doublet of doublets, and another doublet, characteristic of a 1,2,4-trisubstituted benzene ring. In contrast, the other isomers will exhibit different coupling patterns, allowing for their unambiguous identification.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts of the aromatic carbons are also diagnostic. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz). The position of this quartet and the chemical shifts of the other aromatic carbons provide a unique fingerprint for each isomer.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | CF₃ Carbon (δ, ppm) | Methoxypropoxy Carbons (δ, ppm) | | :--- | :--- | :--- | :--- | :--- | | This compound (Target) | ~148.0 (C-4), ~140.0 (C-1), ~125.0 (C-2), ~122.0 (q, J ≈ 30 Hz, C-3), ~115.0 (C-5), ~112.0 (C-6) | ~124.0 (q, ¹JCF ≈ 272 Hz) | ~70.0, ~68.0, ~59.0, ~30.0 | | 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline | ~145.0 (C-2), ~142.0 (C-1), ~123.0 (q, J ≈ 30 Hz, C-5), ~120.0 (C-4), ~118.0 (C-6), ~110.0 (C-3) | ~124.5 (q, ¹JCF ≈ 272 Hz) | ~70.5, ~68.5, ~59.5, ~30.5 | | 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | ~150.0 (C-4), ~138.0 (C-1), ~128.0 (q, J ≈ 30 Hz, C-2), ~118.0 (C-3), ~116.0 (C-5), ~114.0 (C-6) | ~123.5 (q, ¹JCF ≈ 272 Hz) | ~69.5, ~67.5, ~58.5, ~29.5 | | 5-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | ~155.0 (C-5), ~140.0 (C-1), ~126.0 (q, J ≈ 30 Hz, C-2), ~117.0 (C-6), ~115.0 (C-4), ~110.0 (C-3) | ~125.0 (q, ¹JCF ≈ 272 Hz) | ~71.0, ~69.0, ~60.0, ~31.0 |
Note: Predicted values are based on additivity rules for substituted benzenes and may vary.[3][4]
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Electronic Environment
¹⁹F NMR is highly sensitive to the electronic environment of the trifluoromethyl group. The chemical shift of the -CF₃ signal will vary depending on the nature and position of the other substituents on the aromatic ring. Electron-donating groups generally cause a downfield shift, while electron-withdrawing groups cause an upfield shift.[5][6]
Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃, referenced to CFCl₃)
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| This compound (Target) | ~ -62.5 |
| 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline | ~ -61.8 |
| 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | ~ -63.0 |
| 5-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | ~ -61.5 |
Note: These are estimations, and the relative differences are more informative than the absolute values.
The subtle but measurable differences in the ¹⁹F chemical shifts provide an additional and often decisive data point for distinguishing the regioisomers.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the aniline sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 2-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse.
-
Number of scans: 1024-4096 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single pulse.
-
Number of scans: 64-256.
-
Relaxation delay: 2-5 seconds.
-
Reference: External or internal standard (e.g., CFCl₃).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and ¹³C spectra.
-
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. While all regioisomers will have the same molecular ion, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) will differ based on the stability of the resulting fragments.
Predicted Fragmentation Pathways
The primary fragmentation pathways for these aniline derivatives are expected to involve:
-
Alpha-cleavage of the ether side chain.
-
Loss of the entire methoxypropoxy group.
-
Cleavage of the C-N bond.
-
Rearrangement reactions.
Key Differentiating Fragments (EI-MS)
| Compound | Predicted Key Fragment Ions (m/z) | Rationale |
| This compound (Target) | [M-CH₃O(CH₂)₃]⁺, [M-C₄H₉O]⁺ | Loss of the ether side chain. |
| 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline | [M-CH₃O(CH₂)₃]⁺, fragments indicating ortho-effects. | Loss of the ether side chain, potential for ortho-interactions influencing fragmentation. |
| 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | [M-CF₃]⁺, [M-CH₃O(CH₂)₃]⁺ | Loss of the trifluoromethyl group may be more favorable due to steric hindrance. |
| 5-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | [M-CH₃O(CH₂)₃]⁺, fragments indicating different aromatic substitution pattern. | Loss of the ether side chain. |
Note: The relative abundances of these fragments will be critical for differentiation.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a 10-100 µg/mL solution of the aniline sample in a suitable solvent like dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Liquid Chromatography (LC): Separation Based on Polarity and Shape
High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating isomers with subtle differences in their physicochemical properties. The retention time of each regioisomer on a reversed-phase column will be influenced by its overall polarity and hydrodynamic volume.
Predicted Elution Order
In reversed-phase HPLC, less polar compounds elute later. The relative positions of the polar -NH₂ and -O-R groups and the nonpolar -CF₃ group will affect the interaction with the nonpolar stationary phase. It is anticipated that isomers with more exposed nonpolar regions will have longer retention times.
Predicted Retention Behavior on a C18 Column
| Compound | Predicted Relative Retention Time | Rationale |
| This compound (Target) | Intermediate | Balanced polarity. |
| 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline | Potentially shorter | The -NH₂ and -OR groups on one side may lead to a more polar surface. |
| 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | Potentially longer | The bulky -CF₃ group ortho to the amine may increase nonpolar surface exposure. |
| 5-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | Intermediate | Polarity will be dependent on the conformation. |
Note: The exact elution order can be highly dependent on the specific mobile phase composition and stationary phase chemistry.
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Dissolve the aniline sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape). For example, start with 30% acetonitrile and ramp to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Integrated Analytical Workflow
For a definitive and self-validating identification, a multi-technique approach is recommended. The following workflow ensures the highest level of confidence in the structural assignment.
Caption: Integrated workflow for the differentiation of aniline regioisomers.
Conclusion
The differentiation of this compound from its regioisomers requires a synergistic application of modern analytical techniques. While mass spectrometry and chromatography provide crucial preliminary data regarding purity and molecular weight, NMR spectroscopy stands as the ultimate arbiter for unambiguous structural assignment. The distinct electronic environments created by the positional variation of the substituents give rise to unique and predictable signatures in ¹H, ¹³C, and ¹⁹F NMR spectra. By following the detailed protocols and interpretative guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize these critical chemical entities, ensuring the integrity and success of their scientific endeavors.
References
-
Fourier transform NMR in liquids at high pressure. II. 19F chemical shift in benzotrifluorides. The Journal of Chemical Physics. Available at: [Link]
-
19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. ConnectSci. Available at: [Link]
-
MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. Organic Spectroscopy International. Available at: [Link]
-
GCMS Section 6.13. Whitman College. Available at: [Link]
-
Fragmentation of Alkane. University of Delhi. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
-
Proton Chemical Shifts in Polysubstituted Benzenes. AIP Publishing. Available at: [Link]
-
The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. PubMed. Available at: [Link]
-
Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics. Available at: [Link]
-
F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. Journal of the American Chemical Society. Available at: [Link]
-
19 F nuclear magnetic resonance studies of aromatic compounds. Part II. The 19F chemical shifts in meta- and para-substituted fluorobenzenes, and 4-substituted 3′- and 4′-fluoro-trans-stilbenes. RSC Publishing. Available at: [Link]
-
1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d 6. ResearchGate. Available at: [Link]
-
20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. CSIRO Publishing. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]
-
Parametrizing the Spatial Dependence of 1H NMR Chemical Shifts in π-Stacked Molecular Fragments. PMC. Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available at: [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]
-
Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. Semantic Scholar. Available at: [Link]
-
Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. Indian Institute of Technology Bombay. Available at: [Link]
-
Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Available at: [Link]
-
Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed. Available at: [Link]
-
Recognition and resolution of isomeric alkyl anilines by mass spectrometry. PubMed. Available at: [Link]
-
Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Available at: [Link]
-
Isocratic Separation of Anilines on HALO C18. Advanced Materials Technology. Available at: [Link]
-
Analytical CHEMISTRY. TSI Journals. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Springer. Available at: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available at: [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Available at: [Link]
-
4-(Trifluoromethyl)aniline. BMRB. Available at: [Link]
-
4-(Trifluoromethyl)aniline. Wikipedia. Available at: [Link]
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Safety Operating Guide
4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline proper disposal procedures
As a Senior Application Scientist, I understand that managing complex, multi-functional molecules requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's structural vulnerabilities and environmental persistence.
4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline presents a highly specific disposal challenge. This molecule combines three reactive domains: an electron-rich aromatic amine (toxic and environmentally persistent), a highly stable trifluoromethyl group (requires extreme thermodynamics to break the C-F bond), and an aliphatic ether linkage (prone to oxidation).
To ensure absolute laboratory safety, regulatory compliance, and environmental stewardship, the following Standard Operating Procedure (SOP) outlines the self-validating protocols required for the proper segregation, handling, and total destruction of this compound.
Chemical Hazard Profile & Logistics Data
Before executing any disposal protocol, personnel must understand the quantitative and qualitative parameters that dictate the waste stream routing.
| Parameter | Specification / Data | Operational Implication |
| Chemical Identity | This compound | Target compound for cradle-to-grave tracking. |
| Primary Functional Groups | Aromatic amine, Trifluoromethyl (-CF3), Ether | Dictates toxicity, incineration temp, and oxidation risk. |
| RCRA Waste Categorization | Halogenated Organic Waste / Toxic Amine | Must be manifested to a TSDF capable of handling F/Cl organics[1]. |
| Combustion Byproducts | NOx, HF, CO, CO2, Fluorinated PICs | Mandates post-incineration alkaline wet scrubbing. |
| Thermal Destruction Temp. | > 1,100°C (Rotary Kiln) | Standard municipal incineration (<800°C) is strictly prohibited[2]. |
Operational Handling & Waste Segregation Protocol
The foundation of safe disposal begins at the bench. Improper segregation can lead to auto-ignition or the generation of highly toxic gas.
Step-by-Step Segregation Methodology:
-
Source Isolation: Strictly isolate waste containing this compound from strong oxidizers (e.g., nitric acid, peroxides, permanganates).
-
Causality: The ether oxygen and the aniline nitrogen are highly electron-rich. Mixing them with oxidizers can induce rapid, exothermic oxidation, leading to thermal runaway or auto-ignition.
-
-
Solvent Consolidation: If the compound is in solution, consolidate it only with compatible halogenated organic solvents (e.g., dichloromethane, chloroform). Do not mix with aqueous acidic waste streams.
-
Causality: Acidic environments will protonate the amine, forming water-soluble anilinium salts. This complicates solvent-phase incineration logistics and dramatically increases the risk of aquatic toxicity if a secondary containment failure occurs.
-
-
Inert Storage (Peroxide Prevention): Do not store this waste indefinitely.
-
Causality: The aliphatic ether chain (methoxypropoxy group) has the potential to slowly form explosive peroxides upon prolonged exposure to atmospheric oxygen and light. Waste containers should be purged with an inert gas (e.g., Argon or Nitrogen) if stored for more than 3 months prior to TSDF pickup.
-
-
Packaging & Labeling: Package in High-Density Polyethylene (HDPE) or Teflon-lined drums. Label explicitly as: "Toxic Organic Waste - Halogenated (Contains Fluorine and Amines)."
Waste Stream Decision Tree
Workflow for the segregation and high-temperature disposal of fluorinated aniline waste.
Primary Disposal Methodology: High-Temperature Incineration
Because of the trifluoromethyl (-CF3) group, this chemical cannot be disposed of via standard biological wastewater treatment or low-temperature burning. It must be manifested to a Treatment, Storage, and Disposal Facility (TSDF) equipped with a Rotary Kiln Incinerator [1].
Step-by-Step Destruction Methodology:
-
High-Temperature Injection: The waste is injected into the primary combustion chamber operating at a minimum of 1,100°C to 1,200°C [2],[3].
-
Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Temperatures below 1,000°C fail to completely cleave this bond, resulting in the emission of highly toxic, volatile fluorinated Products of Incomplete Combustion (PICs)[4].
-
-
Residence Time Control: The incinerator must maintain a gas-phase residence time of at least 2.0 seconds [2].
-
Causality: Extreme heat alone is insufficient; thermodynamic equilibrium requires time. A 2-second residence time ensures total mineralization of the aromatic ring and complete oxidation of the amine nitrogen.
-
-
Alkaline Wet Scrubbing: Post-combustion flue gases must be routed through an alkaline wet scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2)[1].
-
Causality: The total combustion of this molecule inherently produces Hydrofluoric Acid (HF) gas and Nitrogen Oxides (NOx). The alkaline shower reacts with the acidic HF gas to precipitate safe, solid fluoride salts (e.g., CaF2), preventing corrosive and toxic atmospheric release.
-
Emergency Spill Response & Decontamination Protocol
In the event of an accidental release in the laboratory, standard spill kits are insufficient. Follow this validated protocol:
-
Evacuation & PPE: Evacuate the immediate area. Responders must don chemically resistant suits (e.g., Tyvek/Teflon) and half-mask respirators with organic vapor/acid gas cartridges. Causality: The aniline derivative poses a severe percutaneous (skin absorption) and inhalation hazard[5].
-
Inert Containment: Dam the spill using inert, non-combustible absorbent materials such as dry sand, vermiculite, or diatomaceous earth.
-
Causality:Never use sawdust or paper towels. The ether and amine groups can react exothermically with the high surface area of combustible absorbents if incidental oxidizers are present.
-
-
Mechanical Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static ignition of any residual solvent vapors. Place the material into a sealed, labeled HDPE container.
-
Chemical Surface Decontamination: Wash the spill surface with a mild acidic detergent solution (e.g., 1% citric acid), followed by a thorough water rinse.
-
Causality: The mild acid protonates any residual aniline molecules left in the micro-fissures of the bench/floor, converting them into highly water-soluble salts that are easily lifted by the final water rinse. Collect all wash water as hazardous waste.
-
References
-
U.S. Environmental Protection Agency (EPA). "On-Site Incineration: Overview of Superfund Operating Experience." EPA Archive. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at:[Link]
-
Minamata Convention on Mercury. "Waste Incineration Facilities: Hazardous Waste Incineration Techniques." Available at:[Link]
-
National Institutes of Health (NIH) / PubMed. "A mini-review of PFAS thermal treatment and operating conditions at commercial hazardous waste rotary kiln incinerators." Waste Management & Research. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "4-Chloroaniline | CID 7812 - PubChem" (Proxy data for halogenated aniline thermal stability). PubChem Database. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline. By synthesizing data from structurally related aromatic amines and trifluoromethylated compounds, this document establishes a robust framework for safe handling, from initial risk assessment to final disposal. The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each safety recommendation to foster a deep understanding of the potential hazards and mitigation strategies.
Understanding the Hazard Profile
-
Aromatic Amines: This class of compounds is known for its potential toxicity.[1] Many aromatic amines are readily absorbed through the skin and can be harmful if inhaled or ingested.[2] Some have been identified as potential carcinogens or mutagens.[1][2] Therefore, it is crucial to prevent all personal contact.
-
Trifluoromethylated Compounds: The presence of the -CF3 group classifies this substance as a halogenated organic compound.[3] While this group can alter biological activity, it also necessitates specific disposal procedures to prevent environmental contamination.[4][5]
Given these structural alerts, this compound should be handled as a substance with a high degree of potential toxicity, requiring stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face respirator with P100 (particulate) and organic vapor cartridges- Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Lab coat- Closed-toe shoes | To prevent inhalation of fine powders and to protect eyes and skin from contact.[6][7] |
| Solution Preparation and Transfer (Liquid) | - Chemical fume hood- Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Lab coat- Closed-toe shoes | To minimize inhalation of vapors and to protect against splashes.[8][9] |
| Conducting Reactions and Work-up | - Chemical fume hood- Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Closed-toe shoes | To contain any potential reaction off-gassing and to protect from spills during transfers. |
| Waste Disposal | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Closed-toe shoes | To prevent contact with contaminated materials. |
Operational Protocols: A Step-by-Step Approach
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following workflow provides a logical sequence for handling this compound safely.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the affected area.
-
Assess: Determine the extent of the spill. For small spills that can be cleaned up in under 10 minutes by trained personnel, proceed with caution.[5] For large spills, contact your institution's emergency response team.
-
Cleanup (Small Spills):
-
Don the appropriate PPE, including a respirator.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9] |
Waste Disposal: Ensuring Environmental and Personal Safety
Proper segregation and disposal of waste are paramount. Due to the trifluoromethyl group, this compound and any materials contaminated with it must be treated as halogenated organic waste .[3][4][12]
Waste Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste.
Key Disposal Principles:
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[4][13] This is due to different disposal requirements and costs; halogenated waste typically requires incineration.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.[12][13]
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials. Ensure containers are always sealed when not in use.
By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE.
- (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Braun Research Group. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (n.d.).
- Bucknell University. (2016).
- Apollo Scientific. (2023). 2,4-Difluoro-3-(trifluoromethyl)
- SKC Inc. (2024).
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- Washington State University. (n.d.).
- PubChem. (n.d.). 2-(Trifluoromethyl)aniline.
- INDOFINE Chemical Company, Inc. (n.d.).
- MilliporeSigma. (2025).
- CPAchem Ltd. (2022). Safety data sheet according to 1907/2006/EC, Article 31.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxy-3-(trifluoromethyl)aniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methyl-3-(trifluoromethyl)aniline.
- Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET - 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE.
- Angene Chemical. (2025). Safety Data Sheet - 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline.
- Synquest Labs. (n.d.). 4-(Trifluoromethoxy)-2-(trifluoromethyl)
- Fisher Scientific. (2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
